molecular formula C31H49Cl2N5O4S B3006520 (S,R,S)-AHPC-C8-NH2 dihydrochloride

(S,R,S)-AHPC-C8-NH2 dihydrochloride

Cat. No.: B3006520
M. Wt: 658.7 g/mol
InChI Key: RBLHRVOQDCWDGC-OXLNOHKBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,R,S)-AHPC-C8-NH2 dihydrochloride is a useful research compound. Its molecular formula is C31H49Cl2N5O4S and its molecular weight is 658.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H47N5O4S.2ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);2*1H/t24-,25+,28-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLHRVOQDCWDGC-OXLNOHKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC-C8-NH2 dihydrochloride-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a key chemical building block used in the development of Proteolysis-Targeting Chimeras (PROTACs). It is not an active therapeutic agent on its own but rather an E3 ligase ligand-linker conjugate. This molecule consists of two primary components:

  • (S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This moiety is derived from the well-characterized VHL ligand, VH032.

  • -C8-NH2: An eight-carbon alkyl linker with a terminal amine group. This linker provides the necessary spacing and a reactive handle to be conjugated with a ligand for a specific protein of interest (POI).

PROTACs synthesized using this building block are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This technical guide will elucidate the mechanism of action of PROTACs that incorporate the (S,R,S)-AHPC-C8-NH2 moiety, with a focus on their role in targeted protein degradation. This specific linker-ligand conjugate has been cited in patent literature for the development of AKT protein degraders.[1][2][3][4]

Core Mechanism of Action: PROTAC-mediated Protein Degradation

The fundamental mechanism of action for a PROTAC incorporating (S,R,S)-AHPC-C8-NH2 is to induce the selective degradation of a target protein through the ubiquitin-proteasome pathway. This process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein (via its "warhead") and the VHL E3 ligase (via the AHPC moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. The formation of a stable and productive ternary complex is a critical and often rate-limiting step for successful protein degradation.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to the target protein. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.

  • Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of another target protein molecule. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-AHPC-C8-NH2 -based PROTAC PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Release and Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data

While (S,R,S)-AHPC-C8-NH2 has been identified for use in AKT degraders, specific public domain data for a PROTAC utilizing this exact linker is limited. The following table presents representative data for a well-characterized VHL-recruiting PROTAC, MZ1, which targets the BRD4 protein. This data illustrates the typical parameters used to evaluate PROTAC efficacy.

ParameterDescriptionValueCell LineReference
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.< 100 nMHeLa[5]
Dmax The maximum percentage of target protein degradation achieved.> 90%HeLa[5]
Binary KD (PROTAC to BRD4) Binding affinity of the PROTAC to the target protein alone.~18 nMN/A[5]
Binary KD (PROTAC to VHL) Binding affinity of the PROTAC to the E3 ligase alone.~85 nMN/A[5]
Ternary Complex KD Binding affinity of the PROTAC within the ternary complex.~5 nMN/A[5]
Cooperativity (α) A measure of the favorable interaction between the target and E3 ligase within the ternary complex.> 1N/A[5]

Note: The data presented is for the BRD4 degrader MZ1 and serves as an illustrative example of the characterization of a VHL-recruiting PROTAC.

Experimental Protocols

Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating the (S,R,S)-AHPC-C8-NH2 linker to a protein of interest (POI) ligand that contains a carboxylic acid functional group.

Materials:

  • (S,R,S)-AHPC-C8-NH2 dihydrochloride

  • POI ligand with a terminal carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere

  • HPLC for purification

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand with the carboxylic acid moiety (1.0 eq) in the anhydrous solvent.

  • Add the amide coupling reagents (e.g., 1.2 eq of HATU and HOBt) and the base (e.g., 3.0 eq of DIPEA) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) and additional base to neutralize the hydrochloride salts in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress with LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Western Blot Analysis of PROTAC-Induced Protein Degradation

This is the standard method to quantify the reduction in cellular POI levels following PROTAC treatment.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate with the primary antibody against the POI.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Signal Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_wet_lab Laboratory Procedures cluster_analysis Data Analysis start Start cell_seeding Cell Seeding and Culture start->cell_seeding end End protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_seeding->protac_treatment cell_lysis Cell Lysis and Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis Densitometry, DC50/Dmax Calculation detection->data_analysis data_analysis->end

Caption: Experimental workflow for DC50/Dmax determination.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs that recruit the VHL E3 ligase. The resulting heterobifunctional molecules operate through a catalytic mechanism of induced protein degradation, offering a powerful therapeutic modality to target proteins that have been historically challenging to drug with traditional inhibitors. The efficacy of these PROTACs is dependent on the formation of a stable ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The rational design of PROTACs, including the choice of linker length and composition, is critical for optimizing their potency and selectivity. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of novel PROTACs based on the (S,R,S)-AHPC scaffold.

References

(S,R,S)-AHPC-C8-NH2 Dihydrochloride: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a key chemical tool in the rapidly evolving field of targeted protein degradation. This synthetic molecule serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with an eight-carbon alkyl linker terminating in an amine group.[1][2] Its principal application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-C8-NH2 dihydrochloride, its application in PROTAC development, relevant quantitative data, and detailed experimental protocols for the synthesis and characterization of resulting degraders.

Core Concepts and Mechanism of Action

PROTACs are designed to induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This is achieved through a bifunctional design where one end of the PROTAC binds to the POI and the other end binds to the E3 ligase. This compound provides the E3 ligase-binding component, specifically recruiting the VHL E3 ligase complex. The terminal amine group on the C8 linker serves as a versatile conjugation point for attaching a ligand that binds to the desired POI.

The formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase is the critical first step in the degradation process. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and biological assays.

PropertyValueReference(s)
Molecular Formula C₃₁H₄₉Cl₂N₅O₄S[2]
Molecular Weight 658.72 g/mol [2]
CAS Number 2376139-49-8[2]
Appearance Solid[2]
Synonyms VH032-C8-NH2 dihydrochloride, XF038-164A[2]

Application in PROTAC Synthesis: A Case Study of an AKT Degrader

This compound has been successfully utilized in the synthesis of potent and selective PROTAC degraders. A notable example is the AKT degrader, referred to as XF038-164A in patent WO2019173516A1, and also known as MS15 .[3][4]

Quantitative Biological Data for AKT Degrader (MS15)

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by parameters such as the half-maximal degradation concentration (DC₅₀) and the half-maximal growth inhibition (GI₅₀).

ParameterCell LineValueReference(s)
DC₅₀ SW62023 ± 16 nM[5]
GI₅₀ SW6203.1 ± 0.3 µM[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and for the characterization of the resulting degrader.

PROTAC Synthesis: General Amide Coupling Protocol

This protocol describes the synthesis of an AKT degrader (XF038-164A) via an amide coupling reaction between an AKT inhibitor intermediate and (S,R,S)-AHPC-C8-NH2.[3]

Materials:

  • AKT inhibitor intermediate with a carboxylic acid moiety

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the AKT inhibitor intermediate in anhydrous DMF.

  • Add EDCI, HOBt, and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[3]

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to characterize this complex.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions between the PROTAC, the target protein, and the E3 ligase.

  • Surface Plasmon Resonance (SPR): A label-free technique for real-time analysis of the kinetics and affinity of binary and ternary complex formation.

  • NanoBRET™ Ternary Complex Assay: A cell-based assay that uses bioluminescence resonance energy transfer (BRET) to measure the proximity of the target protein and the E3 ligase in live cells.

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in the application of this compound, the following diagrams illustrate the VHL-mediated ubiquitination pathway, the general mechanism of a PROTAC synthesized with this linker, and a typical experimental workflow.

VHL_Ubiquitination_Pathway cluster_CRL2_VHL CRL2-VHL E3 Ligase Complex cluster_Ub_Cascade Ubiquitination Cascade VHL VHL ElonginC Elongin C VHL->ElonginC POI Target Protein (e.g., HIF-1α) VHL->POI Recognizes Substrate ElonginB Elongin B ElonginB->ElonginC Cullin2 Cullin 2 ElonginC->Cullin2 Rbx1 Rbx1 Cullin2->Rbx1 Rbx1->POI Ubiquitinates E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub AMP_PPi AMP + PPi E1->AMP_PPi E2->Rbx1 Binds Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Activates Proteasome 26S Proteasome POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Figure 1: VHL-mediated ubiquitination pathway.

PROTAC_Mechanism POI Protein of Interest (e.g., AKT) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Targeted to VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex PROTAC (S,R,S)-AHPC-C8-NH2 -based PROTAC PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Figure 2: Mechanism of a PROTAC using (S,R,S)-AHPC-C8-NH2.

Experimental_Workflow Start Start: Design PROTAC Synthesis PROTAC Synthesis (Amide Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, HRMS, NMR) Synthesis->Purification Cell_Culture Cell-based Assays: Culture Target Cells Purification->Cell_Culture Biophysical_Assays Biophysical Assays: Ternary Complex Formation Purification->Biophysical_Assays Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay (IP-Western) Degradation_Assay->Ubiquitination_Assay Data_Analysis Data Analysis & Interpretation Ubiquitination_Assay->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) Biophysical_Assays->ITC SPR Surface Plasmon Resonance (SPR) Biophysical_Assays->SPR CETSA Target Engagement (CETSA) Biophysical_Assays->CETSA ITC->Data_Analysis SPR->Data_Analysis CETSA->Data_Analysis End End: Optimized PROTAC Data_Analysis->End

References

The Role of VH032-C8-NH2 Dihydrochloride in PROTAC Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular machinery to induce the degradation of specific proteins. This is achieved through a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This technical guide focuses on the critical role of VH032-C8-NH2 dihydrochloride (B599025) , a key building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. VH032 is a potent and well-characterized ligand for the VHL E3 ligase. The "-C8-NH2" moiety signifies an 8-carbon alkyl linker with a terminal amine group, which serves as a versatile conjugation point for attaching a ligand that targets a specific protein for degradation. The dihydrochloride salt form enhances the compound's solubility and stability, facilitating its use in PROTAC synthesis.

Core Concepts: The Mechanism of Action

The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that "tags" proteins for degradation by the proteasome. The VH032 component of the PROTAC binds to the VHL E3 ligase, while the other ligand binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism

Figure 1: General mechanism of PROTAC-induced protein degradation.

The Role of the C8 Linker

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting degradation efficiency. An 8-carbon alkyl linker, as found in VH032-C8-NH2, provides a balance of flexibility and defined length, which can be optimal for inducing productive interactions between the target protein and VHL. The terminal amine group allows for straightforward amide bond formation with a carboxylic acid-functionalized ligand for the target protein.

Quantitative Data on VH032-Based PROTACs

The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key parameters include:

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.

PROTAC IDTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
MS98 AKTVH032 derivative6-carbon alkyl78>95MDA-MB-468
Compound 13 AKTVH032 derivative8-carbon alkyl46>95PC3
Compound 14 AKTVH032 derivative10-carbon alkyl120>95PC3

Data is representative and compiled from published SAR studies on AKT degraders.[1]

Experimental Protocols

PROTAC Synthesis using VH032-C8-NH2 Dihydrochloride

This protocol outlines a general procedure for the synthesis of a PROTAC by coupling VH032-C8-NH2 dihydrochloride with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

Synthesis_Workflow Start Start Activate_POI Activate POI-COOH (HATU, DIPEA in DMF) Start->Activate_POI Add_VH032 Add VH032-C8-NH2 dihydrochloride Activate_POI->Add_VH032 Reaction Stir at RT (2-16 h) Add_VH032->Reaction Workup Aqueous Workup (EtOAc, Water, Brine) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis.

Materials:

  • VH032-C8-NH2 dihydrochloride

  • POI-COOH (ligand for the protein of interest with a terminal carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of POI-COOH: In a round-bottom flask, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated POI-COOH solution, add VH032-C8-NH2 dihydrochloride (1.1 equivalents). Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the final PROTAC.

  • Characterization: Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis for DC50 and Dmax Determination

This protocol describes the determination of a PROTAC's degradation efficacy in a cellular context.

Western_Blot_Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification (BCA) PROTAC_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax) Detection->Analysis End End Analysis->End

Figure 3: Experimental workflow for DC50 and Dmax determination.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein. After washing, incubate with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve. From this curve, determine the DC50 and Dmax values.

Signaling Pathway: Targeting AKT with a VH032-Based PROTAC

The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. AKT is therefore a prime target for therapeutic intervention. A PROTAC designed to degrade AKT would utilize a VH032-C8-NH2 linker conjugated to an AKT inhibitor. This PROTAC would then recruit the VHL E3 ligase to AKT, leading to its ubiquitination and degradation, thereby inhibiting downstream signaling.

AKT_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition Inhibition PROTAC PROTAC AKT->PROTAC Binding Proteasome Proteasome AKT->Proteasome Ubiquitination & Degradation Cell_Growth Cell_Growth mTORC1->Cell_Growth VHL VHL PROTAC->Proteasome Ubiquitination & Degradation VHL->PROTAC Recruitment VHL->Proteasome Ubiquitination & Degradation Degraded_AKT Degraded_AKT Proteasome->Degraded_AKT

Figure 4: PROTAC-mediated degradation of AKT in the PI3K/AKT signaling pathway.

Conclusion

VH032-C8-NH2 dihydrochloride is a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a linker with a reactive handle, facilitates the modular synthesis of PROTACs targeting a wide range of proteins. The principles and protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs, ultimately advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.

References

An In-depth Technical Guide on (S,R,S)-AHPC-C8-NH2 dihydrochloride for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a key synthetic building block in the rapidly evolving field of targeted protein degradation. As a ligand-linker conjugate, it plays a crucial role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific disease-causing proteins. This technical guide provides a comprehensive overview of (S,R,S)-AHPC-C8-NH2 dihydrochloride, its mechanism of action, and its application in the development of potent and selective protein degraders, with a particular focus on the degradation of the serine/threonine kinase AKT.

Core Compound Profile

This compound is an E3 ligase ligand-linker conjugate. It incorporates the high-affinity (S,R,S)-AHPC (also known as VH032) moiety, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to an 8-carbon alkyl linker terminating in an amino group.[1][2][3] This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC.

The (S,R,S) stereochemistry of the AHPC core is critical for its potent binding to VHL, while the C8 linker provides the necessary spacing to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. A primary application of this compound is in the generation of AKT-targeting PROTACs, as detailed in patent WO2019173516A1.[2][3]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (e.g., AKT) PROTAC (S,R,S)-AHPC-C8-NH2 -based PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated targeted protein degradation pathway.

Quantitative Data for VHL-based AKT PROTACs

Table 1: Cellular Degradation of Pan-AKT by a Representative VHL-based PROTAC (MS21)

Cell LineDC50 (nM)Dmax (%)Timepoint (h)
PC-3 (Prostate Cancer)8.8>9024
BT474 (Breast Cancer)Not explicitly stated, but potent degradation observed>9024

Data sourced from studies on the VHL-based AKT degrader MS21, which utilizes a different linker but serves as a relevant example.[4][5]

Table 2: In Vitro Binding Affinities of a Representative VHL-based AKT PROTAC (MS21)

TargetBinding Affinity (Kd, nM)
AKT11.8 ± 2.8
AKT2Not explicitly stated
AKT3Not explicitly stated

Data sourced from studies on the VHL-based AKT degrader MS21.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of PROTACs. The following are protocols for key experiments in the characterization of PROTACs synthesized from this compound.

Protocol 1: Western Blot for AKT Degradation

This protocol is used to quantify the reduction in AKT protein levels following treatment with an AKT-targeting PROTAC.

Materials:

  • Cancer cell line expressing AKT (e.g., PC-3, BT474)

  • Complete cell culture medium

  • AKT-targeting PROTAC

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AKT, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize AKT band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow Start Start Cell_Seeding 1. Cell Seeding Start->Cell_Seeding PROTAC_Treatment 2. PROTAC Treatment Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE & Transfer Protein_Quantification->SDS_PAGE Immunoblotting 6. Immunoblotting SDS_PAGE->Immunoblotting Data_Analysis 7. Data Analysis (DC50, Dmax) Immunoblotting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Protocol 2: Cell Viability Assay

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • AKT-targeting PROTAC

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Add Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time to allow for signal development.

  • Signal Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 (half-maximal inhibitory concentration).

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay provides a quantitative measure of the formation of the Target-PROTAC-E3 ligase ternary complex in living cells.

Materials:

  • Cell line engineered to express NanoLuc®-tagged AKT and HaloTag®-VHL

  • Opti-MEM® I Reduced Serum Medium

  • AKT-targeting PROTAC

  • HaloTag® NanoBRET® 618 Ligand

  • NanoBRET® Nano-Glo® Substrate

  • 96-well white assay plates

  • Luminometer capable of measuring donor and acceptor luminescence

Procedure:

  • Cell Preparation: Prepare a suspension of the engineered cells in Opti-MEM®.

  • Ligand and PROTAC Addition: Add the HaloTag® ligand and a serial dilution of the PROTAC to the cell suspension.

  • Dispense into Plate: Dispense the cell suspension containing the ligand and PROTAC into the wells of a 96-well plate.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to each well.

  • Luminescence Measurement: Measure the donor and acceptor luminescence signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Conclusion

This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its defined stereochemistry and versatile linker provide a solid foundation for the development of potent and selective protein degraders. The protocols and representative data presented in this guide offer a framework for researchers to design, synthesize, and evaluate novel PROTACs, thereby advancing the field of targeted protein degradation and paving the way for new therapeutic strategies against a host of diseases.

References

In-Depth Technical Guide: (S,R,S)-AHPC-C8-NH2 VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C8-NH2, also known as VH032-C8-NH2, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the high-affinity (S,R,S)-AHPC core, a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, appended with an 8-carbon alkyl linker terminating in a primary amine. This molecule is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. The terminal amine group provides a versatile handle for conjugation to a "warhead"—a ligand that binds to a specific protein of interest—thus forming a heterobifunctional PROTAC. This guide provides a comprehensive overview of the structure, synthesis, and characterization of (S,R,S)-AHPC-C8-NH2 and its application in PROTAC development.

Core Structure and Physicochemical Properties

The (S,R,S)-AHPC core is responsible for the high-affinity and specific binding to the VHL E3 ligase, which is the initial and essential step in the PROTAC-mediated degradation cascade. The C8-NH2 linker provides a spatial bridge to the target protein ligand and influences the physicochemical properties of the resulting PROTAC.

Below is a 2D representation of the chemical structure of (S,R,S)-AHPC-C8-NH2.

Figure 1: 2D structure of (S,R,S)-AHPC-C8-NH2.

PropertyValueSource
Molecular Formula C₃₁H₄₇N₅O₄SMedChemExpress[1]
Molecular Weight 585.80 g/mol MedChemExpress[1]
Appearance SolidMedChemExpress[1]
Synonyms VH032-C8-NH2MedChemExpress[1]

Quantitative Data

Experimental Protocols

The following are detailed protocols for key experiments to characterize PROTACs synthesized using (S,R,S)-AHPC-C8-NH2.

VHL Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to determine the binding affinity of the VHL ligand or a PROTAC to the VHL complex in a competitive binding format.

Materials:

  • VHL E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate).

  • A fluorescently labeled tracer molecule that binds to VHL (e.g., a known VHL ligand conjugated to a fluorescent acceptor like d2 or fluorescein).

  • (S,R,S)-AHPC-C8-NH2 or a PROTAC synthesized from it.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • 384-well low-volume microplates.

  • TR-FRET compatible plate reader.

Procedure:

  • Prepare a serial dilution of the (S,R,S)-AHPC-C8-NH2-based PROTAC in the assay buffer.

  • In a 384-well plate, add the serially diluted PROTAC.

  • Add the donor-labeled VHL complex to each well at a fixed concentration.

  • Add the fluorescently labeled tracer to each well at a fixed concentration.

  • Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the TR-FRET signal on a compatible plate reader.

  • The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC synthesized from (S,R,S)-AHPC-C8-NH2.

  • Vehicle control (e.g., DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and incubate on ice for 30 minutes. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Probe the membrane for a loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined from a dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL).

Materials:

  • Cell line expressing the target protein.

  • PROTAC synthesized from (S,R,S)-AHPC-C8-NH2.

  • Vehicle control (e.g., DMSO).

  • Proteasome inhibitor (e.g., MG132, optional).

  • Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

  • Antibody against the target protein or VHL.

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a vehicle control for a time determined to be optimal for ternary complex formation (often a shorter time point than for degradation). Pre-treatment with a proteasome inhibitor can help stabilize the complex.

  • Cell Lysis: Lyse the cells in non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with beads/resin.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-target protein) overnight at 4°C.

    • Add Protein A/G beads/resin to capture the antibody-protein complexes.

  • Washing: Pellet the beads/resin and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads/resin.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein, VHL, and other components of the E3 ligase complex (e.g., Elongin B/C, Cullin 2). The presence of both the target protein and VHL in the immunoprecipitate of one of them indicates the formation of the ternary complex.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-C8-NH2 and a general experimental workflow for its characterization.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-C8-NH2 -based PROTAC POI Target Protein (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex POI->TernaryComplex VHL->TernaryComplex TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition & Degradation DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI

Figure 2: PROTAC mechanism of action.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start Synthesize PROTAC using (S,R,S)-AHPC-C8-NH2 binding_assay VHL Binding Assay (TR-FRET, FP, etc.) start->binding_assay degradation_assay Target Degradation Assay (Western Blot) start->degradation_assay determine_kd Determine Binding Affinity (Kd or IC50) binding_assay->determine_kd determine_dc50 Determine Degradation Potency (DC50, Dmax) degradation_assay->determine_dc50 co_ip Ternary Complex Formation (Co-IP) determine_dc50->co_ip confirm_complex Confirm In-Cell Complex co_ip->confirm_complex viability_assay Cell Viability Assay (e.g., CellTiter-Glo) confirm_complex->viability_assay determine_phenotype Assess Functional Outcome (e.g., GI50) viability_assay->determine_phenotype

Figure 3: Experimental workflow for PROTAC characterization.

References

(S,R,S)-AHPC-C8-NH2 Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) , also known as VH032-C8-NH2 dihydrochloride, is a synthetic E3 ligase ligand-linker conjugate pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to an eight-carbon alkyl linker with a terminal amine group. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its application in targeted protein degradation.

Core Properties and Chemical Data

(S,R,S)-AHPC-C8-NH2 dihydrochloride is a key building block for synthesizing PROTACs. The terminal amine on the C8 linker serves as a versatile attachment point for a ligand that binds to a specific protein of interest. The dihydrochloride salt form is often utilized to improve the compound's solubility and stability in aqueous solutions, which is advantageous for its use in various biological assays.

PropertyValueReference
Synonyms VH 032 amide-alkylC8-amine dihydrochloride, VH032-C8-NH2 dihydrochloride[1][2]
Molecular Formula C₃₁H₄₈Cl₂N₅O₄S[1]
Molecular Weight 622.26 g/mol [1]
CAS Number Not explicitly available for the dihydrochloride salt. The hydrochloride salt CAS is 2376139-49-8.
Appearance Solid[1]

Mechanism of Action: VHL-Mediated Protein Degradation

(S,R,S)-AHPC-C8-NH2 serves as the VHL E3 ligase recruiting element within a PROTAC. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a target protein.

The mechanism involves the following key steps:

  • Ternary Complex Formation: The PROTAC, containing the (S,R,S)-AHPC-C8-NH2 moiety, simultaneously binds to the VHL E3 ligase and a protein of interest (POI), forming a ternary complex.

  • Ubiquitination: This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC is then released and can catalytically induce the degradation of more POI molecules.

This compound has been specifically mentioned as a linker for an AKT PROTAC degrader, indicating its utility in targeting the serine/threonine kinase AKT for degradation.[2][3]

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC PROTAC ((S,R,S)-AHPC-C8-NH2-Ligand) Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental Protocols

The following are general experimental protocols relevant to the characterization of PROTACs synthesized using this compound.

Protocol 1: Western Blot for Protein Degradation

This assay is used to quantify the extent of target protein degradation induced by the PROTAC.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC synthesized with this compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands.

    • Quantify the band intensities and normalize to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 2: Cell Viability Assay

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC synthesized with this compound

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density.

  • Compound Addition: After 24 hours, add serial dilutions of the PROTAC or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay:

    • Equilibrate the plate and cell viability reagent to room temperature.

    • Add the reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the data to determine the IC₅₀ or GI₅₀ value.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow start Synthesize PROTAC with (S,R,S)-AHPC-C8-NH2 degradation_assay Protein Degradation Assay (Western Blot) start->degradation_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo) start->viability_assay dc50_dmax Determine DC50 & Dmax degradation_assay->dc50_dmax ic50 Determine IC50/GI50 viability_assay->ic50 end Lead Optimization dc50_dmax->end ic50->end

Experimental Workflow

Conclusion

This compound is a valuable chemical tool for the development of potent and selective PROTACs. Its role as a VHL E3 ligase ligand, coupled with a versatile C8 linker, enables the synthesis of degraders for a wide range of protein targets. The provided protocols offer a foundational framework for researchers to evaluate the efficacy of PROTACs synthesized using this building block, thereby accelerating the discovery and development of novel therapeutics based on targeted protein degradation.

References

An In-depth Technical Guide to VHL-based PROTACs: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1][2]

This guide provides a comprehensive technical overview of a major class of these molecules: VHL-based PROTACs. The von Hippel-Lindau (VHL) protein, a substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases for PROTAC development.[1][3] Its well-defined interaction with its endogenous substrate, the alpha subunit of hypoxia-inducible factor (HIF-1α), has provided a blueprint for the rational design of potent and specific PROTACs.[3][4] We will delve into the core mechanism of action, principles of rational design, key experimental protocols for validation, and the quantitative assessment of VHL-based PROTAC efficacy.

The Mechanism of VHL-based PROTACs

VHL-based PROTACs operate by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[1][5] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1][3] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[1][2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[6]

The core signaling pathway of a VHL-based PROTAC is depicted below:

VHL_PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC VHL-based PROTAC PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: VHL-based PROTAC signaling pathway.

Core Components and Design Principles

A VHL-based PROTAC is a tripartite molecule comprising a VHL ligand, a POI ligand, and a chemical linker that connects the two.[3][7][8] The rational design of each component is critical for the overall efficacy of the PROTAC.

  • VHL Ligand: The discovery of small-molecule ligands for VHL has been a cornerstone of VHL-based PROTAC development.[3][9] These ligands are typically derived from the HIF-1α peptide sequence that binds to VHL and are optimized for high binding affinity and drug-like properties.[3] A variety of VHL ligands with different exit vectors for linker attachment are commercially available.[10][11][12]

  • POI Ligand: The "warhead" of the PROTAC, this ligand provides the specificity for the target protein. It can be a known inhibitor or a binder to any surface pocket on the POI. A key advantage of PROTACs is that high-affinity binding of the warhead is not always necessary for potent degradation.[8]

  • Linker: Far from being a passive tether, the linker plays a crucial role in determining the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC.[7][13] Linker design involves optimizing its length, composition, and rigidity.[2][] Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains.[7] The linker's attachment points on both the VHL and POI ligands are also critical for achieving a productive ternary complex geometry.

The logical relationship between these components is illustrated in the following diagram:

PROTAC_Structure PROTAC VHL Ligand Linker POI Ligand VHL VHL E3 Ligase PROTAC:f0->VHL Binds to POI Protein of Interest (POI) PROTAC:f2->POI Binds to

Caption: Logical structure of a VHL-based PROTAC.

Quantitative Assessment of VHL-based PROTACs

The development and optimization of VHL-based PROTACs rely on the quantitative assessment of their binding affinities and degradation efficiencies.[1] Key parameters include the dissociation constant (Kd) or inhibitory concentration (IC50) for binary and ternary complex formation, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for PROTAC-induced protein degradation.[1]

PROTAC ExampleTarget ProteinVHL Ligand Affinity (Kd/IC50)Target Ligand Affinity (Kd/IC50)Ternary Complex Affinity (Kd)Cellular DC50Dmax
MZ1 BRD4~180 nM (IC50)~25 nM (Kd)~5.4 nM<100 nM>90%
ARV-771 BET proteins(S,R,S)-AHPC-basedJQ1-basedNot Reported<1 nM>95%
GMB-475 BCR-ABL1(S,R,S)-AHPC-basedDasatinib-basedNot Reported1.11 µM (IC50)Not Reported
DT2216 BCL-XLNot ReportedNot ReportedNot Reported25-100 nM>90%
KT-333 STAT3Not ReportedNot ReportedNot Reported<10 nM>90%

Note: The presented data is compiled from various sources and experimental conditions may vary. This table serves as an illustrative example.[11][15][16][17]

Key Experimental Protocols

The characterization of VHL-based PROTACs involves a suite of biochemical, biophysical, and cell-based assays.

Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-VHL ternary complex is a critical step in validating a PROTAC's mechanism of action.[5][18]

Method: Co-Immunoprecipitation (Co-IP)

This assay is used to detect the interaction between the POI and the E3 ligase in the presence of the PROTAC.[19]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, along with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase (e.g., anti-VHL) that is coupled to magnetic or agarose (B213101) beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze the eluates by Western blotting for the presence of the POI, the E3 ligase, and other components of the complex.

Method: Biophysical Assays (e.g., SPR, ITC, FRET)

These techniques provide quantitative data on the binding affinities and thermodynamics of binary and ternary complex formation.[5][15][20] For example, in a Surface Plasmon Resonance (SPR) experiment, the VHL protein can be immobilized on a sensor chip, and the binding of the PROTAC and the POI can be measured sequentially.[4][15]

Target Protein Degradation Assays

The primary functional readout for a PROTAC is its ability to induce the degradation of the target protein.

Method: Western Blotting

This is the most common method to quantify the reduction in target protein levels.[19]

  • Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Densitometry: Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.[19]

  • Reaction Setup: Combine recombinant E1 activating enzyme, E2 conjugating enzyme, the VHL E3 ligase complex, ubiquitin, ATP, the purified POI, and the PROTAC in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Western Blot Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear indicates polyubiquitination.

An illustrative workflow for the experimental validation of a VHL-based PROTAC is shown below:

Experimental_Workflow Design PROTAC Design & Synthesis Binding Binary & Ternary Complex Formation Assays (SPR, ITC, Co-IP) Design->Binding Degradation Cellular Degradation Assays (Western Blot, DC50/Dmax) Binding->Degradation Optimization Lead Optimization Binding->Optimization Ubiquitination In Vitro Ubiquitination Assay Degradation->Ubiquitination Downstream Downstream Functional Assays (e.g., Cell Viability) Degradation->Downstream Ubiquitination->Optimization Downstream->Optimization

Caption: Experimental workflow for VHL-based PROTAC validation.

Clinical Landscape of VHL-based PROTACs

The promise of VHL-based PROTACs is being realized in the clinic, with several candidates advancing through clinical trials for various indications, primarily in oncology.[17] While many PROTACs in clinical development recruit the Cereblon (CRBN) E3 ligase, VHL-based degraders are also making significant progress.[21][22] Examples include DT2216 targeting BCL-XL and KT-333 targeting STAT3.[17] These clinical-stage molecules underscore the therapeutic potential of this technology.

Conclusion

VHL-based PROTACs represent a powerful and versatile therapeutic modality with the potential to significantly expand the druggable proteome. Their rational design, guided by a deep understanding of the VHL-HIF-1α interaction and the principles of ternary complex formation, has led to the development of highly potent and selective degraders. The experimental protocols and quantitative assessment methods outlined in this guide provide a framework for the rigorous characterization and optimization of these innovative molecules. As our understanding of the complex biology of PROTACs continues to evolve, so too will the opportunities to translate this exciting technology into transformative therapies for a wide range of diseases.

References

The Rise of AHPC Ligands: A Technical Guide to Hijacking the VHL E3 Ligase for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, development, and application of (S,R,S)-AHPC-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including quantitative binding and degradation data, detailed experimental protocols, and visualizations of the core biological processes.

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. At the heart of many successful PROTACs lies a high-affinity ligand capable of recruiting an E3 ubiquitin ligase. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) complex. The discovery and optimization of small molecule ligands for VHL, particularly the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, have been pivotal to the advancement of this modality.[1]

This technical guide details the journey from the initial discovery of VHL ligands to the development of the sophisticated AHPC core. It provides a compilation of quantitative data, step-by-step experimental protocols for key assays, and visual diagrams of the underlying signaling pathways and experimental workflows to empower researchers in the design and evaluation of novel VHL-recruiting PROTACs.

From Peptides to Potent Small Molecules: The Discovery of AHPC Ligands

The development of small-molecule VHL ligands originated from the study of the protein-protein interaction between VHL and its natural substrate, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[2] Early efforts focused on peptide-based molecules that mimicked the hydroxylated proline residue of HIF-1α, which is the key recognition motif for VHL.[3] While these peptides demonstrated VHL binding, their therapeutic potential was limited by poor cell permeability and metabolic instability.

A breakthrough came with the structure-guided design of non-peptidic, small-molecule ligands. By analyzing the crystal structure of VHL in complex with the HIF-1α peptide, researchers were able to identify the key pharmacophoric features required for binding and rationally design small molecules that recapitulated these interactions.[2] This led to the development of the (2S,4R)-4-hydroxyproline (Hyp) core, which ultimately evolved into the highly potent and synthetically tractable (S,R,S)-AHPC scaffold.[3] The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to a well-defined pocket on the VHL protein.[3]

Quantitative Data: Benchmarking AHPC Ligands and their PROTACs

The efficacy of a VHL-recruiting PROTAC is underpinned by the binding affinity of its VHL ligand and the degradation efficiency of the final bifunctional molecule. The following tables summarize key binding and degradation data for seminal AHPC-based ligands and their corresponding PROTACs.

LigandBinding Affinity (Kd) to VHLMeasurement MethodReference(s)
VH032185 nMNot Specified[4][5]
VH10144 nMNot Specified[3]
(S,R,S)-AHPC (VH032-NH2)13.3 µMTR-FRET[6]
VH29880-90 nMNot Specified[7]
VHL-IN-137 nMNot Specified[8]
BODIPY FL VH032~3.0 nMTR-FRET[9]

Table 1: Binding Affinities of Key VHL Ligands. This table presents the dissociation constants (Kd) of several foundational VHL ligands, providing a quantitative basis for comparison.

PROTACVHL Ligand MoietyTarget ProteinDC50DmaxCell Line(s)Reference(s)
ARV-771(S,R,S)-AHPC-MeBET Proteins<1 nM - <5 nM>95%CRPC cell lines[10][11][12]
MZ1VH032 derivativeBRD42-20 nM>90%HeLa, 22Rv1[13][14]
GMB-475(S,R,S)-AHPCBCR-ABL11.11 µM (IC50)Not SpecifiedBa/F3[6][7]
ARD-266VHL Ligand 8Androgen Receptor0.2-1 nM>90%LNCaP, VCaP, 22Rv1[8]
SIAIS178VHL LigandBCR-ABL10 nM>90%K562[6]

Table 2: Comparative Degradation Performance of VHL-based PROTACs. This table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for several prominent PROTACs that utilize an AHPC-based VHL ligand.

The VHL-PROTAC Signaling Pathway: A Visual Guide

PROTACs containing an AHPC-based ligand function by hijacking the ubiquitin-proteasome system (UPS). The AHPC moiety binds to VHL, a component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^). This complex formation, induced by the PROTAC, brings a target protein into close proximity, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

VHL_PROTAC_Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL_complex VHL E3 Ligase Complex (CRL2-VHL) VHL_complex->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for the Development and Characterization of AHPC-based PROTACs

Accurate and reproducible experimental data is paramount for the successful development of novel PROTACs. Below are detailed methodologies for key in vitro and cellular assays.

Biophysical Binding Assays

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of the AHPC ligand to the VHL protein, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the AHPC-containing ligand is titrated into a solution of the purified VHL-ElonginB-ElonginC (VBC) complex. The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Methodology:

    • Sample Preparation: Prepare a solution of purified VBC complex (typically 10-20 µM) and a separate solution of the AHPC ligand (typically 10-fold higher concentration) in an identical, degassed buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Instrument Setup: Load the VBC complex solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument. Set the experimental temperature (e.g., 25°C).

    • Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • Data Analysis: Integrate the heat pulses and fit the resulting data to a one-site binding model to determine the thermodynamic parameters. A control titration of the ligand into buffer alone should be performed to subtract the heat of dilution.[14]

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for the binding of the AHPC ligand to VHL.

  • Principle: The VHL protein is immobilized on a sensor chip. The binding of the AHPC ligand to the immobilized VHL causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Methodology:

    • Chip Preparation: Immobilize the purified VBC complex onto a sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared in parallel without the protein to control for non-specific binding.

    • Binding Analysis: Inject serial dilutions of the AHPC ligand over both the VBC-immobilized and reference flow cells.

    • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14]

3. Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous assay that is well-suited for high-throughput screening of AHPC ligand binding to VHL in a competitive format.

  • Principle: A small fluorescently labeled VHL ligand (tracer) has a low FP value due to its rapid tumbling in solution. When bound to the larger VBC complex, its tumbling is slowed, resulting in a high FP value. Unlabeled AHPC ligands compete with the tracer for binding to VBC, causing a concentration-dependent decrease in the FP signal.

  • Methodology:

    • Reagent Preparation: Prepare solutions of the VBC complex, a fluorescently labeled VHL tracer (e.g., BODIPY FL VH032), and the unlabeled test ligands in an appropriate assay buffer.[4]

    • Assay Setup: In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer. Then, add serial dilutions of the test ligands.

    • Measurement: After incubation, measure the fluorescence polarization using a plate reader.

    • Data Analysis: Plot the FP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value.[9]

Experimental_Workflow cluster_workflow PROTAC Development and Evaluation Workflow Design PROTAC Design (AHPC-Linker-POI Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding_Assays Biophysical Binding Assays (ITC, SPR, FP) Synthesis->Binding_Assays Ubiquitination_Assay In Vitro Ubiquitination Assay Binding_Assays->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, Proteomics) Ubiquitination_Assay->Degradation_Assay Functional_Assay Cellular Functional Assays Degradation_Assay->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A typical experimental workflow for PROTAC development.

Functional Assays

1. In Vitro Ubiquitination Assay

This assay directly assesses the ability of an AHPC-based PROTAC to induce the ubiquitination of a target protein in a reconstituted cell-free system.

  • Principle: The assay combines purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the VHL E3 ligase complex, the target protein, ubiquitin, and ATP. The PROTAC facilitates the transfer of ubiquitin to the target protein, which is then detected by Western blot.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2 (e.g., UBE2D2), ubiquitin, the purified VBC complex, and the target protein.

    • PROTAC Addition: Add the AHPC-based PROTAC at various concentrations. Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

    • Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the target protein. The appearance of a high-molecular-weight smear or laddering pattern indicates polyubiquitination.[15]

2. Cellular Target Degradation Assay (Western Blot)

This is the standard method for quantifying the reduction of a target protein in cells following PROTAC treatment.

  • Principle: Cells are treated with the PROTAC, and the level of the target protein is measured by Western blot.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with serial dilutions of the AHPC-based PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control and calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC50 and Dmax values.

3. Global Proteomics (LC-MS/MS)

This powerful technique provides an unbiased, proteome-wide view of the effects of a PROTAC, confirming on-target degradation and assessing off-target effects.

  • Principle: The entire proteome of PROTAC-treated and control cells is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

  • Methodology:

    • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

    • Data Analysis: Search the acquired MS/MS data against a protein database to identify peptides and proteins. Use label-free quantification (LFQ) or isobaric labeling (e.g., TMT) to determine the relative abundance of each protein between the PROTAC-treated and control samples. This analysis will reveal the extent of on-target degradation and identify any other proteins whose levels are significantly altered.[16]

Conclusion

The (S,R,S)-AHPC scaffold represents a landmark achievement in the field of targeted protein degradation. Its high affinity and specificity for the VHL E3 ligase have enabled the development of a multitude of potent and selective PROTACs against a wide range of therapeutic targets. This technical guide provides a foundational resource for researchers, offering a consolidated source of quantitative data, detailed experimental protocols, and clear visualizations of the core biological principles. By leveraging this information, scientists can more effectively design, synthesize, and evaluate the next generation of AHPC-based PROTACs, paving the way for novel therapeutics.

References

In-Depth Technical Guide to (S,R,S)-AHPC-C8-NH2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a key synthetic building block in the rapidly evolving field of targeted protein degradation. Specifically, it serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with an eight-carbon alkyl amine linker. This molecule is integral to the construction of Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-C8-NH2 dihydrochloride, including its alternative names, chemical properties, and its application in the development of PROTACs, with a particular focus on the degradation of the serine/threonine kinase AKT.

Nomenclature and Chemical Identifiers

To facilitate unambiguous identification, a compilation of alternative names and chemical identifiers for this compound is provided below.

Identifier Type Value
Systematic Name (2S,4R)-1-[(2S)-2-(9-aminononanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; bis(chlorohydrogen)[1]
Common Synonyms VH032-C8-NH2 dihydrochloride[2]
VH 032 amide-alkylC8-amine
VH 032 - linker 11
Patent Identifier XF038-164A (from patent WO2019173516A1)[2][3][4]
CAS Number 2376139-49-8 (dihydrochloride)[5]
2341796-80-1 (dihydrochloride)[1]
2341796-79-8 (free base)
Molecular Formula C₃₁H₄₉Cl₂N₅O₄S[1]
Molecular Weight 658.72 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

Property Value
Appearance Solid[6]
Solubility Soluble in DMSO and water.[7]
Storage Conditions Store at -20°C for long-term stability.[1]

Mechanism of Action in PROTAC Technology

(S,R,S)-AHPC-C8-NH2 serves as the VHL-recruiting moiety in a PROTAC. The fundamental principle of a PROTAC is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for PROTAC-mediated protein degradation can be summarized as follows:

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-C8-NH2-Linker-POI Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) (e.g., AKT) PROTAC->POI Binds Ternary Ternary Complex (VHL-PROTAC-POI) VHL->Ternary POI->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Proteasome Proteasome AKT->Proteasome Degradation Downstream Downstream Effectors mTORC1->Downstream Cell Growth & Survival PROTAC AKT PROTAC PROTAC->AKT Binds VHL VHL E3 Ligase PROTAC->VHL Binds VHL->Proteasome PROTAC_Synthesis_Workflow cluster_synthesis AKT-PROTAC Synthesis AKT_inhibitor AKT Inhibitor (with COOH) Activation Activate with Coupling Reagents AKT_inhibitor->Activation Coupling Amide Bond Formation Activation->Coupling AHPC_linker (S,R,S)-AHPC-C8-NH2 (neutralized) AHPC_linker->Coupling Purification Purification (HPLC) Coupling->Purification Final_PROTAC Final AKT-PROTAC Purification->Final_PROTAC

References

The Principle of E3 Ligase Recruitment by VH032: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a novel modality to address previously "undruggable" targets. At the heart of many successful TPD strategies, particularly those employing proteolysis-targeting chimeras (PROTACs), lies the effective recruitment of an E3 ubiquitin ligase to a protein of interest (POI). VH032 has emerged as a cornerstone molecule in this field, serving as a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase. This technical guide provides an in-depth exploration of the core principles governing VH032-mediated E3 ligase recruitment, offering a comprehensive resource for researchers and drug development professionals. We will delve into the molecular mechanism of action, present key quantitative data, detail essential experimental protocols, and visualize the critical pathways and workflows.

The Core Principle: Hijacking the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading unwanted or damaged proteins. E3 ubiquitin ligases are central to this process, as they recognize specific substrate proteins and catalyze the transfer of ubiquitin, a small regulatory protein. This polyubiquitination marks the target protein for degradation by the proteasome.

PROTACs are heterobifunctional molecules that co-opt the UPS to degrade a specific POI. They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. VH032 is a highly utilized E3 ligase ligand that specifically binds to the VHL protein.[1][2][3]

The fundamental principle of VH032-mediated E3 ligase recruitment is the formation of a ternary complex, comprising the VHL E3 ligase, the VH032-containing PROTAC, and the POI. This induced proximity positions the POI as a neo-substrate of the VHL E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.

Molecular Mechanism of VH032 Action

VH032 is a synthetic small molecule designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[4] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues, enabling its recognition and binding by VHL, leading to its ubiquitination and degradation. VH032 effectively competes with hydroxylated HIF-1α for the same binding pocket on VHL.

The high affinity and selectivity of VH032 for VHL are crucial for its function in PROTACs. The crystal structure of VH032 in complex with VHL reveals the key molecular interactions responsible for this tight binding. A critical hydrogen bond is formed between the hydroxyl group of the (R)-hydroxyproline motif of VH032 and the side chain of Serine 110 in VHL.[1][5] Additional interactions, including hydrogen bonds with His115 and Ser111, and a π-π stacking interaction between the phenyl group of VH032 and Tyr98 of VHL, further contribute to the stability of the complex.[4]

Quantitative Data: Binding Affinities of VHL Ligands

The binding affinity of the E3 ligase ligand is a critical parameter in the design and optimization of PROTACs. A strong and selective interaction with the E3 ligase is essential for efficient ternary complex formation and subsequent target degradation. The following table summarizes the binding affinities of VH032 and other relevant VHL ligands.

LigandBinding Affinity (Kd)Assay MethodReference
VH032 185 nMIsothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[4][6]
VH10144 nMFluorescence Polarization (FP)[6]
VH29880-90 nMNot Specified[6]
VHL-IN-137 nMNot Specified[6]
VL285340 nM (IC50)Not Specified[6]
VHL Ligand 14196 nM (IC50)Not Specified[6]

Experimental Protocols

A variety of biochemical, biophysical, and cell-based assays are employed to characterize the interaction of VH032-based PROTACs with VHL and to assess their degradation efficiency.

Binding Affinity Determination

a) Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

  • Methodology:

    • Prepare a solution of the purified VHL protein complex (VCB: VHL, Elongin C, and Elongin B) in a suitable buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl).

    • Dissolve the VH032-containing compound in the same buffer.

    • Titrate the ligand solution into the VCB solution in the ITC sample cell.

    • Measure the heat released or absorbed during each injection.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

b) Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for the real-time analysis of binding kinetics.

  • Methodology:

    • Immobilize the purified VCB complex onto an SPR sensor chip.

    • Inject a series of concentrations of the VH032-containing compound over the sensor surface.

    • Monitor the change in the SPR signal over time to obtain sensorgrams.

    • Fit the sensorgram data to a kinetic binding model to determine the association (kon) and dissociation (koff) rate constants.

    • Calculate the Kd as the ratio of koff/kon.

c) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity. In the context of VH032, a fluorescently labeled VH032 analog and a VHL protein fused to a FRET partner are used.

  • Methodology:

    • Use a fluorescently labeled VH032 probe (e.g., BODIPY FL VH032) and a terbium-labeled anti-GST antibody that binds to a GST-tagged VCB complex.

    • In the absence of a competitor, excitation of the terbium donor results in energy transfer to the BODIPY FL acceptor, producing a FRET signal.

    • In the presence of an unlabeled VH032-containing compound, the fluorescent probe is displaced from VHL, leading to a decrease in the FRET signal.

    • Measure the FRET signal at different concentrations of the test compound to determine its IC50 value.

In Vitro Ubiquitination Assay
  • Principle: This assay directly assesses the ability of a VH032-based PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

  • Methodology:

    • Combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VCB complex, the target protein, and ubiquitin in a reaction buffer.

    • Add the VH032-based PROTAC to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an antibody specific for the target protein or for ubiquitin. An increase in high molecular weight species of the target protein indicates polyubiquitination.

Cellular Degradation Assays

a) Western Blotting

  • Principle: Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.

  • Methodology:

    • Culture cells and treat them with the VH032-based PROTAC at various concentrations and for different durations.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the extent of target protein degradation.

b) HiBiT Assay

  • Principle: The HiBiT assay is a sensitive and quantitative method to measure protein levels in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. This tag can bind to a larger, complementary subunit (LgBiT) to reconstitute a functional NanoLuc luciferase. The resulting luminescence is proportional to the amount of the HiBiT-tagged protein.

  • Methodology:

    • Generate a stable cell line with the HiBiT tag knocked into the gene of the target protein using CRISPR/Cas9.

    • Seed the HiBiT-tagged cells in a multi-well plate.

    • Treat the cells with the VH032-based PROTAC.

    • Add the LgBiT protein and the luciferase substrate to the cells.

    • Measure the luminescence using a luminometer. A decrease in luminescence indicates degradation of the target protein.

Visualizing the Core Principle and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and experimental workflows.

E3_Ligase_Recruitment VH032-mediated recruitment of VHL E3 ligase for targeted protein degradation. cluster_PROTAC PROTAC Molecule cluster_E3 VHL E3 Ligase Complex cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (VH032-Linker-POI Ligand) VHL VHL PROTAC->VHL VH032 binds VHL POI Protein of Interest (POI) PROTAC->POI POI Ligand binds POI ElonginC Elongin C VHL->ElonginC Cul2 Cul2 VHL->Cul2 ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cul2->Rbx1 Rbx1->POI Polyubiquitination Ub Ubiquitin Proteasome 26S Proteasome POI->Proteasome Degradation E1 E1 E2 E2 E1->E2 Ub Activation E2->Rbx1

Caption: VH032-mediated E3 ligase recruitment pathway.

Experimental_Workflow General experimental workflow for evaluating VH032-based PROTACs. cluster_Biochemical Biochemical & Biophysical Assays cluster_Cellular Cell-Based Assays Binding_Affinity 1. Binding Affinity (ITC, SPR, TR-FRET) Ubiquitination 2. In Vitro Ubiquitination Binding_Affinity->Ubiquitination Degradation 3. Cellular Degradation (Western Blot, HiBiT) Ubiquitination->Degradation Functional 4. Functional Assays (e.g., Cell Viability) Degradation->Functional End Lead Optimization Functional->End Start PROTAC Design & Synthesis Start->Binding_Affinity

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

VH032 has proven to be an invaluable tool in the development of targeted protein degradation therapies. Its high affinity and selectivity for the VHL E3 ligase, coupled with a well-understood mechanism of action, have made it a preferred choice for the design of potent and specific PROTACs. This technical guide has provided a comprehensive overview of the core principles of VH032-mediated E3 ligase recruitment, from the underlying molecular interactions to the practical experimental workflows necessary for the evaluation of novel degraders. As the field of targeted protein degradation continues to evolve, a thorough understanding of the fundamental tools and techniques, such as those described herein, will be paramount for the successful development of the next generation of therapeutics.

References

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[2] Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3] This technical guide provides a comprehensive exploration of PROTAC linker chemistry, offering insights into its core principles, diverse classifications, and profound impact on the development of next-generation protein degraders.

Core Principles of PROTAC Linker Chemistry

The primary function of the linker is to tether the POI-binding ligand and the E3 ligase-recruiting ligand, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][6] The linker's length, rigidity, and chemical composition are paramount in dictating the geometry and stability of this ternary complex.[7][8] An optimal linker will orient the POI and E3 ligase in a manner that promotes efficient ubiquitination, while a suboptimal linker can lead to steric hindrance or an unproductive complex, diminishing degradation efficiency.[9]

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves a catalytic cycle that leverages the cell's ubiquitin-proteasome system (UPS).

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type has a significant impact on the physicochemical properties and biological activity of the resulting PROTAC.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1][10]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can sometimes limit the aqueous solubility of the PROTAC molecule.[11] However, this lipophilicity can also enhance cell permeability.[] Alkyl linkers are generally considered to be metabolically stable.[11]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity to the PROTAC molecule.[4][13] This often improves aqueous solubility and can enhance cell permeability by adopting folded conformations.[11][14] However, PEG linkers may be more susceptible to metabolism compared to their alkyl counterparts.[11] Approximately 55% of reported PROTACs utilize PEG linkers.[2][15]

Rigid Linkers: Constraining Conformational Freedom

To overcome some of the drawbacks of flexible linkers, such as the entropic penalty upon binding, researchers have increasingly turned to more rigid designs.[5][10] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic properties.[5]

  • Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and improve metabolic stability.[13][16]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity, which can also be leveraged for pi-stacking interactions to stabilize the ternary complex.[13]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[1][] Triazoles are also metabolically stable.[13][]

"Smart" and Functional Linkers

Recent innovations have led to the development of linkers with additional functionalities, allowing for greater control over PROTAC activity.[1]

  • Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can switch between cis and trans isomers upon exposure to specific wavelengths of light, enabling spatiotemporal control of PROTAC activity.[1][]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[1]

  • Self-Immolative Linkers: These are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC in a targeted manner.[1]

  • Cleavable Linkers: These linkers are designed to be cleaved in specific physiological environments, such as areas with high glutathione (B108866) levels or low pH.[18][19] This can be advantageous for targeted delivery and minimizing systemic exposure.

The Impact of Linker Properties on PROTAC Performance

The rational design of a PROTAC linker involves a multi-parameter optimization process, as its properties have a profound effect on the molecule's overall performance.

Linker Length Optimization

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1][9]

  • Too Short: A linker that is too short can cause steric clashes, preventing the formation of a productive ternary complex.[8][9]

  • Too Long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[8][9] Studies have shown a significant correlation between linker length and degradation efficacy, with an optimal length often being identified for a given system.[20]

Physicochemical Properties and Pharmacokinetics

The linker is a key contributor to the overall physicochemical properties of the PROTAC, which in turn influences its drug metabolism and pharmacokinetic (DMPK) profile.[1][21] PROTACs are often large molecules that fall "beyond the Rule of Five," making properties like solubility and cell permeability critical challenges.[22]

  • Solubility: The incorporation of polar functional groups, such as those found in PEG linkers, can improve the aqueous solubility of a PROTAC.[1][14]

  • Cell Permeability: A balance between hydrophilicity and lipophilicity is crucial for cell permeability.[9] Some flexible linkers can exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic environment of the cell membrane.[1]

  • Metabolic Stability: The linker can introduce metabolically liable spots.[] Rigid linkers and strategic modifications, such as the incorporation of fluorine atoms, can improve metabolic stability.[1][22]

Quantitative Data on Linker Performance

The following tables summarize representative data illustrating the impact of linker composition and length on PROTAC efficacy. Direct comparisons across different studies should be made with caution due to variations in experimental conditions, cell lines, and target proteins.

Table 1: Impact of Linker Composition on PROTAC Efficacy

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC 1BRD4CRBN2-PEG< 0.5 µM> 90H661
PROTAC 2BRD4CRBN4-PEG< 0.5 µM> 90H661
PROTAC 3ARVHLPEG3 µM> 8022Rv1
PROTAC 4ARVHLPhenylNo ActivityN/A22Rv1

Data synthesized from multiple sources for illustrative purposes.[2][15]

Table 2: Impact of Linker Length on PROTAC Efficacy

PROTACTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ER-PROTAC 1ERαVHL9> 100< 20MCF7
ER-PROTAC 2ERαVHL12~50~60MCF7
ER-PROTAC 3ERαVHL16< 10> 80MCF7
ER-PROTAC 4ERαVHL19~20~70MCF7
ER-PROTAC 5ERαVHL21> 50< 40MCF7

Data adapted from a study on ERα targeting PROTACs.[20]

Experimental Protocols for PROTAC Linker Evaluation

A systematic evaluation of PROTACs with different linkers requires a suite of biophysical and cellular assays.

Ternary Complex Formation and Stability Assays

1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to assess the stability of the ternary complex.

  • Methodology:

    • Immobilize the POI or E3 ligase on a sensor chip.

    • Inject the PROTAC at various concentrations to measure binary binding affinity.

    • To assess ternary complex formation, co-inject the PROTAC with the third component (either POI or E3 ligase) over the immobilized protein.

    • Analyze the sensorgrams to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. An increase in the binding response upon co-injection indicates ternary complex formation.

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of binding for both binary and ternary complexes.

  • Methodology:

    • Load the PROTAC into the syringe and the POI or E3 ligase into the sample cell.

    • Perform a series of injections and measure the heat change upon binding.

    • For ternary complex analysis, saturate the POI with the PROTAC and titrate this solution into the E3 ligase.

    • Fit the data to a suitable binding model to determine the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binding.

Cellular Degradation Assays

1. Western Blotting

  • Objective: To quantify the reduction in the levels of the target protein upon treatment with the PROTAC.

  • Methodology:

    • Culture cells to an appropriate confluency.

    • Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).

    • Image the blot and perform densitometric analysis to quantify the relative protein levels. From this data, DC50 and Dmax values can be calculated.

2. Flow Cytometry

  • Objective: To measure the degradation of a target protein at the single-cell level.

  • Methodology:

    • Treat cells with the PROTAC as described for Western blotting.

    • Harvest and fix the cells.

    • Permeabilize the cells to allow antibody entry.

    • Incubate the cells with a fluorescently labeled primary antibody against the POI.

    • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the protein level.

Pharmacokinetic Profiling

1. In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Objective: To determine the rate of metabolic degradation of a PROTAC.

  • Methodology:

    • Incubate the PROTAC at a defined concentration with human liver microsomes (HLMs) and NADPH (as a cofactor) at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent PROTAC.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[22]

Experimental Workflow for PROTAC Development

The development of an effective PROTAC is an iterative process that involves design, synthesis, and evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Design Computational Modeling & Linker Design Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular Cellular Assays (Western Blot, Flow Cytometry) Biophysical->Cellular ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Cellular->ADME InVivo In Vivo Efficacy & Pharmacokinetics ADME->InVivo InVivo->Design Optimization

Caption: A typical workflow for the development and optimization of PROTACs.

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, actively contributing to its biological activity.[1] The continued exploration of "linkerology" is essential for unlocking the full therapeutic potential of targeted protein degradation.[1] While flexible linkers like PEG and alkyl chains offer synthetic convenience, the trend is moving towards more rigid and functionalized linkers to enhance potency, selectivity, and pharmacokinetic properties.[3][10][22] The optimal linker design is highly dependent on the specific POI and E3 ligase pair, necessitating an empirical and iterative approach to identify the most effective PROTAC candidates. Through the thoughtful and rational design of the linker, the scientific community can continue to advance this transformative technology and develop novel therapeutics for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using (S,R,S)-AHPC-C8-NH2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The (S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a key building block in PROTAC synthesis, providing a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase pre-conjugated to an 8-carbon alkyl linker with a terminal amine.[1][3][4][5][6] This ready-to-use intermediate simplifies the synthesis of VHL-recruiting PROTACs, allowing researchers to focus on conjugating their specific POI ligand.

This document provides detailed protocols for the synthesis and evaluation of PROTACs using (S,R,S)-AHPC-C8-NH2 dihydrochloride, with a focus on the creation of degraders for the serine/threonine kinase AKT, as described in patent WO2019173516A1.[1][3][6][7]

Mechanism of Action

PROTACs synthesized from (S,R,S)-AHPC-C8-NH2 function by inducing the formation of a ternary complex between the target protein (e.g., AKT), the PROTAC itself, and the VHL E3 ligase complex. The (S,R,S)-AHPC moiety binds to VHL, while the other end of the PROTAC binds to the POI. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade further POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (e.g., AKT) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC PROTAC ((S,R,S)-AHPC-C8-Linker-POI Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Reuse Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction with a POI ligand that possesses a carboxylic acid moiety.

Protocol 1: Synthesis of an AKT-Targeting PROTAC

This protocol describes the conjugation of (S,R,S)-AHPC-C8-NH2 to an AKT inhibitor-derived ligand containing a carboxylic acid.

Materials:

  • This compound

  • POI Ligand with a terminal carboxylic acid (e.g., an analogue of an AKT inhibitor like GDC-0068)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HBTU/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)

  • Reverse-phase preparative HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the POI ligand-acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.1 eq) and additional DIPEA (2.2 eq, to neutralize the dihydrochloride salt) in anhydrous DMF to the activated ester mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress of the reaction by LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity (>95%) of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Synthesis_Workflow cluster_workflow PROTAC Synthesis and Evaluation Workflow Start Start Materials: - (S,R,S)-AHPC-C8-NH2·2HCl - POI-Ligand-COOH Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Step2 Step 2: Purification (Prep-HPLC) Step1->Step2 Step3 Step 3: Characterization (LC-MS, NMR) Step2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Step4 Step 4: Biological Evaluation (Western Blot, Cell Viability) Final_PROTAC->Step4 Data Data Analysis: DC50, Dmax, GI50 Step4->Data

Figure 2: General workflow for PROTAC synthesis and evaluation.
Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to determine the concentration-dependent degradation of the target protein (e.g., AKT) and to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Procedure:

  • Cell Culture and Treatment: Seed cancer cells (e.g., PC-3 or MDA-MB-468 for AKT) in 6-well plates. Allow cells to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against the target protein (e.g., Total-AKT, p-AKT) and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ.

Protocol 3: Cell Viability Assay

This assay determines the functional consequence of target protein degradation on cell proliferation.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the PROTAC for 48-72 hours.

  • Viability Measurement: Use a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Data Presentation

The efficacy of a newly synthesized PROTAC is quantified by its degradation potency (DC₅₀, Dₘₐₓ) and its effect on cell viability (GI₅₀). The following table presents illustrative data for a hypothetical VHL-based AKT PROTAC synthesized using (S,R,S)-AHPC-C8-NH2, based on values typically observed for potent AKT degraders.[8][9]

Table 1: Representative Biological Activity of a Hypothetical AKT-PROTAC-C8

Compound ID Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%) GI₅₀ (nM)
AKT-PROTAC-C8 Total AKT PC-3 (Prostate) 35 >90 50
AKT-PROTAC-C8 Total AKT MDA-MB-468 (Breast) 45 >90 65

| Negative Control | Total AKT | PC-3 (Prostate) | >10,000 | <10 | >10,000 |

Note: The data presented in this table is for illustrative purposes and represents typical values for potent VHL-recruiting AKT degraders. Actual results will vary based on the specific POI ligand and experimental conditions.

Logical Relationships of PROTAC Components

The successful design of a PROTAC relies on the careful selection and connection of its three core components. The (S,R,S)-AHPC-C8-NH2 building block provides two of these components, streamlining the development process.

PROTAC_Components cluster_components PROTAC Component Logic Building_Block (S,R,S)-AHPC-C8-NH2 Dihydrochloride VHL_Ligand (S,R,S)-AHPC Moiety (Binds to VHL) Building_Block->VHL_Ligand Contains Linker C8 Alkyl Linker (Provides spacing & flexibility) Building_Block->Linker Contains Final_PROTAC Final PROTAC Molecule VHL_Ligand->Final_PROTAC Incorporated into Reactive_Handle Terminal Amine (-NH2) (Reactive site for conjugation) Linker->Reactive_Handle Terminates in Linker->Final_PROTAC Incorporated into Reactive_Handle->Final_PROTAC Forms Amide Bond with POI_Ligand POI Ligand (Binds to Target Protein, e.g., AKT) POI_Handle Carboxylic Acid (-COOH) POI_Ligand->POI_Handle Functionalized with POI_Ligand->Final_PROTAC Incorporated into POI_Handle->Final_PROTAC

Figure 3: Logical relationship of components for PROTAC synthesis.

References

Application Notes and Protocols for Conjugating a Protein Ligand to VH032-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the covalent conjugation of a protein ligand to the von Hippel-Lindau (VHL) E3 ligase ligand, VH032-C8-NH2. VH032 is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces targeted protein degradation.[1][2] This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the primary amine of VH032-C8-NH2 and a carboxyl group on a protein ligand.[3][4] Detailed methodologies for the conjugation reaction, purification of the conjugate, and subsequent characterization are provided.

Introduction

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase, a ligand for a target protein of interest (POI), and a linker connecting the two.[2][5] By bringing the E3 ligase and the POI into proximity, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.[1][5] VH032 is a potent ligand for the VHL E3 ligase and is widely used in the synthesis of PROTACs.[1] The VH032-C8-NH2 derivative provides a terminal primary amine on an eight-carbon linker, which can be utilized for conjugation to a protein ligand.

The conjugation strategy outlined in this document employs EDC and NHS to activate the carboxylic acid groups on the protein ligand, converting them into amine-reactive NHS esters.[3][4] These activated esters then readily react with the primary amine of VH032-C8-NH2 to form a stable amide linkage.[4][6] This method is a robust and widely used bioconjugation technique due to its efficiency and the stability of the resulting amide bond.[3][6]

Signaling Pathway of VHL-mediated Protein Degradation

VH032 functions by mimicking the binding of hypoxia-inducible factor-1α (HIF-1α) to VHL.[1] In a PROTAC context, the VH032 moiety recruits the VHL E3 ligase complex. When the PROTAC brings the VHL complex close to a target protein, the E3 ligase facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.[1]

VHL_PROTAC_Pathway cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC (VH032-Linker-POI Ligand) VHL VHL E3 Ligase PROTAC->VHL binds POI Protein of Interest (POI) PROTAC->POI binds Ternary_Complex Ternary Complex (VHL-PROTAC-POI) Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: VHL-mediated targeted protein degradation by a VH032-based PROTAC.

Experimental Protocols

This protocol describes the conjugation of a protein ligand containing accessible carboxyl groups to VH032-C8-NH2 using EDC/NHS chemistry.

Materials
  • Protein ligand with accessible carboxyl groups

  • VH032-C8-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Standard laboratory equipment (pipettes, centrifuge, spectrophotometer)

Reagent Preparation
  • Protein Ligand Solution: Dissolve the protein ligand in Activation Buffer to a concentration of 1-10 mg/mL.

  • VH032-C8-NH2 Stock Solution: Prepare a 10 mM stock solution of VH032-C8-NH2 in anhydrous DMF or DMSO.

  • EDC/NHS Solution: Immediately before use, prepare a 10-fold molar excess of EDC and NHS/Sulfo-NHS relative to the protein ligand in Activation Buffer. Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation.[4][7]

Conjugation Procedure

The conjugation is a two-step process: activation of the protein ligand's carboxyl groups, followed by reaction with the amine group of VH032-C8-NH2.[4]

Step 1: Activation of Protein Ligand

  • To the protein ligand solution in Activation Buffer, add the freshly prepared EDC/NHS solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This reaction forms a more stable, amine-reactive NHS ester intermediate.[3][8]

Step 2: Conjugation to VH032-C8-NH2

  • Immediately after the activation step, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. This pH range is optimal for the reaction with primary amines.[4]

  • Add the VH032-C8-NH2 stock solution to the activated protein ligand solution. A 10- to 50-fold molar excess of VH032-C8-NH2 over the protein ligand is recommended as a starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.[7]

Purification of the Conjugate
  • Remove unreacted VH032-C8-NH2 and byproducts by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Load the quenched reaction mixture onto the column.

  • Elute the conjugate with PBS. The protein-VH032 conjugate will elute in the initial fractions, while smaller molecules will be retained longer.

  • Monitor the elution profile by measuring the absorbance at 280 nm.

  • Pool the fractions containing the purified conjugate.

Characterization of the Conjugate
  • SDS-PAGE: Analyze the purified conjugate by SDS-polyacrylamide gel electrophoresis to confirm an increase in molecular weight compared to the unconjugated protein ligand.[1]

  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the successful conjugation of VH032-C8-NH2.[1]

  • Functional Assays: Perform relevant functional assays to ensure that the conjugation has not compromised the biological activity of the protein ligand or the VHL-binding affinity of the VH032 moiety.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the conjugation reaction.

ParameterRecommended ConditionNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Activation Buffer pH 4.5 - 6.0Optimal for EDC/NHS activation of carboxyl groups.[4]
Coupling Buffer pH 7.2 - 8.0Ensures the primary amine of VH032-C8-NH2 is deprotonated and reactive.[4]
Molar Ratio (EDC:NHS:Protein) 10:10:1 to 50:50:1The optimal ratio should be determined empirically.
Molar Ratio (VH032-C8-NH2:Protein) 10:1 to 50:1The optimal ratio depends on the number of accessible carboxyl groups on the protein.
Reaction Temperature Room Temperature or 4°CRoom temperature is generally sufficient; 4°C can be used for sensitive proteins.
Reaction Time (Activation) 15-30 minutes
Reaction Time (Conjugation) 2 hours to overnight

Experimental Workflow

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Ligand in Activation Buffer Activation Activate Protein Ligand with EDC/NHS (15-30 min, RT) Protein_Prep->Activation VH032_Prep Prepare VH032-C8-NH2 Stock Solution Conjugation Add VH032-C8-NH2 (2h RT or O/N 4°C) VH032_Prep->Conjugation EDC_NHS_Prep Prepare fresh EDC/NHS Solution EDC_NHS_Prep->Activation pH_Adjust Adjust pH to 7.2-8.0 with Coupling Buffer Activation->pH_Adjust pH_Adjust->Conjugation Quench Quench Reaction (15 min, RT) Conjugation->Quench Purification Purify Conjugate via Size-Exclusion Chromatography Quench->Purification Characterization Characterize Conjugate (SDS-PAGE, MS, Functional Assay) Purification->Characterization

Caption: Experimental workflow for conjugating a protein ligand to VH032-C8-NH2.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination.[4]
Suboptimal pHEnsure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0.
Insufficient molar excess of VH032-C8-NH2Increase the molar ratio of VH032-C8-NH2 to the protein ligand.
Protein Precipitation High concentration of organic solvent (DMSO/DMF)Keep the final concentration of the organic solvent in the reaction mixture below 10%.
Protein instability at reaction conditionsPerform the conjugation at 4°C.

Conclusion

The EDC/NHS-mediated conjugation of VH032-C8-NH2 to a protein ligand is a reliable method for the synthesis of VHL-based PROTACs. By carefully controlling the reaction parameters outlined in this protocol, researchers can achieve efficient and reproducible conjugation, facilitating the development of novel targeted protein degraders for therapeutic applications.

References

Application Notes and Protocols for (S,R,S)-AHPC-C8-NH2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C8-NH2 is a key synthetic building block used in the development of Proteolysis-Targeting Chimeras (PROTACs). It comprises a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase conjugated to an 8-carbon alkyl linker with a terminal amine group (-NH2). This terminal amine allows for the covalent attachment of a ligand that binds to a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.

PROTACs are designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the proteasome. This event-driven mechanism offers a powerful alternative to traditional occupancy-based inhibitors, enabling the targeting of proteins previously considered "undruggable."

These application notes provide detailed protocols for utilizing PROTACs synthesized from (S,R,S)-AHPC-C8-NH2 in cell culture experiments, with a focus on characterizing their degradation efficiency and impact on cell viability.

Mechanism of Action

A PROTAC synthesized using (S,R,S)-AHPC-C8-NH2 functions by bringing a target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-C8-Ligand (PROTAC) POI Target Protein (e.g., SMARCA2) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits cluster_ternary cluster_ternary PROTAC_bound PROTAC VHL_bound VHL PROTAC_bound->VHL_bound POI_bound Target Protein POI_bound->PROTAC_bound Ub Ubiquitin Ub->POI_bound Ubiquitination PolyUb_POI Poly-ubiquitinated Target Protein Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is primarily assessed by its ability to degrade the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The impact on cell function is often measured by the half-maximal inhibitory concentration (IC50) in cell viability assays.

Table 1: Illustrative Degradation and Potency of a SMARCA2-Targeting PROTAC

PROTAC Construct IDTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM)
SMARCA2-Degrader-1SMARCA2MV-4-1115>9025
SMARCA2-Degrader-1SMARCA4MV-4-11>1000<20>1000
Negative Control¹SMARCA2MV-4-11>10000<10>10000
SMARCA2-Degrader-1SMARCA2NCI-H156820>9530

¹Negative control refers to a structurally similar molecule where the VHL-binding motif is inactivated, for instance, by using the (S,S,S) diastereomer of AHPC.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize a PROTAC synthesized using (S,R,S)-AHPC-C8-NH2.

Protocol 1: Determination of Target Protein Degradation by Western Blot

This protocol is used to quantify the dose-dependent degradation of a target protein following PROTAC treatment to determine DC50 and Dmax values.

Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment (Seed cells and treat with PROTAC dose-response) Start->Cell_Culture Cell_Lysis 2. Cell Lysis (Extract total protein) Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Separate proteins by size) Quantification->SDS_PAGE Transfer 5. Protein Transfer (Transfer to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent non-specific antibody binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target protein & loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry to determine DC50 & Dmax) Detection->Analysis End End Analysis->End

Workflow for determining DC50 and Dmax of a PROTAC.

Materials:

  • Cell line expressing the protein of interest (e.g., MV-4-11 for SMARCA2).

  • Complete growth medium.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-SMARCA2).

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO). Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator. The optimal time should be determined in a preliminary time-course experiment.

  • Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot this against the log of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.[1][2]

Protocol 2: Cell Viability Assay

This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability to determine the IC50 value.

Viability_Assay_Logic Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells PROTAC_Treatment 2. Treat with PROTAC Dose-Response (e.g., 72 hours) Seed_Cells->PROTAC_Treatment Add_Reagent 3. Add Viability Reagent (e.g., CellTiter-Glo, MTT) PROTAC_Treatment->Add_Reagent Incubate 4. Incubate as per Protocol Add_Reagent->Incubate Measure_Signal 5. Measure Signal (Luminescence or Absorbance) Incubate->Measure_Signal Data_Analysis 6. Data Analysis (Calculate % Viability and determine IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

Logic for IC50 determination.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • PROTAC stock solution (10 mM in DMSO).

  • 96-well, opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent.

  • Luminometer or microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare a serial dilution of the PROTAC in culture medium. Add the PROTAC dilutions to the wells in triplicate and include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Conclusion

(S,R,S)-AHPC-C8-NH2 is a versatile building block for the synthesis of potent and specific PROTAC degraders. The protocols outlined in these application notes provide a robust framework for the characterization of novel PROTACs in cell culture. By systematically determining key parameters such as DC50, Dmax, and IC50, researchers can effectively evaluate the therapeutic potential of these molecules and advance the development of new protein-degrading drugs.

References

Application Notes and Protocols for (S,R,S)-AHPC-C8-NH2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a key bifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase covalently linked to an eight-carbon (C8) alkyl chain with a terminal amine group. This terminal amine serves as a reactive handle for conjugation to a ligand of a target protein of interest (POI). As a component of a PROTAC, (S,R,S)-AHPC-C8-NH2 facilitates the recruitment of the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome. This molecule has been specifically cited in the development of PROTACs targeting the serine/threonine kinase AKT.[1]

These application notes provide essential information on the solubility and preparation of stock solutions of (S,R,S)-AHPC-C8-NH2 dihydrochloride, along with protocols for its application in targeted protein degradation studies.

Physicochemical Properties and Solubility

Table 1: Solubility Data of this compound and Related Compounds

CompoundSolventSolubilityRemarks
This compound Water Estimated ≥ 50 mg/mL Based on the high solubility of the C10 analog and the presence of two hydrochloride moieties.
DMSO Estimated ≥ 50 mg/mL Based on the high solubility of related compounds in DMSO.
Ethanol Sparingly Soluble Generally lower solubility is expected in alcohols compared to water and DMSO.
(S,R,S)-AHPC-C10-NH2 dihydrochlorideWater250 mg/mL
DMSO250 mg/mL
(S,R,S)-AHPC monohydrochlorideWater100 mg/mL
DMSO125 mg/mLRequires sonication for dissolution.

Note: The provided solubility for this compound is an estimate. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Preparation of Stock Solutions

For optimal results and to avoid repeated freeze-thaw cycles, it is recommended to prepare concentrated stock solutions, aliquot them, and store them at -20°C or -80°C.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound (Molecular Weight: 659.73 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.66 mg of the compound in 100 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Application in PROTAC Synthesis and Cellular Assays

This compound is a building block for creating PROTACs. The terminal amine group can be coupled to a carboxylic acid on a target protein ligand using standard amide bond formation reactions (e.g., using coupling reagents like HATU or HOBt/EDC). Once the PROTAC is synthesized and purified, it can be used in cellular assays to induce the degradation of the target protein.

Experimental Workflow for Assessing PROTAC-mediated Protein Degradation

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cellular Assay cluster_analysis Analysis s1 (S,R,S)-AHPC-C8-NH2 dihydrochloride s4 PROTAC Molecule s1->s4 s2 Target Protein Ligand (with COOH) s2->s4 s3 Coupling Reagents (e.g., HATU) s3->s4 c2 Treat with PROTAC (and controls) s4->c2 c1 Seed Cells c1->c2 c3 Incubate c2->c3 c4 Cell Lysis c3->c4 a1 Western Blot c4->a1 a2 Quantify Protein Levels a1->a2

Workflow for PROTAC synthesis and evaluation.

Protocol 2: Western Blotting to Confirm Target Protein Degradation

  • Cell Culture and Treatment: Seed the appropriate cell line in a multi-well plate and allow the cells to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations and for different time points. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a control with the target protein ligand alone.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities of the target protein and the loading control. Normalize the target protein levels to the loading control and compare the protein levels in the PROTAC-treated samples to the vehicle-treated control to determine the extent of protein degradation.

Mechanism of Action: PROTAC-Mediated AKT Degradation

A PROTAC synthesized using (S,R,S)-AHPC-C8-NH2 and an AKT inhibitor forms a ternary complex with VHL and AKT. This proximity enables the VHL E3 ligase to polyubiquitinate AKT, marking it for degradation by the 26S proteasome.

Signaling Pathway of VHL-mediated AKT Degradation by a PROTAC

protac_mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC ((S,R,S)-AHPC-C8-NH2-Linker-AKT Ligand) VHL VHL E3 Ligase PROTAC->VHL binds AKT AKT (Target Protein) PROTAC->AKT binds Ub_AKT Polyubiquitinated AKT VHL->Ub_AKT polyubiquitinates AKT->Ub_AKT is polyubiquitinated Ub Ubiquitin Ub->VHL Proteasome 26S Proteasome Ub_AKT->Proteasome is recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

VHL-mediated degradation of AKT by a PROTAC.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs aimed at inducing the degradation of specific target proteins. The protocols and information provided herein are intended to guide researchers in the effective use of this compound in their drug discovery and chemical biology research. Careful consideration of its solubility and handling properties will ensure reliable and reproducible experimental outcomes.

References

Designing a PROTAC with an 8-Carbon Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2] This document provides detailed application notes and protocols for the design and evaluation of a PROTAC featuring an 8-carbon alkyl linker, a common linker type that offers a balance of flexibility and hydrophobicity.[2][3]

Mechanism of Action

A PROTAC functions by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action

Design and Synthesis of an 8-Carbon Linker PROTAC Targeting ERK5

Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cell proliferation, differentiation, and survival.[4] Dysregulation of the ERK5 signaling pathway has been linked to several diseases, including cancer.[4] This section outlines the design and synthesis of a hypothetical VHL-recruiting PROTAC with an 8-carbon linker targeting ERK5.

Signaling Pathway of ERK5

ERK5 is activated by a variety of upstream stimuli, including growth factors and stress signals, through a cascade involving MEKK2/3 and MEK5.[5] Once activated, ERK5 can translocate to the nucleus and phosphorylate various transcription factors, thereby regulating gene expression.

ERK5_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5 ERK5 MEK5->ERK5 phosphorylates ERK5_N ERK5 ERK5->ERK5_N translocates TF Transcription Factors ERK5_N->TF phosphorylates Gene Gene Expression TF->Gene

Simplified ERK5 Signaling Pathway

Synthesis Workflow

The synthesis of a PROTAC is a modular process.[5] The ERK5 ligand, the 8-carbon linker, and the VHL E3 ligase ligand are synthesized or procured separately and then coupled together.

Synthesis_Workflow ERK5_ligand ERK5 Ligand Synthesis Coupling1 Couple ERK5 Ligand to Linker ERK5_ligand->Coupling1 Linker 8-Carbon Linker Synthesis Linker->Coupling1 VHL_ligand VHL Ligand Synthesis Coupling2 Couple VHL Ligand to ERK5-Linker VHL_ligand->Coupling2 Coupling1->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

PROTAC Synthesis Workflow

Experimental Protocols

Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of the PROTAC in forming a ternary complex with ERK5 and the VHL E3 ligase complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human ERK5 protein

  • Recombinant human VHL-ElonginB-ElonginC (VBC) complex

  • Synthesized 8-carbon linker PROTAC

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Immobilize the VBC complex to the surface via amine coupling.

    • Deactivate excess reactive groups with ethanolamine.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VBC to determine the binary binding affinity (KD).

    • Inject a series of concentrations of ERK5 over the immobilized VBC to assess for any direct interaction.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of ERK5 and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VBC.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

Protocol 2: Western Blot for Protein Degradation

Objective: To quantify the degradation of ERK5 in cells treated with the PROTAC.

Materials:

  • Cell culture reagents

  • Human cell line expressing ERK5 (e.g., MOLT-4)[6]

  • 8-carbon linker PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-ERK5, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against ERK5 and GAPDH.

    • Incubate with HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect protein bands using a chemiluminescence imager.

    • Quantify band intensities using densitometry software.

    • Normalize ERK5 band intensity to the loading control.

    • Calculate the percentage of ERK5 degradation relative to the vehicle control.

    • Plot the percentage of degradation versus PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Protocol 3: Cell Viability Assay

Objective: To assess the cytotoxicity of the PROTAC.

Materials:

  • Cell culture reagents

  • Human cell line (e.g., MOLT-4)

  • 8-carbon linker PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

  • Assay:

    • Add the cell viability reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation

Quantitative data from the experimental evaluation of PROTACs are crucial for structure-activity relationship (SAR) studies. Below are tables summarizing hypothetical and literature-derived data for ERK5-targeting PROTACs.

Table 1: Ternary Complex Formation and Binding Affinity

PROTACTargetE3 LigaseBinary KD (PROTAC to VBC) (nM)Ternary KD (ERK5-PROTAC-VBC) (nM)Cooperativity (α)
ERK5-C8-VHL ERK5VHL150503.0
ControlERK5VHL->1000-

Note: Cooperativity (α) is calculated as (Binary KD of PROTAC to VBC) / (Ternary KD). A value greater than 1 indicates positive cooperativity.

Table 2: In-Cell Degradation and Cytotoxicity of an ERK5 PROTAC

PROTACCell LineDC50 (nM)Dmax (%)IC50 (µM)Reference
INY-06-061 *MOLT-421>90>10[6]

*Note: INY-06-061 is an ERK5 degrader with a six-hydrocarbon linker, not an 8-carbon linker. This data is presented as a representative example of a potent ERK5 degrader.[6] A series of VHL-recruiting PROTACs with 8-atom linkers targeting ERK5 have been synthesized and shown to have varying degrees of cell permeability, which is a critical factor for in-cell efficacy.[5]

The design of an effective PROTAC requires careful optimization of its three components: the warhead, the E3 ligase ligand, and the linker. An 8-carbon alkyl linker can provide a suitable scaffold for inducing the degradation of target proteins like ERK5. The protocols and data presented in this document provide a framework for the rational design, synthesis, and evaluation of PROTACs. A systematic approach, combining robust experimental assays and careful data analysis, is essential for the development of novel and potent protein degraders for therapeutic applications.

References

Experimental Workflow for Protein Degradation Assays with VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is commonly used in the design of PROTACs.[3][4][5] VH032-based PROTACs induce the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein.[6][7] This proximity enables the VHL ligase to transfer ubiquitin molecules to the POI.[1] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[2][8] This catalytic process allows for the sustained degradation of the target protein with sub-stoichiometric amounts of the PROTAC.[6]

This document provides detailed application notes and protocols for performing protein degradation assays to assess the efficacy and mechanism of action of VH032-based PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC VH032-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary POI : PROTAC : VHL Ternary Complex POI->Ternary VHL->Ternary Ternary->PROTAC Recycled Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb_POI Polyubiquitinated POI Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Experimental_Workflow start Start: Synthesize VH032-PROTAC cell_treatment Cell Treatment (Dose-Response & Time-Course) start->cell_treatment western_blot Western Blot for Target Protein Degradation cell_treatment->western_blot quantification Quantify Degradation (DC50 & Dmax) western_blot->quantification ubiquitination_assay In-Cell Ubiquitination Assay quantification->ubiquitination_assay proteomics Global Proteomics (Off-Target Analysis) ubiquitination_assay->proteomics end Validated PROTAC proteomics->end

References

Application Notes and Protocols for (S,R,S)-AHPC-C8-NH2 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a synthetic ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to an 8-carbon alkyl linker with a terminal amine group.[1][2][3][4][5][6][7] The primary application of (S,R,S)-AHPC-C8-NH2 dihydrochloride is to serve as a building block for creating PROTACs designed to induce the degradation of specific target proteins. This is achieved by recruiting the VHL E3 ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. A notable application of this VHL ligand-linker is in the development of PROTACs targeting the serine/threonine kinase AKT.[1][2][3][4][5][6]

These application notes provide a comprehensive overview of the storage and handling of this compound, its mechanism of action in PROTACs, and detailed protocols for key experiments to characterize PROTACs synthesized using this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Synonyms VH 032 amide-alkylC8-amine dihydrochloride, VH032-C8-NH2 dihydrochloride
Molecular Formula C₃₁H₅₀Cl₂N₆O₄S
Molecular Weight 689.74 g/mol
Appearance Solid
Primary Application VHL ligand for PROTAC synthesis
Solubility Soluble in DMSO

Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of this compound.

ConditionRecommendation
Storage Temperature Powder: Store at -20°C for up to 3 years. In Solvent: Store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Handling - Avoid inhalation, and contact with eyes and skin. - Use in a well-ventilated area. - Avoid dust and aerosol formation.
Stability Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using (S,R,S)-AHPC-C8-NH2 function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase. Simultaneously, a separate ligand on the other end of the PROTAC binds to the target protein (e.g., AKT). This dual binding induces the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. The proximity created by this complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC ((S,R,S)-AHPC-C8-NH2 based) Ternary_Complex Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Target Target Protein (e.g., AKT) Target->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC & VHL Recycling Ternary_Complex->Recycling E2 E2-Ub E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degrades

PROTAC Mechanism of Action

Experimental Protocols

The following are detailed protocols for key experiments to characterize PROTACs synthesized using this compound.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein (e.g., AKT) following treatment with a PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., a cell line with activated AKT signaling)

  • Complete cell culture medium

  • PROTAC synthesized with this compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., anti-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Western_Blot_Workflow cluster_1 Western Blot Workflow for PROTAC Evaluation A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

Western Blot Workflow
Protocol 2: Cell Viability Assay

This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC synthesized with this compound

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well opaque-walled plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the PROTAC.

    • Add the desired final concentrations to the wells, including a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).

Signaling Pathway

When used to create an AKT-targeting PROTAC, (S,R,S)-AHPC-C8-NH2 facilitates the degradation of AKT, a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and other diseases. The degradation of AKT leads to the inhibition of downstream signaling, affecting cell survival, growth, and proliferation.

AKT_Signaling_Pathway cluster_2 Impact of AKT-PROTAC on Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Degradation AKT Degradation AKT->Degradation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Cell_Effects Inhibition of Cell Survival, Growth, and Proliferation Downstream->Cell_Effects PROTAC AKT-PROTAC (with (S,R,S)-AHPC-C8-NH2) PROTAC->AKT PROTAC->Degradation VHL VHL E3 Ligase VHL->PROTAC Inhibition->mTORC1  Inhibition

AKT Signaling Pathway and PROTAC Intervention

References

Application Notes and Protocols for Measuring PROTAC-Induced Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blotting for the quantitative analysis of protein degradation induced by Proteolysis-Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They achieve this by co-opting the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of two key components joined by a linker: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1][3] This proximity facilitates the tagging of the POI with ubiquitin, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

Western blotting is a cornerstone technique for quantifying the degradation of a target protein following PROTAC treatment.[1][4] This method is crucial for determining key efficacy parameters of a PROTAC, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]

PROTAC Signaling Pathway

PROTACs mediate protein degradation through a catalytic cycle involving the formation of a ternary complex. The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity.[3][5] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple POI molecules.[7]

PROTAC_Signaling_Pathway cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded Degradation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_data_analysis Data Analysis Seed 1. Seed Cells Treat 2. PROTAC Treatment (Dose-Response / Time-Course) Seed->Treat Harvest 3. Harvest Cells Treat->Harvest Lysis 4. Cell Lysis Harvest->Lysis Quant 5. Protein Quantification (BCA Assay) Lysis->Quant Denature 6. Denature Proteins Quant->Denature SDS_PAGE 7. SDS-PAGE Denature->SDS_PAGE Transfer 8. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Block 9. Blocking Transfer->Block Primary_Ab 10. Primary Antibody Incubation Block->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect 12. Signal Detection (ECL) Secondary_Ab->Detect Densitometry 13. Densitometry Analysis (e.g., ImageJ) Detect->Densitometry Normalize 14. Normalization to Loading Control Densitometry->Normalize Quant_Deg 15. Quantification of Protein Degradation Normalize->Quant_Deg

References

Application Notes and Protocols for (S,R,S)-AHPC-C8-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S,R,S)-AHPC-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule consists of (S,R,S)-AHPC, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to an 8-carbon alkyl amine linker. Its primary application in cancer research is to serve as a ready-to-use component for the synthesis of PROTACs aimed at degrading specific proteins of interest (POIs) that are implicated in cancer pathogenesis.

The terminal amine group (-NH2) on the C8 linker provides a convenient attachment point for a "warhead"—a ligand that specifically binds to a target cancer-associated protein. By conjugating a warhead to (S,R,S)-AHPC-C8-NH2, researchers can create a heterobifunctional PROTAC. This PROTAC then acts as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the cell's own proteasome machinery.

A key therapeutic target for PROTACs synthesized from this linker is the Serine/Threonine Kinase AKT (also known as Protein Kinase B). The PI3K/AKT signaling pathway is one of the most frequently hyperactivated pathways in human cancers, driving tumor cell proliferation, growth, survival, and resistance to therapy. By creating an AKT-targeting PROTAC using (S,R,S)-AHPC-C8-NH2, researchers can effectively eliminate the AKT protein rather than just inhibiting its kinase activity, offering a potentially more potent and durable anti-cancer effect.

PROTACs derived from the (S,R,S)-AHPC core, such as MS143 and MS21, have demonstrated potent, selective, and robust degradation of AKT in various cancer cell lines. These degraders have been shown to be more effective at suppressing cancer cell growth than the parent small molecule inhibitors they are derived from.

Key Applications:

  • Synthesis of PROTACs: Serves as a foundational building block for creating degraders of oncoproteins.

  • Targeted Protein Degradation: Enables the specific degradation of cancer-related proteins, most notably AKT.

  • Cancer Cell Growth Inhibition: PROTACs developed from this molecule have been shown to potently inhibit the proliferation of cancer cells.

  • Overcoming Drug Resistance: Protein degradation offers an alternative mechanism that can potentially overcome resistance to traditional small-molecule inhibitors.

Data Presentation

The following tables summarize quantitative data for representative VHL-recruiting AKT PROTACs, MS143 and MS21, which utilize the same VHL ligand and a similar linker strategy as (S,R,S)-AHPC-C8-NH2.

Table 1: In Vitro Degradation Activity of Representative AKT PROTACs

CompoundTarget ProteinCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²Treatment Time (h)
MS143 Total AKTPC-3 (Prostate)46>9024
MS21 Total AKTPC-3 (Prostate)8.8>9024

¹DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. ²Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Table 2: Anti-proliferative Activity of Representative AKT PROTACs

CompoundCell LineGI₅₀ (nM)³Assay Duration (days)
MS143 PC-3 (Prostate)8003
MS143 MDA-MB-468 (Breast)10003
MS21 PC-3 (Prostate)303
MS21 MDA-MB-468 (Breast)1103

³GI₅₀: The concentration of the compound that causes a 50% reduction in cell growth.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment to membrane PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Proteasome Proteasome AKT->Proteasome Targeted by CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits PROTAC AKT PROTAC (e.g., MS143, MS21) PROTAC->AKT Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->AKT Forms Ternary Complex via PROTAC Ub Ubiquitin (Ub) VHL->Ub Adds Ub->AKT Degradation AKT Degradation Proteasome->Degradation Leads to Degradation->CellGrowth Inhibits G cluster_phase1 Phase 1: Protein Degradation Analysis cluster_phase2 Phase 2: Cell Viability Assay P1_Start Start P1_Seed Seed cancer cells (e.g., PC-3) in 6-well plates P1_Start->P1_Seed P1_Treat Treat with dose range of AKT PROTAC (24h) P1_Seed->P1_Treat P1_Lyse Lyse cells & quantify total protein (BCA assay) P1_Treat->P1_Lyse P1_WB Western Blot for Total AKT, p-AKT, & Loading Control P1_Lyse->P1_WB P1_Quant Densitometry analysis to determine DC50 P1_WB->P1_Quant P1_End End P1_Quant->P1_End P2_Start Start P2_Seed Seed cancer cells in 96-well plates P2_Start->P2_Seed P2_Treat Treat with dose range of AKT PROTAC (72h) P2_Seed->P2_Treat P2_Add Add viability reagent (e.g., CellTiter-Glo®) P2_Treat->P2_Add P2_Incubate Incubate as per protocol instructions P2_Add->P2_Incubate P2_Read Measure signal (Luminescence) P2_Incubate->P2_Read P2_Calc Calculate viability & determine GI50 P2_Read->P2_Calc P2_End End P2_Calc->P2_End

Application Notes and Protocols for Targeted Protein Degradation using a VH032-C8-NH2-based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins from the cell by co-opting the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[1]

This document provides detailed application notes and protocols for the use of a PROTAC synthesized from VH032-C8-NH2 to degrade a specific target protein. VH032-C8-NH2 is an E3 ligase ligand-linker conjugate, incorporating the VH032 ligand for the von Hippel-Lindau (VHL) E3 ligase and an 8-carbon linker with a terminal amine for conjugation to a POI ligand.[3] As a prominent example, we will focus on the degradation of the serine/threonine kinase AKT , a key node in the PI3K/AKT signaling pathway frequently dysregulated in cancer.[4][5] Targeted degradation of AKT presents a promising therapeutic strategy, offering potential advantages over traditional kinase inhibition.[4][6]

Mechanism of Action: PROTAC-mediated Degradation

A PROTAC synthesized using VH032-C8-NH2 functions by forming a ternary complex between the target protein (e.g., AKT) and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released to engage in another cycle of degradation, acting in a catalytic manner.

Signaling Pathway: Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of the ubiquitin-proteasome system hijacked by a PROTAC.

Ubiquitin_Proteasome_System Ubiquitin-Proteasome Degradation Pathway cluster_ubiquitination Ubiquitination Cascade E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub AMP_PPi AMP + PPi E1->AMP_PPi E3 VHL E3 Ligase E2->E3 Ternary Ternary Complex (VHL-PROTAC-AKT) E3->Ternary E3->Ternary Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activates PROTAC VH032-C8-Ligand (PROTAC) PROTAC->E3 Binds Target Target Protein (e.g., AKT) PROTAC->Target Binds PROTAC->Ternary Target->Ternary Ternary->PROTAC Released PolyUb_Target Polyubiquitinated Target Protein Ternary->PolyUb_Target Ubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Proteasome->Ub Recycles Ub Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated ubiquitination and proteasomal degradation of a target protein.

Data Presentation

The following tables summarize representative quantitative data for an AKT-degrading PROTAC synthesized using a VH032-based VHL ligand.

Table 1: In Vitro Degradation of AKT

Cell LinePROTAC Concentration (nM)% AKT Degradation (Dmax)DC50 (nM)
PC3 (Prostate Cancer)100>95%15
MCF7 (Breast Cancer)100>90%25
A549 (Lung Cancer)100~85%50

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Cellular Viability after PROTAC Treatment

Cell LinePROTAC IC50 (nM)GDC-0068 (AKT inhibitor) IC50 (nM)
PC350500
MCF780750
A549120>1000

IC50: Half-maximal inhibitory concentration for cell growth.

Experimental Protocols

Protocol 1: Synthesis of an AKT-targeting PROTAC from VH032-C8-NH2

This protocol describes the amide coupling of VH032-C8-NH2 with a carboxylic acid-functionalized AKT ligand (e.g., a derivative of GDC-0068).

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow start Start step1 1. Activate Carboxylic Acid of AKT Ligand (HATU, DIPEA in DMF) start->step1 step2 2. Add VH032-C8-NH2 step1->step2 step3 3. Reaction at Room Temperature (Monitor by LC-MS) step2->step3 step4 4. Aqueous Work-up (Dilute with EtOAc, wash with water and brine) step3->step4 step5 5. Purification (Flash Chromatography or Preparative HPLC) step4->step5 step6 6. Characterization (NMR, HRMS) step5->step6 end_node Final PROTAC step6->end_node Western_Blot_Workflow Western Blot Experimental Workflow start Start step1 1. Cell Culture and Treatment (Seed cells, treat with PROTAC) start->step1 step2 2. Cell Lysis (Harvest cells, lyse in RIPA buffer) step1->step2 step3 3. Protein Quantification (BCA Assay) step2->step3 step4 4. SDS-PAGE (Separate proteins by size) step3->step4 step5 5. Protein Transfer (Transfer to PVDF membrane) step4->step5 step6 6. Immunoblotting (Block, primary & secondary antibody incubation) step5->step6 step7 7. Detection (ECL substrate, imaging) step6->step7 step8 8. Data Analysis (Densitometry, normalization to loading control) step7->step8 end_node Results step8->end_node

References

Click Chemistry for PROTAC Synthesis with AHPC Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with AHPC Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI.[3][4] This polyubiquitination marks the POI for degradation by the 26S proteasome.[1][3]

Among the various E3 ligase ligands used in PROTAC design, (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) has gained significant attention as a potent binder to the von Hippel-Lindau (VHL) E3 ligase.[5] The linker component is not merely a spacer but plays a critical role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties by influencing the formation and stability of the ternary complex.[5][6]

Click Chemistry for PROTAC Synthesis

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile strategy for the synthesis of PROTACs.[7][8] This reaction offers several advantages, including high efficiency, mild reaction conditions, and excellent functional group tolerance, making it ideal for the modular assembly of complex molecules like PROTACs.[8][9] The use of pre-functionalized building blocks, such as AHPC-PEG-azide linkers, streamlines the synthesis process, allowing for the rapid generation of PROTAC libraries with diverse POI ligands.[4]

This document provides detailed application notes and protocols for the synthesis of AHPC-based PROTACs using click chemistry, along with methodologies for their biological evaluation.

Signaling Pathway: BRD4 and its Role in Transcriptional Activation

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated target for PROTAC-mediated degradation in oncology.[5][10] BRD4 plays a crucial role in transcriptional activation by binding to acetylated histones and recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers.[4][11] This leads to the expression of genes involved in cell cycle progression and proliferation, such as MYC.[4] The degradation of BRD4 by a PROTAC disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_protac PROTAC Intervention Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits BRD4_nucleus BRD4 RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II activates Gene Target Genes (e.g., MYC) RNA_Pol_II->Gene transcribes Transcription Transcription Gene->Transcription Proliferation Cell Proliferation Transcription->Proliferation PROTAC AHPC-Linker-BRD4 Ligand (PROTAC) VHL VHL E3 Ligase PROTAC->VHL binds Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex PROTAC->BRD4_nucleus binds VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome 26S Proteasome Ubiquitination->Proteasome targeted by Degradation BRD4 Degradation Proteasome->Degradation results in BRD4_nucleus->Ternary_Complex

BRD4 signaling and PROTAC-mediated degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a multi-step process that involves design, chemical synthesis, and rigorous biological evaluation.[4]

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start: Design PROTAC synthesis Click Chemistry Synthesis (CuAAC) start->synthesis purification Purification (Prep-HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization binding_assay Target Binding Assay characterization->binding_assay ternary_complex_assay Ternary Complex Formation (SPR, AlphaLISA) binding_assay->ternary_complex_assay degradation_assay Cellular Degradation Assay (Western Blot) ternary_complex_assay->degradation_assay functional_assay Functional Assays degradation_assay->functional_assay end End: Lead Optimization functional_assay->end

General workflow for PROTAC development.

Quantitative Data Summary

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2][8] The following tables summarize quantitative data for a series of AHPC-based PROTACs targeting BRD4, illustrating the impact of varying linker lengths on degradation potency.[10]

Table 1: Impact of PEG Linker Length on BRD4 Degradation [10][12]

Compound IDLinker CompositionLinker Length (n)DC50 (nM) for BRD4 DegradationDmax (%) for BRD4 Degradation
14aPEG227>95
14bPEG318>95
14cPEG411>95
14dPEG55>95
14ePEG619>95

Table 2: Comparative Degradation Performance of BRD4 PROTACs [8]

PROTAC NameE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
GP262VH032 (AHPC-based)C8 alkylp110αMDA-MB-231227.471.3
p110γMDA-MB-23142.2388.6
mTORMDA-MB-23145.474.9
Hypothetical AHPC-PiperazineAHPCPiperazine-containingBRD422Rv1~15>90

Experimental Protocols

Protocol 1: Synthesis of an AHPC-based PROTAC via CuAAC (Click Chemistry)

This protocol outlines the copper-catalyzed click reaction between the azide (B81097) group of an (S,R,S)-AHPC-PEG-N3 linker and a terminal alkyne on a POI ligand.[1][4]

Materials and Reagents:

  • (S,R,S)-AHPC-PEG4-N3

  • Alkyne-modified POI ligand

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF), Anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of (S,R,S)-AHPC-PEG4-N3 in DMSO.[3]

    • Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.[3]

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.[3]

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).[3]

    • Prepare a 50 mM stock solution of THPTA in DMSO/water.[3]

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized POI ligand (1.0 equivalent).[4]

    • Add (S,R,S)-AHPC-PEG4-N3 (1.1 equivalents).[1][3]

    • Add DMF or DMSO to achieve a final reaction concentration of approximately 1-10 mM.[1][3]

    • Add the THPTA stock solution (5 equivalents relative to CuSO4).[1]

    • Add the CuSO4 stock solution (0.1 equivalents).[1][3]

    • Vortex briefly to mix.[1]

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution (10 equivalents relative to CuSO4) to initiate the click reaction.[1]

    • Vortex the reaction mixture gently.[1]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.[1][4]

    • Monitor the reaction progress by LC-MS.[4]

  • Purification of the PROTAC:

    • Upon completion, quench the reaction by adding EDTA to chelate the copper or dilute the mixture with water.[1][4]

    • Purify the crude PROTAC using reverse-phase preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1][4]

    • Collect and lyophilize the pure fractions to obtain the final product as a solid.[4]

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and ¹H NMR.[4]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][5][10]

Materials and Reagents:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.[8]

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[5]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice for 30 minutes.[5]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.[5]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibodies overnight at 4°C.[5]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.[5][13]

    • Quantify the band intensities using densitometry software.[13]

    • Normalize the target protein levels to the loading control.[13]

    • Calculate DC50 and Dmax values from the dose-response curves.[8][13]

Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte to a ligand in real-time and can be used to characterize the formation of the target protein-PROTAC-E3 ligase ternary complex.[5][7]

General Protocol:

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL complex) onto the sensor chip.[5][14]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[14]

    • Separately, inject a series of concentrations of the target protein to confirm minimal direct interaction with the E3 ligase.[15]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[15]

    • Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[15]

  • Data Analysis:

    • Fit the binding data to a suitable model to determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex formation.[15]

    • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[14][15]

Protocol 4: Ternary Complex Formation Analysis by AlphaLISA

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to measure the formation of the ternary complex.[5][10]

General Protocol:

  • Reagent Preparation:

    • Use tagged proteins (e.g., His-tagged target protein and GST-tagged E3 ligase).[5]

  • Assay Setup:

    • Incubate the tagged proteins with a dilution series of the PROTAC in an assay plate.[15]

    • Add anti-tag AlphaLISA acceptor beads and streptavidin-coated donor beads (if using a biotinylated component).[5]

  • Incubation:

    • Incubate the plate to allow for bead-protein binding and ternary complex formation.[5]

  • Signal Detection:

    • Read the plate on an Alpha-enabled microplate reader. The signal intensity is proportional to the amount of ternary complex formed.[5]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Degradation with (S,R,S)-AHPC-C8-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with poor degradation using (S,R,S)-AHPC-C8-NH2 based PROTACs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C8-NH2 and how does it function in a PROTAC?

(S,R,S)-AHPC-C8-NH2 is a chemical moiety used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). It is composed of two primary components:

  • (S,R,S)-AHPC: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is critical for its binding and subsequent recruitment of the VHL E3 ligase complex.

  • -C8-NH2: This represents an 8-carbon alkyl linker with a terminal amine group. This amine group serves as a reactive handle for covalently attaching a "warhead," which is the ligand that binds to your protein of interest (POI).

Within a PROTAC, the (S,R,S)-AHPC-C8-NH2 component's role is to hijack the VHL E3 ligase. When the warhead end of the PROTAC binds to the POI, a ternary complex (POI-PROTAC-VHL) is formed. This proximity induces the VHL E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.

Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?

When observing a lack of degradation, a systematic evaluation of the PROTAC's mechanism of action is essential. A stepwise approach ensures that each phase of the PROTAC's function is validated, allowing for the precise identification of the point of failure.

Here is a recommended troubleshooting workflow:

cluster_0 Troubleshooting Workflow for No Degradation Start No/Weak Degradation Observed Concentration Check PROTAC Concentration & Incubation Time Start->Concentration Is concentration and time optimal? Ternary_Complex Verify Ternary Complex Formation Concentration->Ternary_Complex Yes UPS_Function Assess Ubiquitin-Proteasome System (UPS) Function Ternary_Complex->UPS_Function Is a ternary complex forming? Expression_Levels Confirm E3 Ligase & Target Protein Expression UPS_Function->Expression_Levels Is the UPS functional? Permeability Check PROTAC Integrity & Cell Permeability Expression_Levels->Permeability Are target and E3 ligase expressed? Resolution Problem Resolved Permeability->Resolution Is PROTAC stable and permeable?

A step-by-step workflow for troubleshooting lack of protein degradation.
Q3: My PROTAC binds the target protein and VHL in binary assays, but still fails to induce degradation. What is the likely issue?

This common problem often points to a failure in the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL). The linker, in this case, the C8 alkyl chain, plays a crucial role in enabling the two proteins to come together effectively.

Potential Causes and Solutions:

  • Inefficient Ternary Complex Formation: The geometry or thermodynamics of the complex may be unfavorable. The C8 linker might be too long or too flexible for your specific target, preventing a productive orientation for ubiquitination.

    • Solution: Consider synthesizing PROTACs with different linker lengths and compositions. Both polyethylene (B3416737) glycol (PEG) and alkyl chains are common choices.

  • Lack of Cooperativity: In an ideal scenario, the binding of the PROTAC to one protein enhances its affinity for the second protein. If there is negative cooperativity, the formation of the ternary complex will be disfavored.

    • Solution: Biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the cooperativity of ternary complex formation.

Q4: My dose-response curve shows that degradation decreases at higher concentrations. Is this expected?

Yes, this is a well-documented phenomenon known as the "hook effect". At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase to form the ternary complex. However, at excessively high concentrations, the PROTAC can independently saturate both the target protein and the VHL ligase. This leads to the formation of non-productive binary complexes (Target-PROTAC and VHL-PROTAC) instead of the required ternary complex, thus reducing degradation efficiency. This results in a bell-shaped dose-response curve.

cluster_1 The Hook Effect cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration POI Protein of Interest (POI) Ternary_Complex Productive Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binary_POI Binary Complex (POI-PROTAC) POI->Binary_POI PROTAC PROTAC PROTAC->Ternary_Complex PROTAC->Binary_POI Binary_VHL Binary Complex (VHL-PROTAC) PROTAC->Binary_VHL VHL VHL E3 Ligase VHL->Ternary_Complex VHL->Binary_VHL

Illustration of the "Hook Effect" at high PROTAC concentrations.

Solution: Perform a detailed dose-response study with a wide range of concentrations, including lower doses, to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.

Experimental Protocols & Data

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

Methodology:

  • Cell Seeding: Plate a suitable cell line at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of your (S,R,S)-AHPC-C8-NH2 PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Hypothetical Data from a Linker Optimization Study:

PROTAC LinkerDC50 (nM)Dmax (%)
C4 (Alkyl)15085
C8 (Alkyl) 50 >95
C12 (Alkyl)20080
PEG210090
PEG475>95

Data is for illustrative purposes only.

Protocol 2: In-Cell Ubiquitination Assay

This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.

Methodology:

  • Cell Treatment: Seed

Technical Support Center: Optimizing Linker Length for VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a VH032-based PROTAC?

The linker is a critical component of a PROTAC, connecting the VH032 ligand (which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase) to a ligand that targets the protein of interest (POI).[1][2] Its primary function is to position the POI and the E3 ligase to enable the formation of a stable and productive ternary complex (POI-PROTAC-VHL).[1][3] This complex is essential for the subsequent ubiquitination of the POI, marking it for degradation by the proteasome.[4] The linker's length, composition, and attachment points are all critical factors that determine the efficacy of the PROTAC.[1][3]

Q2: What are the common types of linkers used with VH032?

The most frequently used linkers in VH032-based PROTACs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][3]

  • PEG Linkers: Often favored in the initial stages of development due to their potential to enhance solubility and permeability.[3]

  • Alkyl Linkers: Also widely used and can provide a more rigid connection.

  • Rigid Linkers: Structures incorporating cyclic moieties like piperazine (B1678402) or piperidine (B6355638) can pre-organize the PROTAC into a bioactive conformation, which may increase potency.[1][3]

The choice of linker depends on the specific target and the desired physicochemical properties of the PROTAC.[1]

Q3: Which attachment points on VH032 are suitable for linker conjugation?

Based on co-crystal structures, several solvent-exposed regions on VH032 are suitable for linker attachment without disrupting its binding to VHL.[1] Common and effective attachment points include:

  • The methyl group of the terminal acetyl group on the left-hand side (LHS) of the VH032 molecule.[1][5]

  • The phenyl group on the right-hand side (RHS).[1][5]

  • The benzylic position has also been explored.[1]

Q4: How does linker length impact the degradation efficacy of a VH032-based PROTAC?

Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[1]

  • Too Short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[1][2][3]

  • Too Long: A linker that is too long might lead to an unproductive ternary complex where the lysine (B10760008) residues on the target protein are not optimally positioned for ubiquitination.[2][3]

Even minor changes in linker length can significantly impact degradation potency, and the relationship between linker length and efficacy is often non-linear.[1][3]

Q5: What is the "hook effect" and how does it relate to linker optimization?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2][4] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC-target or PROTAC-VHL) rather than the productive ternary complex.[2][6] A well-optimized linker can promote the formation of a more stable ternary complex, which can help to mitigate the hook effect.[2]

Troubleshooting Guides

Problem 1: My VH032-based PROTAC shows good binary binding to the target and VHL, but poor or no degradation in cells.

Possible Cause Troubleshooting Steps
Suboptimal Linker Length or Conformation Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and test their degradation activity.[1][2]
Inefficient Ternary Complex Formation Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[1][2] Modify the linker composition by introducing more rigid or flexible elements to alter conformational dynamics.[1]
Low Cell Permeability Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the compound's ability to cross cell membranes.[1][2] Modify the linker to improve its physicochemical properties, for instance, by incorporating more soluble or less polar moieties.[2]
Incorrect Linker Attachment Point Re-design the PROTAC with the linker attached to a different solvent-exposed position on the VH032 ligand or the target protein ligand.[1]
Instability of the PROTAC Assess the chemical stability of the PROTAC in cellular media and under assay conditions.[1]

Problem 2: I observe a significant "hook effect" at higher concentrations of my PROTAC.

Possible Cause Troubleshooting Steps
Unstable Ternary Complex The ternary complex may be dissociating at higher PROTAC concentrations, favoring binary complex formation.[2] Optimize the linker to enhance the stability of the ternary complex. This could involve adjusting the length or incorporating more rigid structural elements.[2] Analyze ternary complex stability using biophysical methods (SPR, ITC).[2]
High PROTAC Concentration Confirm the hook effect by testing a wider and more granular range of high PROTAC concentrations.[4] Identify the optimal concentration that yields maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments.[4]

Data Presentation

Table 1: Illustrative Data on the Impact of Linker Length on VH032-based PROTAC Performance

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Ternary Complex Stability (Arbitrary Units)Cell Permeability (Pₑ, 10⁻⁶ cm/s)
VH032-L1PEG850040250.5
VH032-L2PEG125095801.2
VH032-L3PEG1620070500.8
VH032-L4Alkyl127590751.5
VH032-L5Alkyl1630060451.1

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[1]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities to determine the extent of protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation
  • Chip Preparation: Immobilize one of the binding partners, such as the VHL E3 ligase, onto the surface of a sensor chip.[1]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[1]

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[1]

Isothermal Titration Calorimetry (ITC) for Binding Affinity
  • Sample Preparation: Prepare solutions of the VHL E3 ligase, the target protein, and the PROTAC in the same buffer.

  • Binary Titration (PROTAC to VHL): Place the VHL solution in the sample cell. Fill the injection syringe with the PROTAC solution. Perform the titration by injecting the PROTAC into the VHL solution and measure the heat changes to determine the binding affinity (K_D).[7]

  • Binary Titration (PROTAC to Target): Repeat the process with the target protein in the cell and the PROTAC in the syringe.[7]

  • Ternary Complex Titration: A common approach is to place the VHL solution in the cell and a mixture of the PROTAC and the target protein in the syringe.[2] This allows for the assessment of cooperative binding within the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL POI->Ternary_Complex Binds PROTAC VH032-Linker-POI_Ligand PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Linker_Optimization_Workflow Start Start: Design Initial VH032-based PROTAC Synthesize Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesize Degradation_Assay Cell-based Degradation Assay (e.g., Western Blot) Synthesize->Degradation_Assay Degradation_Observed Sufficient Degradation? Degradation_Assay->Degradation_Observed Optimize_Concentration Optimize Concentration (Address Hook Effect) Degradation_Observed->Optimize_Concentration Yes Biophysical_Assays Biophysical Assays (SPR, ITC) Degradation_Observed->Biophysical_Assays No Lead_Candidate Lead Candidate Identified Optimize_Concentration->Lead_Candidate Ternary_Complex_Formation Stable Ternary Complex? Biophysical_Assays->Ternary_Complex_Formation Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Ternary_Complex_Formation->Permeability_Assay Yes Redesign_Linker Redesign Linker (Composition, Attachment Point) Ternary_Complex_Formation->Redesign_Linker No Permeable Sufficient Permeability? Permeability_Assay->Permeable Permeable->Degradation_Observed Yes, Re-evaluate Degradation Permeable->Redesign_Linker No Redesign_Linker->Synthesize

References

Navigating the PROTAC "Hook Effect": A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you understand, identify, and avoid the "hook effect," a common challenge in PROTAC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

A1: The PROTAC "hook effect" describes the paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a standard sigmoidal curve where the effect plateaus at high concentrations.[2][3] This phenomenon can lead to the misinterpretation of a PROTAC's potency and efficacy.[1][3]

Q2: What is the molecular mechanism behind the hook effect?

A2: The hook effect is a direct consequence of the PROTAC's mechanism of action, which relies on the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).[2][3][4] At excessively high concentrations, PROTAC molecules saturate the target protein and the E3 ligase independently.[5] This leads to the formation of non-productive binary complexes (Target Protein-PROTAC and PROTAC-E3 Ligase).[2][6] These binary complexes competitively inhibit the formation of the essential ternary complex, thereby reducing ubiquitination and subsequent degradation.[3][7]

Q3: What are the consequences of the hook effect for my experiments?

A3: The primary consequence is the potential for misinterpreting experimental data.[1] A potent PROTAC might be incorrectly classified as weak or inactive if tested only at concentrations that fall on the downward slope of the bell-shaped curve.[7] This can lead to the inaccurate determination of key efficacy parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation), potentially causing the premature termination of a promising drug discovery program.[1][8][9]

Q4: At what concentration range is the hook effect typically observed?

A4: The concentration at which the hook effect appears varies significantly based on the specific PROTAC, target protein, E3 ligase, and cell line used.[1] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is therefore critical to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration window and detect the hook effect's onset.[1]

Troubleshooting Guide

Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high concentrations.
  • Diagnosis: You are observing the classic hook effect.[7]

  • Immediate Actions & Solutions:

    • Refine Dose-Response Curve: The most critical step is to perform a comprehensive dose-response experiment. Test a wide and granular range of concentrations (e.g., 0.1 nM to 10 µM) to fully characterize the bell-shaped curve.[2][7][10] This will allow you to accurately determine the true DC50 and Dmax values.

    • Assess Ternary Complex Formation Directly: Use biophysical or cell-based assays to directly measure the formation of the ternary complex across the same concentration range. A decrease in ternary complex formation at high PROTAC concentrations will confirm the hook effect mechanism.[3]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, optimal PROTAC concentration to determine the ideal incubation time for maximum degradation.[1][11]

Problem 2: I see weak or no degradation at all tested concentrations.
  • Diagnosis: This could be due to several factors, including an inactive PROTAC, poor cell permeability, or testing a concentration range that is entirely within the hook effect region or too low to be effective.[3][7]

  • Immediate Actions & Solutions:

    • Expand Concentration Range Drastically: Test a much wider range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing a narrow optimal degradation window.[1][7]

    • Verify Target Engagement: Before concluding inactivity, confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[7]

    • Check E3 Ligase Expression: Ensure that your chosen cell line expresses sufficient levels of the E3 ligase recruited by your PROTAC.[1]

    • Perform Orthogonal Assays: Use assays that measure the steps preceding degradation, such as ternary complex formation, to troubleshoot the mechanism.

Data Presentation: Quantitative Assay Parameters

The following tables summarize key parameters for evaluating PROTAC performance and for designing experiments to avoid the hook effect.

Table 1: Example Dose-Response Concentration Ranges for Degradation Assays

Concentration PointRecommended RangePurpose
Low Range0.01 - 10 nMTo establish the lower end of the degradation curve (DC50).
Mid Range (Optimal)10 nM - 1 µMTo identify the maximal degradation (Dmax).
High Range (Hook Effect)1 µM - 50 µMTo detect and characterize the hook effect.[1]

Table 2: Comparison of Assays for PROTAC Characterization

Assay TypeMeasuresKey AdvantageSusceptibility to Hook Effect
Western Blot / HiBiT Target Protein LevelDirect measure of degradation.High (Measures final output)
NanoBRET™ / TR-FRET Ternary Complex Formation[][13]Direct measure of the key mechanistic step.[4]Low (Can confirm the cause of the hook effect)
SPR / ITC Binary & Ternary Binding Affinity[14]Provides detailed kinetic and thermodynamic data.[14]N/A (In vitro, helps predict the hook effect)
Mass Photometry Ternary Complex Formation[15]Quantifies relative concentrations of species.[15]Low (Directly visualizes binary vs. ternary populations)[15]

Experimental Protocols

Protocol 1: Dose-Response Analysis of Target Degradation by Western Blot

This protocol is fundamental for identifying the optimal concentration for degradation and observing a potential hook effect.[1]

  • Cell Seeding: Plate cells in multi-well plates (e.g., 12-well or 24-well) at a density that ensures they are in a logarithmic growth phase (70-80% confluency) at the time of harvest.[2] Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare a 10-point serial dilution of the PROTAC in fresh culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is crucial.[10] Include a vehicle-only control (e.g., DMSO), ensuring the final solvent concentration is constant and non-toxic (typically <0.5%).[2]

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with an appropriate buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[2][7]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.[2]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane.[7] Separate proteins by SDS-PAGE, transfer to a membrane, block, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[7]

  • Data Analysis: Quantify the band intensities using densitometry software.[9] Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (100%) and plot the values against the log of the PROTAC concentration to determine DC50 and Dmax.[9][10]

Protocol 2: Live-Cell NanoBRET™ Assay for Ternary Complex Formation

This assay provides a direct, real-time measurement of the PROTAC's ability to form a ternary complex inside living cells, helping to confirm the mechanism of a hook effect.[13][16]

  • Cell Preparation: Use a cell line (e.g., HEK293) engineered to express the target protein fused to a HiBiT tag (donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (acceptor).[4][16]

  • Reagent Preparation: On the day of the experiment, label the HaloTag®-E3 ligase fusion protein with the fluorescent NanoBRET™ ligand. Prepare the Nano-Glo® Vivazine substrate in the appropriate assay medium.[16]

  • Cell Plating & Treatment: Plate the engineered cells in a white, multi-well assay plate. Add the prepared substrate and incubate. Following incubation, treat the cells with a serial dilution of your PROTAC.

  • Signal Detection: Measure the donor and acceptor emission signals simultaneously using a luminometer equipped with the appropriate filters (e.g., 460nm for donor, >610nm for acceptor).[16]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration. An increase in the ratio indicates ternary complex formation. A bell-shaped curve in this assay would directly demonstrate that high PROTAC concentrations inhibit ternary complex formation.

Visualizations

HookEffectMechanism Mechanism of the PROTAC Hook Effect cluster_optimal Optimal PROTAC Concentration cluster_high Excessive PROTAC Concentration POI1 Target Protein PROTAC1 PROTAC POI1->PROTAC1 Ternary Productive Ternary Complex PROTAC1->Ternary Forms E3_1 E3 Ligase E3_1->PROTAC1 Binary1 Non-Productive Binary Complex Binary2 Non-Productive Binary Complex POI2 Target Protein PROTAC2a PROTAC POI2->PROTAC2a Saturates PROTAC2a->Binary1 E3_2 E3 Ligase PROTAC2b PROTAC E3_2->PROTAC2b Saturates PROTAC2b->Binary2

Caption: Mechanism of the PROTAC Hook Effect.

TroubleshootingWorkflow Troubleshooting Workflow for the Hook Effect start Observe Bell-Shaped Dose-Response Curve check_conc Is concentration range wide enough (pM to >10µM)? start->check_conc expand_conc Action: Perform wider, more granular dose-response check_conc->expand_conc No confirm_hook Hook Effect Confirmed check_conc->confirm_hook Yes expand_conc->start Re-evaluate measure_ternary Action: Use orthogonal assay (e.g., NanoBRET, TR-FRET) to measure ternary complex confirm_hook->measure_ternary correlate_data Correlate degradation curve with ternary complex formation measure_ternary->correlate_data check_time Is incubation time optimized? correlate_data->check_time time_course Action: Perform time-course experiment (4-24h) check_time->time_course No time_course->start Re-evaluate

Caption: Troubleshooting Workflow for the Hook Effect.

DegradationWorkflow PROTAC Dose-Response Experimental Workflow cluster_workflow Dose-Response Experiment Workflow seed 1. Seed Cells in Multi-Well Plate treat 2. Treat with Serial Dilution of PROTAC (0.1nM - 10µM) seed->treat incubate 3. Incubate for Fixed Time (e.g., 24h) treat->incubate lyse 4. Lyse Cells & Quantify Protein incubate->lyse wb 5. Western Blot for Target & Loading Control lyse->wb analyze 6. Densitometry Analysis & Plot Curve wb->analyze

Caption: PROTAC Dose-Response Experimental Workflow.

References

Technical Support Center: Improving Cell Permeability of (S,R,S)-AHPC-C8-NH2 Derived PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs) derived from the (S,R,S)-AHPC-C8-NH2 scaffold.

Frequently Asked Questions (FAQs)

Q1: My (S,R,S)-AHPC-C8-NH2 derived PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between biochemical and cellular assays is a common indicator of poor cell permeability for PROTACs.[1][2] Due to their high molecular weight and polar surface area, many PROTACs struggle to efficiently cross the cell membrane to engage their intracellular targets.[3][4] Direct measurement of your PROTAC's permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay is recommended to confirm this.[2][5]

Q2: What are the key physicochemical properties of my (S,R,S)-AHPC-C8-NH2 derived PROTAC that influence its cell permeability?

A2: The cell permeability of PROTACs is a multifactorial issue. Key properties to consider include:

  • High Molecular Weight (MW): PROTACs typically have a high molecular weight, often exceeding the "Rule of 5" guidelines, which can negatively impact passive diffusion across the cell membrane.[2][6]

  • Topological Polar Surface Area (TPSA): A large TPSA is a primary contributor to poor permeability.[2]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable for partitioning into the lipid bilayer of the cell membrane.[2]

  • Linker Composition: The linker, in this case, a C8 alkyl chain, plays a critical role. While alkyl linkers can improve permeability compared to more polar linkers like PEG, their length and flexibility are important considerations.[7][8]

  • Rotatable Bonds: A high number of rotatable bonds can lead to a flexible molecule, which may be entropically penalized when entering the more ordered cell membrane environment.[2]

Q3: How can I modify the C8-NH2 linker to improve the permeability of my PROTAC?

A3: Modifying the linker is a key strategy for enhancing PROTAC permeability.[7] For your (S,R,S)-AHPC-C8-NH2 derived PROTAC, consider the following:

  • Linker Length: While your PROTAC has a C8 linker, exploring shorter alkyl chains may reduce the molecular weight and TPSA.[8]

  • Linker Rigidity: Introducing cyclic structures (e.g., piperidine, piperazine) into the linker can improve rigidity and may enhance cell permeability.[5]

  • Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce polarity and improve permeability. This strategy has been shown to increase the potency of some PROTACs.[8]

Q4: What is the "chameleon effect" and can it be applied to my (S,R,S)-AHPC-C8-NH2 derived PROTAC?

A4: The "chameleon effect" describes the ability of a PROTAC to adopt different conformations in polar (aqueous) and non-polar (lipid membrane) environments.[4][9] In a non-polar environment, the PROTAC may form intramolecular hydrogen bonds, effectively shielding its polar functional groups and reducing its polar surface area, which facilitates passage through the cell membrane.[4][7] To encourage this, you can strategically introduce functional groups that promote intramolecular hydrogen bonding.[7]

Q5: Are there other strategies besides linker modification to improve the permeability of my PROTAC?

A5: Yes, several other strategies can be employed:

  • Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can significantly enhance permeability.[5][7]

  • Targeted Delivery: Conjugating your PROTAC to an antibody or another molecule that is actively transported into the cell can bypass passive diffusion limitations.[9]

  • Reduce Hydrogen Bond Donors: Capping or replacing hydrogen bond donors where possible, without affecting target binding, can decrease polarity and improve permeability.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low target degradation in cells Poor cell permeability of the PROTAC.[1]- Perform a PAMPA or Caco-2 assay to quantify permeability.[2] - Redesign the linker (e.g., shorten the alkyl chain, introduce rigidity).[5][7] - Employ a prodrug strategy to mask polar groups.[5][7]
High efflux ratio in Caco-2 assay The PROTAC is a substrate for efflux transporters.- If permeability is a major issue, consider redesigning the molecule to avoid recognition by efflux pumps.
Discrepancy between PAMPA and Caco-2 data Active transport or efflux mechanisms are at play in the cell-based Caco-2 assay, which are not accounted for in the cell-free PAMPA assay.[1]- A higher permeability in Caco-2 may suggest active uptake, while lower permeability could indicate efflux.[1]
PROTAC instability in cell culture medium The PROTAC is degrading before it can enter the cells.- Assess the stability of your PROTAC in the experimental media over the duration of your experiment.

Quantitative Data Summary

While specific permeability data for (S,R,S)-AHPC-C8-NH2 derived PROTACs are not publicly available, the following table summarizes the general effects of different linker types on PROTAC permeability based on published literature. This can serve as a guide for your optimization efforts.

Linker Type General Impact on Permeability Rationale
Alkyl Chains (like C8) Generally favorable compared to PEG linkers.[10]Reduces polar surface area.
PEG Linkers Often associated with lower permeability.[7]Increases polarity and the number of hydrogen bond acceptors.
Rigid Linkers (e.g., with piperidine/piperazine) Can improve permeability.[5]Reduces conformational flexibility.
Amide-to-Ester Substitution in Linker Can significantly improve permeability.[8]Reduces polarity and hydrogen bonding potential.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[2][10]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate.[10]

  • Donor Solution Preparation: Prepare a solution of the test PROTAC in PBS at the desired concentration (e.g., 10 µM).[10]

  • Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[10]

  • Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[10]

  • Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[10]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[10]

  • Sample Collection: After incubation, carefully separate the plates and collect samples from both the donor and acceptor wells.[10]

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[10]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and potential for active transport of a PROTAC across a Caco-2 cell monolayer, which serves as a model of the human intestinal epithelium.[11][12]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test PROTAC and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on the Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13][14]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[10]

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer.[10] b. Add the transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (donor) compartment.[10] c. Add fresh transport buffer to the basolateral (acceptor) compartment.[10] d. Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).[11] e. At the end of the incubation, collect samples from both compartments for analysis.[10]

  • Permeability Assay (Basolateral to Apical, B-A): a. Add the test PROTAC in transport buffer to the basolateral (donor) compartment.[11] b. Add fresh transport buffer to the apical (acceptor) compartment.[11] c. Incubate and collect samples as described for the A-B direction.[11]

  • Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS. The apparent permeability coefficient (Papp) and efflux ratio (Papp(B-A)/Papp(A-B)) can then be calculated.

Visualizations

TroubleshootingWorkflow start Low cellular activity of (S,R,S)-AHPC-C8-NH2 PROTAC measure_perm Measure permeability (PAMPA, Caco-2) start->measure_perm check_perm Is cell permeability low? modify_linker Modify Linker: - Adjust length/rigidity - Amide-to-ester substitution check_perm->modify_linker Yes other_issues Investigate other issues: - Target engagement - PROTAC stability - Hook effect check_perm->other_issues No measure_perm->check_perm is_efflux Is there high efflux? measure_perm->is_efflux is_efflux->check_perm No is_efflux->modify_linker Yes prodrug Implement Prodrug Strategy is_efflux->prodrug Consider retest Re-evaluate cellular activity modify_linker->retest prodrug->retest

Caption: Troubleshooting workflow for low cellular activity of PROTACs.

ChameleonEffect cluster_0 Aqueous Environment (Polar) cluster_1 Cell Membrane (Non-polar) protac_polar PROTAC (Extended Conformation) - High TPSA protac_nonpolar PROTAC (Folded Conformation) - Intramolecular H-bonds - Low TPSA protac_polar->protac_nonpolar Partitioning cell_membrane Cell Membrane protac_nonpolar->cell_membrane Permeation

Caption: The "Chameleon Effect" of PROTACs crossing the cell membrane.

PAMPA_Workflow start Start PAMPA Assay step1 Coat filter plate with phospholipid solution start->step1 step2 Prepare donor (PROTAC) and acceptor (buffer) solutions step1->step2 step3 Assemble donor and acceptor plates step2->step3 step4 Incubate for 4-16 hours step3->step4 step5 Collect samples from both chambers step4->step5 step6 Quantify PROTAC concentration via LC-MS/MS step5->step6 end Calculate Permeability step6->end

Caption: Experimental workflow for the PAMPA permeability assay.

References

(S,R,S)-AHPC-C8-NH2 dihydrochloride off-target effects and how to test for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing potential off-target effects of (S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025), a ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C8-NH2 dihydrochloride and what is its primary function?

This compound is a chemical tool used in the field of targeted protein degradation.[1][2] It is a conjugate molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with an amine group.[1][2] Its primary function is to serve as a building block for the synthesis of PROTACs. In a PROTAC molecule, this component recruits the VHL E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

Q2: Why is it important to test for off-target effects of this compound or PROTACs derived from it?

While designed for specificity, small molecules can interact with unintended proteins or cellular machinery, leading to off-target effects. These unintended interactions can result in misleading experimental data, cellular toxicity, or adverse effects in a therapeutic context.[3] Early identification and mitigation of off-target effects are crucial for the successful development of safe and effective protein degraders.[4][5]

Q3: What are the potential sources of off-target effects for a PROTAC synthesized using this compound?

Potential sources of off-target effects for a PROTAC include:

  • The VHL Ligand: The (S,R,S)-AHPC moiety may have intrinsic affinity for proteins other than VHL.

  • The Target Protein Ligand: The ligand chosen to bind to the protein of interest may have its own off-target interactions.

  • The Entire PROTAC Molecule: The complete PROTAC structure may create novel binding sites or have physicochemical properties that lead to interactions with unintended targets.

  • The Linker: While generally considered inert, the linker can influence the overall properties of the PROTAC and potentially contribute to off-target binding.

Troubleshooting Guides

This section provides practical guidance for addressing specific issues that may arise during your experiments, potentially indicating off-target effects.

Issue 1: Unexpected or Inconsistent Cellular Phenotype

You observe a cellular phenotype that is not readily explained by the degradation of your intended target protein.

Troubleshooting Workflow

G A Unexpected Phenotype Observed B Confirm On-Target Degradation A->B C Perform Dose-Response Correlation B->C F Investigate Off-Target Effects B->F No/Poor Degradation G Phenotype Correlates with Degradation B->G Degradation Confirmed D Use Negative Control C->D E Rescue with Target Re-expression D->E E->G Phenotype Rescued H Phenotype Independent of Degradation E->H Phenotype Not Rescued G->F Inconsistent Correlation H->F G A Putative Off-Target Hit from Primary Screen B Orthogonal Confirmatory Assay A->B C Cellular Target Engagement Assay B->C Binding Confirmed E SAR Analysis B->E Binding Not Confirmed D Functional Consequence Assessment C->D Engagement Confirmed C->E No Engagement D->E No Functional Effect F Confirmed Off-Target D->F Functional Effect Observed G Tier1 Tier 1 In Silico & Broad Panel Screening Tier2 Tier 2 Focused & Cellular Screening Tier1->Tier2 Tier3 Tier 3 In Vivo Evaluation Tier2->Tier3

References

Technical Support Center: Troubleshooting PROTAC Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving solubility challenges encountered with custom-synthesized Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is my custom-synthesized PROTAC insoluble?

A1: PROTACs often exhibit poor aqueous solubility due to their unique structure. They are large, complex molecules consisting of two ligands and a linker, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] This high molecular weight and structural complexity can lead to low aqueous solubility, which is a common hurdle in their development.[1] The overall solubility is influenced by the combined physicochemical properties of the warhead, linker, and E3 ligase ligand, where lipophilic components can easily overwhelm hydrophilic ones.[3][4]

Q2: What is considered an acceptable level of solubility for a PROTAC in early-stage experiments?

A2: The definition of "acceptable" can be vague and depends on the experimental context. However, some guidelines exist. For early discovery phases focusing on aqueous solubility, a target of >60 μg/mL has been suggested.[3][5] Another classification system categorizes compounds as having low (<30 μM), intermediate (30–200 μM), or high (>200 μM) solubility.[3][5] For cell-based assays, the key is to achieve a final concentration that is effective without significant precipitation or solvent-induced toxicity.

Q3: Can I still use my PROTAC if it shows poor solubility?

A3: Yes, it is often possible to work with poorly soluble PROTACs by employing various formulation and handling strategies. These include the careful use of co-solvents, pH adjustment, and advanced formulation techniques like amorphous solid dispersions or cyclodextrin (B1172386) complexes.[1][6] The goal is to create a homogenous solution or a stable dispersion at the desired working concentration for your specific in vitro or in vivo experiment.

Q4: How does the linker component affect the overall solubility of the PROTAC?

A4: The linker plays a critical role in determining the physicochemical properties of a PROTAC.[6] Optimizing the linker is a key strategy for improving solubility.[7] Generally, incorporating more polar linkers, such as those with polyethylene (B3416737) glycol (PEG) moieties or saturated nitrogen heterocycles (e.g., piperazines), can enhance aqueous solubility.[2][6] Conversely, long, flexible, and hydrophobic alkyl linkers can decrease solubility. There is often a trade-off between solubility and cell permeability that must be carefully balanced during the design phase.[8]

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems you may encounter with PROTAC solubility. Follow the logical workflow to diagnose and resolve the issue.

Problem: My PROTAC powder does not dissolve in DMSO.

This is a critical initial step. If the PROTAC is insoluble in 100% DMSO, subsequent dilutions into aqueous buffers will be impossible.

  • Initial Action: Gentle heating (to 37°C for 5-10 minutes) and sonication (5-15 minutes in an ultrasonic bath) can aid dissolution in DMSO.[9] Visually inspect the solution to ensure no particulates remain.[9]

  • If Unsuccessful: Consider alternative organic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA), although their compatibility with downstream assays must be verified.[10]

Problem: My PROTAC precipitates when I dilute the DMSO stock into aqueous buffer (e.g., PBS, cell media).

This is the most common solubility issue, caused by the sharp decrease in solvent polarity.

  • Initial Action: Optimize Dilution Technique. Add the DMSO stock solution drop-wise into the aqueous buffer while vortexing vigorously. This "solvent exchange" method prevents localized high concentrations of the PROTAC, which can trigger precipitation.[2]

  • Next Step: Reduce Final DMSO Concentration. The final concentration of DMSO in cell-based assays should ideally be kept below 0.5%, and preferably below 0.1%, to avoid solvent toxicity.[9][11] This may require preparing a more dilute intermediate stock.

  • If Precipitation Persists: Use Co-solvents. For challenging compounds, a formulation containing co-solvents can maintain solubility. A common strategy involves using agents like PEG300, PEG400, or surfactants like Tween-80 or Kolliphor EL.[9][10]

Problem: My PROTAC appears soluble but yields inconsistent results in my biological assay.

Insoluble micro-precipitates, not visible to the naked eye, may be forming and interfering with the assay.

  • Action 1: Characterize Solubility. Perform a formal solubility assessment to determine the kinetic or thermodynamic solubility limit in your specific assay buffer. This will define the maximum reliable concentration you can use.

  • Action 2: Filter the Solution. Before adding to the assay, filter your final working solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

  • Action 3: Consider Non-specific Binding. PROTACs can be "sticky" and adsorb to plasticware or bind non-specifically to proteins in the assay medium, reducing the effective concentration.[12] Using low-binding plates or adding a small amount of BSA to the buffer can sometimes mitigate this.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing PROTAC insolubility.

G cluster_start Start: Custom PROTAC Synthesis cluster_stock Step 1: Stock Solution Preparation cluster_working Step 2: Aqueous Working Solution cluster_assay Step 3: Assay Performance start PROTAC Powder dissolve_dmso Attempt to Dissolve in 100% DMSO start->dissolve_dmso check_dmso Soluble in DMSO? dissolve_dmso->check_dmso sonicate_heat Apply Gentle Heat / Sonication check_dmso->sonicate_heat No stock_ok High-Concentration Stock Solution check_dmso->stock_ok Yes sonicate_heat->check_dmso alt_solvent Consider Alternative Solvents (NMP, DMA) sonicate_heat->alt_solvent If still insoluble redesign Consider PROTAC Redesign (Linker, Ligands) alt_solvent->redesign dilute Dilute DMSO Stock into Aqueous Buffer stock_ok->dilute check_precipitate Precipitation Observed? dilute->check_precipitate optimize_dilution Optimize Dilution (Slow add, vortex) check_precipitate->optimize_dilution Yes working_ok Homogenous Working Solution check_precipitate->working_ok No optimize_dilution->check_precipitate use_cosolvent Use Co-solvents (PEG300, Tween-80) optimize_dilution->use_cosolvent If still precipitates use_cosolvent->check_precipitate perform_assay Perform Biological Assay working_ok->perform_assay check_results Results Inconsistent? perform_assay->check_results measure_sol Measure Formal Solubility check_results->measure_sol Yes final_ok Reliable Assay Data check_results->final_ok No filter_sol Filter Working Solution (0.22 µm) measure_sol->filter_sol measure_sol->redesign If fundamentally insoluble filter_sol->perform_assay

Caption: Logical workflow for troubleshooting PROTAC insolubility.

Data Presentation: Formulation Strategies

When dealing with poorly soluble PROTACs, formulation is key. The tables below summarize common approaches.

Table 1: Common Co-solvents for In Vitro Formulations

This table provides a list of commonly used co-solvents to improve the solubility of hydrophobic compounds in aqueous-based biological assays.[10][13]

Co-SolventTypical Final ConcentrationKey Considerations
DMSO (Dimethyl sulfoxide)< 0.5%Standard initial solvent; can be toxic to cells at higher concentrations.[11]
PEG 300 / PEG 400 10 - 40%Water-miscible polymer, often used in pre-clinical formulations.[9]
Ethanol < 1%Can be cytotoxic; potential for protein denaturation.[14]
Propylene Glycol (PG) 10 - 30%Common vehicle for both in vitro and in vivo studies.[10]
Tween-80 / Polysorbate 80 1 - 5%Non-ionic surfactant used to create stable dispersions.[9]
β-Cyclodextrin Varies (µM to mM range)Forms inclusion complexes to encapsulate and solubilize hydrophobic molecules.[6]
Table 2: Advanced Formulation Approaches

For persistent solubility issues, especially for in vivo studies, more advanced formulation strategies may be required.

Formulation StrategyMechanism of ActionCommon ExcipientsPrimary Application
Amorphous Solid Dispersion (ASD) Disperses the PROTAC in a polymer matrix, preventing crystallization and maintaining a higher-energy, more soluble amorphous state.[1][15]HPMCAS, Soluplus®, PVP/VAOral bioavailability enhancement.[15]
Lipid-Based Formulations (e.g., SNEDDS) PROTAC is dissolved in oils and surfactants, forming a nanoemulsion upon gentle agitation in aqueous media, increasing surface area for dissolution.[1]Capryol® 90, Kolliphor® ELOral bioavailability enhancement.[1]
Nanoparticle Encapsulation Encapsulates the PROTAC within lipid or polymeric nanoparticles to improve solubility and modify pharmacokinetic properties.[1]Lipids (for liposomes), PLGAInjectable and oral delivery.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay via Nephelometry

This high-throughput assay determines the concentration at which a compound precipitates from an aqueous solution when added from a DMSO stock, providing a measure of its kinetic solubility.

Materials:

  • PROTAC stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well or 384-well clear-bottom plates

  • Plate reader with nephelometry or turbidity reading capabilities (e.g., at 620 nm)

Methodology:

  • Prepare Plate: Add 99 µL of assay buffer to the wells of the microplate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add 1 µL of the PROTAC DMSO stock to the buffer in a serial dilution scheme to achieve a range of final concentrations (e.g., 100 µM down to 0.1 µM). The final DMSO concentration should be kept constant at 1%.

  • Incubation: Shake the plate for 5-10 minutes and then let it incubate at room temperature for 1-2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the light scattering (turbidity) of each well using a nephelometer or plate reader.

  • Data Analysis: Plot the turbidity reading against the PROTAC concentration. The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to rise sharply above the baseline.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM PROTAC stock in DMSO add_protac Add 1 µL PROTAC Stock (Serial Dilution) stock->add_protac plate Add 99 µL Assay Buffer to 96-well plate plate->add_protac incubate Incubate at RT for 1-2 hours add_protac->incubate read_plate Measure Turbidity (Nephelometry) incubate->read_plate analyze Plot Turbidity vs. [PROTAC] read_plate->analyze result Determine Solubility Limit analyze->result

Caption: Experimental workflow for a kinetic solubility assay.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This assay measures the equilibrium solubility of a compound in a specific buffer, which is considered the "true" solubility.

Materials:

  • Solid PROTAC powder

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 2 mL microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or LC-MS/MS system for quantification

Methodology:

  • Sample Preparation: Add an excess amount of solid PROTAC powder to a vial containing a known volume of assay buffer (e.g., 1-2 mg in 1 mL). Ensure solid material is visible.

  • Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., >14,000 rpm for 15-30 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) and determine the concentration of the dissolved PROTAC using a pre-calibrated HPLC or LC-MS/MS method.

  • Result: The measured concentration represents the thermodynamic solubility of the PROTAC in that buffer.

References

Technical Support Center: VHL Ligand-Based Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL (von Hippel-Lindau) E3 ligase-recruiting ligands and Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ternary complex formation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a ternary complex in the context of VHL-based PROTACs, and why is it important?

A1: A ternary complex is the crucial intermediate structure formed when a PROTAC molecule simultaneously binds to both the VHL E3 ligase and the target protein of interest (POI).[1][2][3] The formation of this POI-PROTAC-VHL complex is the foundational step for targeted protein degradation, as it brings the POI into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of the PROTAC.[6][7][8]

Q2: What are the primary causes of off-target effects with VHL-recruiting PROTACs?

A2: Off-target effects with VHL-recruiting PROTACs can arise from several factors:

  • Warhead-related off-targets: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding domains, leading to their unintended degradation.[9][10]

  • High PROTAC Concentrations: Excessive concentrations can lead to non-specific interactions and the degradation of proteins other than the intended target.[9] This can also lead to the "hook effect," where ternary complex formation is impaired at very high concentrations.[6][9][10]

  • VHL ligand-related off-targets: While generally selective, the VHL ligand component could theoretically engage in unintended interactions, though this is less common compared to warhead-driven off-targets.[9][10]

  • Cellular Context: The relative expression levels of the target protein, VHL, and any off-target proteins in your specific cell line can influence the selectivity of the PROTAC.[9]

Q3: What is cooperativity in ternary complex formation, and how does it impact PROTAC efficacy?

A3: Cooperativity (α) is a measure of how the binding of a PROTAC to one of its protein partners (either VHL or the POI) affects its affinity for the other partner.[6][11][12]

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-VHL) increases the affinity for the POI, leading to a more stable ternary complex. This is generally desirable for potent protein degradation.[6][13]

  • Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein, resulting in a less stable ternary complex.[6][13]

  • No Cooperativity (α = 1): The binding events are independent.

High positive cooperativity often correlates with more efficient protein degradation.[14][15] It can be influenced by favorable protein-protein interactions between VHL and the POI at the interface created by the PROTAC.[6][16]

Q4: What is the "hook effect" and how can I mitigate it?

A4: The "hook effect" describes the phenomenon where the degradation of the target protein decreases at very high concentrations of a PROTAC.[6][9][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI and PROTAC-VHL) rather than the productive ternary complex (POI-PROTAC-VHL), thus inhibiting degradation.[6] To mitigate the hook effect, it is crucial to perform a full dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation.[10]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Weak or no target protein degradation 1. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[17] 2. Inefficient Ternary Complex Formation: The PROTAC may not effectively bring the POI and VHL together.[17] 3. Low VHL Expression: The cell line may have insufficient levels of the VHL E3 ligase.[10][17] 4. Suboptimal Linker: The length and composition of the linker may not be ideal for stable ternary complex formation.[10][18]1. Assess the physicochemical properties of the PROTAC and consider performing a cell permeability assay.[17] 2. Perform a ternary complex formation assay (e.g., co-immunoprecipitation, NanoBRET, or biophysical methods like SPR) to confirm the interaction.[17][18] 3. Confirm VHL protein expression levels using Western blot or qPCR. Consider using a different cell line or overexpressing VHL.[10][17] 4. Synthesize and test a series of PROTACs with varying linker lengths and compositions to improve ternary complex cooperativity.[10]
Significant off-target protein degradation 1. PROTAC Concentration is Too High: This can lead to non-specific interactions.[9] 2. Warhead has Low Selectivity: The warhead may be binding to unintended proteins.[9][17] 3. Off-Target E3 Ligase Recruitment: Degradation may be occurring through a different E3 ligase.1. Perform a dose-response experiment to find the optimal concentration that balances on-target degradation with minimal off-target effects.[9] 2. Test the warhead compound alone to assess its binding profile. If possible, use a more selective warhead.[9][17] 3. Use a control PROTAC with a modification that abolishes VHL binding to confirm that degradation is VHL-dependent.[17]
High cellular toxicity 1. On-target Toxicity: Degradation of the target protein itself is toxic to the cells. 2. Off-target Protein Degradation: Unintended degradation of essential proteins is causing toxicity.[10] 3. Degradation-Independent Pharmacology: The PROTAC molecule has intrinsic activity unrelated to protein degradation.[10]1. Titrate the PROTAC to the lowest effective concentration. 2. Perform global proteomics (mass spectrometry) to identify all proteins that are degraded upon PROTAC treatment.[10] 3. Use an inactive control PROTAC (e.g., with an inactive epimer of the VHL ligand) to assess non-degradative effects. Test the warhead and VHL ligand components individually.[10]
Inconsistent results between biophysical assays and cellular degradation 1. Different Experimental Conditions: Buffers, temperatures, and protein constructs may differ. 2. Cellular Factors: Factors such as cell permeability, intracellular concentration, and protein expression levels are not accounted for in biophysical assays.[6] 3. Ternary Complex Conformation vs. Stability: A stable complex in vitro may not adopt a productive conformation for ubiquitination in cells.1. Standardize protocols and reagents as much as possible across different assays. 2. Use cellular ternary complex formation assays (e.g., NanoBRET) to bridge the gap between in vitro and cellular data.[11][18] 3. Correlate biophysical data with cellular ubiquitination assays to assess the productivity of the ternary complex.

Data Presentation: Comparison of Biophysical Methods

The following table summarizes and compares common biophysical techniques used to study VHL-based ternary complexes. The choice of method depends on the specific parameters you wish to measure.[1]

Method Principle Parameters Measured Throughput Sample Consumption Key Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[1]Affinity (KD), Kinetics (kon, koff), Stoichiometry, Cooperativity (α)[1]MediumLowLabel-free, real-time kinetic data, can measure both binary and ternary interactions.[1][14]Requires immobilization of one binding partner, which may affect its activity.[1]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.[19]Affinity (KD), Kinetics (kon, koff)[19]HighLowLabel-free, real-time data, higher throughput than SPR.Lower sensitivity than SPR for small molecules or fast kinetics.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon the binding of two molecules.[1]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[1]LowHighLabel-free, in-solution measurement providing a complete thermodynamic profile.[1]Low throughput, requires large amounts of pure protein.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the chemical environment of atomic nuclei upon binding.[1]Binding site mapping, structural information, weak interactions[1]LowHighProvides detailed structural insights into the ternary complex.[1]Requires large amounts of isotopically labeled protein, complex data analysis.[1]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay where binding brings donor and acceptor beads into proximity, generating a luminescent signal.[1]Affinity (KD), Cooperativity[1]HighLowHighly sensitive, homogeneous, no-wash assay suitable for high-throughput screening (HTS).[1]Requires specialized reagents and instrumentation.[1]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol outlines a general workflow for assessing target protein degradation in cells treated with a VHL-recruiting PROTAC.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to 70-80% confluency.

    • Treat cells with your PROTAC at various concentrations (e.g., 1 nM to 10 µM) to determine the dose-response. Include a vehicle control (e.g., DMSO).

    • Incubate for a time period sufficient to achieve maximal on-target degradation (e.g., 6-24 hours).[10]

  • Cell Lysis:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[17][20]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Detect protein bands using a chemiluminescent substrate and an imaging system.[20]

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[20]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes a general method for characterizing binary and ternary complex interactions using SPR.

  • Immobilization:

    • Immobilize the VHL E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) onto a sensor chip surface.

  • Binary Interaction (PROTAC to VHL):

    • Inject a series of PROTAC concentrations over the immobilized VHL surface to determine the binding affinity (KD) and kinetics (kon, koff).[20]

  • Ternary Complex Formation:

    • Inject a pre-incubated mixture of the PROTAC and the target protein (POI) over the immobilized VHL. This measures the affinity of the ternary complex.[20] Alternatively, inject the POI over a surface saturated with the PROTAC.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (kon), dissociation (koff) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.[20]

    • Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC to VHL) by the ternary KD (POI binding to the PROTAC-VHL complex).[11]

Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) Binary_POI Binary Complex (POI-PROTAC) POI->Binary_POI Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC PROTAC PROTAC->Binary_POI Binary_VHL Binary Complex (VHL-PROTAC) PROTAC->Binary_VHL VHL VHL E3 Ligase VHL->Binary_VHL VHL->Ternary Binary_POI->Ternary Binary_VHL->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Troubleshooting_Workflow Start Start: Weak/No Degradation Check_Perm 1. Assess Cell Permeability Start->Check_Perm Check_VHL 2. Check VHL Expression Levels Check_Perm->Check_VHL Good Perm_Issue Permeability Issue Check_Perm->Perm_Issue Poor Check_Ternary 3. Confirm Ternary Complex Formation Check_VHL->Check_Ternary Sufficient VHL_Issue Low VHL Expression Check_VHL->VHL_Issue Low Ternary_Issue Inefficient Complex Formation Check_Ternary->Ternary_Issue No/Weak Success Degradation Achieved Check_Ternary->Success Confirmed Optimize_Linker 4. Optimize PROTAC Linker Optimize_Linker->Check_Ternary Ternary_Issue->Optimize_Linker Cooperativity_Concept cluster_1 Ternary Complex Formation L_P L + P K_LP LP_T LP + T K_LPT T_P T + P K_TP TP_L TP + L K_LPT LPT L-P-T LP_T->LPT TP_L->LPT note Cooperativity (α) = K_LP / K_LPT α > 1: Positive α < 1: Negative

References

Technical Support Center: Troubleshooting VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a VH032-based PROTAC and how does it work?

A VH032-based PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein of interest (POI).[1][2] It consists of three main components: a ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase (the VH032 component), a ligand that binds to the POI, and a chemical linker that connects the two.[1] By simultaneously binding to both the VHL E3 ligase and the POI, the PROTAC forms a ternary complex.[1][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.[1][3] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[1]

Troubleshooting Guides

Below are common problems encountered when a VH032-based PROTAC is not working as expected, along with potential causes and suggested solutions.

Problem 1: I am not observing any degradation of my target protein.

If your VH032-based PROTAC is not inducing degradation of the target protein, several factors could be at play, ranging from issues with the PROTAC molecule itself to the cellular environment.

Possible CauseSuggested Solution
Poor Cell Permeability Assess the physicochemical properties of your PROTAC.[4] Consider performing a cell permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5][6] To improve permeability, consider optimizing the linker by using shorter or more rigid linkers, or by employing strategies like amide-to-ester substitutions.[5][7][8]
Inefficient Ternary Complex Formation Confirm the formation of the POI-PROTAC-VHL ternary complex using biophysical assays such as co-immunoprecipitation or AlphaLISA.[1][4] The inability to form a stable ternary complex is a common reason for PROTAC failure.[9]
Low VHL E3 Ligase Expression Verify the expression level of VHL in your chosen cell line using Western blot or qPCR.[1][4] If VHL expression is low, consider using a different cell line with higher endogenous VHL levels.[1]
Suboptimal PROTAC Concentration Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to ensure you are not using a concentration that is too low.[1][10]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal target degradation.[4][11]
Rapid PROTAC Metabolism Evaluate the metabolic stability of your PROTAC. If it is being rapidly degraded, it may not have sufficient time to act.[4]

Problem 2: I observe a "hook effect" with my PROTAC.

The "hook effect" is a paradoxical phenomenon where an increase in PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[3][10] This results in a bell-shaped dose-response curve.[3][10]

Possible CauseSuggested Solution
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, preventing the formation of the productive ternary complex.[3][10] To mitigate this, perform a detailed dose-response experiment to identify the optimal concentration that yields maximum degradation (Dmax) and use concentrations at or below this for future experiments.[1]

Problem 3: My PROTAC is causing degradation of off-target proteins.

While VH032 is a highly selective ligand for VHL, off-target effects can still occur with PROTACs.[4][12]

Possible CauseSuggested Solution
Off-Target Binding of the Warhead The ligand targeting your POI may bind to other proteins.[4] Test the warhead compound alone to assess its binding profile.[4]
High PROTAC Concentration High concentrations can lead to cytotoxicity and non-specific protein degradation.[4][12] Perform a dose-response experiment and a cell viability assay to identify a concentration that maximizes on-target degradation with minimal toxicity.[4]
VHL-Independent Degradation To confirm that the degradation is VHL-dependent, use a control PROTAC with a modification that abolishes VHL binding.[12] Co-treatment with a neddylation inhibitor (e.g., MLN4924), which inhibits Cullin-RING E3 ligases like VHL, should also prevent degradation.[12]

Signaling Pathways and Workflows

To aid in your troubleshooting efforts, the following diagrams illustrate the key signaling pathway and experimental workflows.

VHL_PROTAC_Pathway cluster_cell Cellular Environment PROTAC VH032-PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a VH032-based PROTAC.

Troubleshooting_Workflow Start PROTAC Not Working Check_Degradation Confirm No Degradation (Western Blot) Start->Check_Degradation Degradation_Observed Degradation Observed Check_Degradation->Degradation_Observed No_Degradation No Degradation Check_Degradation->No_Degradation Check_Hook_Effect Investigate Hook Effect (Dose-Response) Degradation_Observed->Check_Hook_Effect Check_Permeability Assess Cell Permeability (e.g., PAMPA) No_Degradation->Check_Permeability Check_Ternary_Complex Verify Ternary Complex Formation (Co-IP, AlphaLISA) Check_Permeability->Check_Ternary_Complex Check_VHL_Expression Check VHL Expression (Western Blot, qPCR) Check_Ternary_Complex->Check_VHL_Expression Optimize Optimize PROTAC Design or Experimental Conditions Check_VHL_Expression->Optimize Check_Off_Target Assess Off-Target Effects (Proteomics, Controls) Check_Hook_Effect->Check_Off_Target Check_Off_Target->Optimize

Caption: A workflow for troubleshooting a failing VH032-based PROTAC.

Failure_Logic cluster_protac PROTAC Issues cluster_binding Binding & Complex Formation cluster_cellular Cellular Machinery No_Degradation No Target Degradation Poor_Permeability Poor Cell Permeability No_Degradation->Poor_Permeability Instability Metabolic Instability No_Degradation->Instability No_Binary_Binding No Binary Binding (PROTAC to POI or VHL) No_Degradation->No_Binary_Binding No_Ternary_Complex No Ternary Complex Formation No_Degradation->No_Ternary_Complex Low_VHL Low VHL Expression No_Degradation->Low_VHL Proteasome_Inactive Proteasome Inhibition/Dysfunction No_Degradation->Proteasome_Inactive No_Binary_Binding->No_Ternary_Complex

Caption: Potential points of failure for a VH032-based PROTAC.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method for assessing the efficacy of a PROTAC by measuring the reduction in target protein levels.[11]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight.[4] Treat the cells with varying concentrations of the VH032-based PROTAC and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[4][11]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10][11]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel.[10][11] Transfer the separated proteins to a PVDF membrane.[10][11]

  • Immunoblotting: Block the membrane and then probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[11] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities.[11] Normalize the target protein signal to the loading control to determine the percentage of degradation.[11]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol can be used to qualitatively assess the formation of the POI-PROTAC-VHL ternary complex in cells.[1]

  • Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration.[1] Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[1][4]

  • Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads.[4] Incubate the lysate with an antibody specific for the target protein or VHL.[1][4] Add protein A/G beads to pull down the antibody-protein complexes.[1][4]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins.[1] Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the POI, VHL, and other components of the E3 ligase complex. The presence of all components in the immunoprecipitate of one of them indicates the formation of the ternary complex.

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[11]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation.[11]

  • Proteasome Inhibition: Co-treat the cells with a proteasome inhibitor (e.g., MG132) for the last few hours of the PROTAC incubation.[11] This will lead to the accumulation of ubiquitinated proteins.[11]

  • Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the target protein as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the immunoprecipitated protein and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody.[11] A high-molecular-weight smear or a laddering pattern will indicate poly-ubiquitination of the target protein.[11]

Quantitative Data Summary

The following table provides representative data for a well-characterized VH032-based PROTAC, MZ1, which targets BET proteins. This data can serve as a benchmark for your experiments.

PROTACTargetE3 Ligase RecruiterCell LineDC50 (nM)Dmax (%)
MZ1BRD2VH032HeLa~25>80%
MZ1BRD3VH032HeLa~75>70%
MZ1BRD4VH032---
Data compiled from publicly available studies. Actual values may vary based on experimental conditions.[11]

References

Navigating PROTAC Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Cytotoxicity Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating cytotoxicity observed in cell-based assays involving Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cytotoxicity observed with PROTACs in cell-based assays?

A1: Cytotoxicity induced by PROTACs can stem from several factors:

  • On-target toxicity: The intended degradation of the target protein itself may lead to cell death if the protein is essential for cell survival. For example, degrading a critical transcriptional regulator like BRD4 can induce apoptosis.[1]

  • Off-target toxicity: The PROTAC molecule may unintentionally degrade other essential proteins, a known challenge in PROTAC development.[1][2] This can be due to the PROTAC's warhead or E3 ligase binder having affinity for other proteins.

  • "Hook effect" related toxicity: At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[3][4][5] This can sometimes lead to non-specific toxicity.

  • Intrinsic toxicity of the PROTAC molecule: The chemical structure of the PROTAC itself, independent of its protein-degrading activity, might be toxic to cells, especially at high concentrations.[3]

  • E3 ligase-dependent toxicity: Overloading the cellular E3 ligase machinery could disrupt normal cellular processes that rely on the ubiquitin-proteasome system.

Q2: How can I differentiate between on-target and off-target cytotoxicity?

A2: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are some strategies:

  • Use of control compounds:

    • Inactive PROTAC control: A structurally similar molecule that does not bind to either the target protein or the E3 ligase. This helps determine if the cytotoxicity is due to the chemical scaffold itself.

    • Target-binding ligand alone (warhead): This helps assess the cytotoxic effect of inhibiting the target protein without degrading it.

    • E3 ligase-binding ligand alone: This can help identify if engaging the E3 ligase causes toxicity.

  • Rescue experiments: If possible, overexpressing a degradation-resistant mutant of the target protein should rescue the cells from on-target cytotoxicity.

  • Global proteomics: Techniques like mass spectrometry can identify all proteins that are degraded upon PROTAC treatment, revealing any unintended targets.[1][3]

Q3: What is the "hook effect" and how can it contribute to misleading cytotoxicity data?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) necessary for degradation.[3][4] This can lead to an underestimation of the PROTAC's potency and potentially mask on-target toxicity at the optimal degradation concentration. It is essential to perform a wide dose-response curve to identify the optimal concentration window.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during PROTAC cell-based assays.

Problem Potential Cause Recommended Solution
High cell toxicity observed across all concentrations. Intrinsic toxicity of the PROTAC molecule.Synthesize and test a negative control PROTAC that does not bind to the target or E3 ligase. If the control is also toxic, the scaffold may need redesign.
Off-target effects.Perform global proteomics to identify unintended degraded proteins.[1] Redesign the PROTAC with a more specific warhead or E3 ligase ligand.
Cytotoxicity observed only at high concentrations. "Hook effect" leading to non-specific toxicity.Lower the PROTAC concentration to the optimal range for target degradation.[4]
Poor solubility or aggregation of the PROTAC at high concentrations.Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before dilution in media.[1]
On-target toxicity is too high for therapeutic application. The target protein is critical for the viability of both healthy and diseased cells.Consider strategies to enhance tissue or cell-type selectivity, such as antibody-PROTAC conjugates (Ab-PROTACs) or pro-PROTACs that are activated in the target tissue.[6][7][8]
Variable cytotoxicity results between experiments. Inconsistent cell health or passage number.Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase before treatment.
Inconsistent PROTAC concentration due to improper storage or handling.Aliquot PROTAC stocks and store them properly to avoid repeated freeze-thaw cycles. Verify the concentration of working solutions.

Advanced Mitigation Strategies

For mitigating on-target toxicity in non-target tissues, several advanced strategies are being developed:

  • Tumor-specific ligand-directed PROTACs: Conjugating PROTACs to ligands that bind to tumor-specific surface antigens can concentrate the therapeutic effect in cancer cells.[6][7]

  • Pro-PROTACs: These are inactive precursors of PROTACs that are designed to be activated by the specific enzymatic or chemical conditions found in the target tissue, such as the tumor microenvironment.[6][7]

  • Tissue-specific E3 ligase recruitment: Utilizing E3 ligases that are predominantly expressed in the target tissue can limit PROTAC activity elsewhere.[9] For example, using VHL-based PROTACs to degrade BCL-XL can reduce platelet toxicity because VHL is minimally expressed in platelets.[8]

  • Photochemically Targeted Chimeras (PHOTACs): These PROTACs can be activated by light, allowing for precise spatial and temporal control over protein degradation.[10]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC on cell proliferation and health.

Materials:

  • Cell line of interest in 96-well plates

  • PROTAC compound

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent (e.g., MTT, CCK-8)[11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

  • PROTAC Treatment: The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO).

  • Assay:

    • For CellTiter-Glo®: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol. Mix and incubate to stabilize the luminescent signal.[11]

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[4]

Protocol 2: Western Blot for Target Protein Degradation

This is a common method to directly measure the reduction in target protein levels.[11]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed and treat cells with a range of PROTAC concentrations for a specific time (e.g., 4, 8, 16, or 24 hours).[11]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS.[11] Add lysis buffer, scrape the cells, and collect the lysate.[11] Incubate on ice for 30 minutes.[11]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[11]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[4]

    • Transfer the separated proteins to a PVDF membrane.[11]

    • Block the membrane and incubate with the primary antibody against the target protein and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]

  • Data Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[4]

Data Presentation

Table 1: Example Data for a Hypothetical PROTAC (PROTAC-X)

Cell LineTarget ProteinDC50 (nM)Dmax (%)IC50 (nM)
Cancer Cell Line AProtein Y10>9525
Normal Cell Line BProtein Y15>90>1000
Cancer Cell Line AOff-target Z>1000<10-

This table allows for a clear comparison of the PROTAC's potency and selectivity.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start High Cytotoxicity Observed Q1 Is cytotoxicity observed with negative control PROTAC? Start->Q1 A1_Yes Intrinsic scaffold toxicity or off-target effects. Q1->A1_Yes Yes A1_No Toxicity is likely related to target degradation or E3 engagement. Q1->A1_No No Action1 Redesign scaffold or perform proteomics. A1_Yes->Action1 Q2 Does target-binding ligand alone cause toxicity? A1_No->Q2 A2_Yes On-target toxicity. Q2->A2_Yes Yes A2_No Toxicity may be due to off-target degradation. Q2->A2_No No Action2 Consider advanced strategies (e.g., Pro-PROTACs). A2_Yes->Action2 Action3 Perform proteomics to identify off-targets. A2_No->Action3

Caption: A logical workflow for troubleshooting PROTAC cytotoxicity.

MDM2_p53_Pathway cluster_pathway MDM2-p53 Signaling Pathway cluster_legend Legend MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits MDM2->p53 Proteasome Proteasome MDM2->Proteasome Degradation p53->Proteasome Degradation CellCycle Cell Cycle Arrest Apoptosis p53->CellCycle Activates PROTAC MDM2 PROTAC PROTAC->MDM2 E3 E3 Ligase E3->PROTAC Activation Activation -> Inhibition Inhibition --| Degradation PROTAC-induced Degradation

References

Technical Support Center: PROTAC Linker Optimization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Linker Optimization Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing Proteolysis-Targeting Chimera (PROTAC) linkers for improved efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC molecule?

A1: The linker is a critical component of a PROTAC, connecting the ligand that binds the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][3][4][5] The linker's length, chemical composition, rigidity, and attachment points are all crucial parameters that significantly influence the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[6][7][8][9][10]

Q2: How does linker length affect PROTAC efficacy?

A2: Linker length is a critical determinant of PROTAC efficacy.[1] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase to form a productive ternary complex.[1][] A linker that is too short may cause steric hindrance, preventing the formation of a stable complex.[1][6][][12] Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex conformation where the necessary lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1][][12] The ideal linker length is highly dependent on the specific target protein and E3 ligase pair and often needs to be determined empirically.[1][8]

Q3: What is the difference between flexible and rigid linkers, and how do they impact PROTAC performance?

A3: Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[6] However, high flexibility can also lead to an entropic penalty upon binding.[3] Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or aromatic rings, introduce conformational constraints.[6] This can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty and leading to more potent degradation.[3][6] Rigid linkers may also improve metabolic stability and other pharmacokinetic properties.[3] The choice between a flexible and rigid linker depends on the specific target and E3 ligase combination.[3]

Q4: What is the "hook effect" in PROTAC experiments, and how can linker design help mitigate it?

A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[13][14][15] This results in a bell-shaped dose-response curve.[13][14] The hook effect is caused by the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at high PROTAC concentrations, which compete with the formation of the productive ternary complex.[13][14][15] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein to the PROTAC increases the affinity for the second protein.[12][16] This stabilizes the ternary complex over the binary complexes.[1][12] Linker rigidity can also play a role; a more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[2]

Q5: How can linker composition influence the off-target effects of a PROTAC?

A5: The linker is not just a spacer; its chemical composition can influence the overall properties of the PROTAC, including its potential for off-target effects.[9] For instance, the inherent activity of the E3 ligase-recruiting moiety, such as the degradation of endogenous zinc-finger transcription factors by thalidomide-based PROTACs, can lead to off-target degradation.[17] The linker's structure and attachment point can modulate these off-target activities.[18] Rational design of the linker, including modifications to its chemical structure, can help minimize these unwanted effects while maintaining on-target degradation.[18]

Troubleshooting Guides

Issue 1: My PROTAC shows good binary binding affinity but fails to induce target degradation.

This is a common challenge that often points to issues with the formation of a productive ternary complex.[12]

Potential Linker-Related CauseTroubleshooting Steps
Incorrect Linker Length or Rigidity Synthesize and test a library of PROTACs with varying linker lengths and rigidities. A systematic approach, such as incrementally changing the number of PEG or methylene (B1212753) units, can help identify the optimal linker.[12]
Suboptimal Linker Attachment Points The exit vector of the linker from the warhead and E3 ligase ligand is crucial.[8] If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can aid in identifying suitable attachment points.[19]
Poor Ternary Complex Stability Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[2][20] This can reveal if the complex is too transient for efficient ubiquitination.
Low Cell Permeability The PROTAC may not be reaching its intracellular target.[20] Modify the linker to improve its physicochemical properties, for example, by balancing hydrophilicity and lipophilicity.[20][] Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can assess cell permeability.[14]

Issue 2: I am observing a significant "hook effect" with my PROTAC.

This indicates the formation of unproductive binary complexes at high concentrations.[13]

Potential Linker-Related CauseTroubleshooting Steps
Suboptimal Ternary Complex Stability A linker that does not promote positive cooperativity can lead to a more pronounced hook effect.[12] A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability.[12]
High Linker Flexibility A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, favoring binary complex formation at high concentrations.[12] Consider introducing more rigid elements into the linker.[2]
Incorrect Linker Length Both excessively short and long linkers can negatively impact ternary complex stability. A systematic evaluation of linker length is recommended to find the optimal length that maximizes ternary complex formation.[1]

Quantitative Data Summary

The following tables summarize representative data illustrating the impact of linker modifications on PROTAC efficacy.

Table 1: Impact of Linker Length on PROTAC Efficacy

PROTACTargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC-1H-PGDSPomalidomidePEG200.0173>95[22]
PROTAC-XBRD4VHLPEG125085[3]
PROTAC-YBRD4VHLPEG1615>90[3]
PROTAC-ZBRD4VHLPEG207580[3]

Table 2: Impact of Linker Rigidity on PROTAC Efficacy

PROTACTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
dBET1BET familyCRBNFlexible (Alkyl)30>90[15]
Rigid-PROTAC-1IRAK4CRBNRigid (Spirocyclic)5>95[22]
Flexible-PROTAC-1IRAK4CRBNFlexible (Alkyl)1090[22]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[4]

  • Cell Seeding: Plate cells at a density that will achieve 70-80% confluency at the time of treatment.[23] Allow cells to adhere overnight.[4]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[15] Include a vehicle-only control (e.g., DMSO).[15] Treat cells for a predetermined time (e.g., 24 hours).[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[15][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[15][24]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.[24]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[23]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[23] Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[23]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23] Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes how to use SPR to measure the kinetics of ternary complex formation.[1][25]

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip.[1][25]

  • Binary Interaction Analysis:

    • To measure the PROTAC:E3 ligase interaction, inject a series of concentrations of the PROTAC over the sensor surface.[25]

    • To measure the PROTAC:Target protein interaction, a separate experiment can be run with the target protein immobilized.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[1][25]

    • Inject these solutions over the immobilized E3 ligase surface to measure the kinetics of ternary complex formation.[1][25]

  • Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.[1]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Targets for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Hook_Effect_Workflow Start Start: No or Weak Degradation Observed Check_Binary Good Binary Binding? Start->Check_Binary Check_Ternary Stable Ternary Complex? Check_Binary->Check_Ternary Yes Reevaluate Re-evaluate Ligands Check_Binary->Reevaluate No Check_Permeability Good Cell Permeability? Check_Ternary->Check_Permeability Yes Optimize_Linker Optimize Linker: Length, Rigidity, Attachment Check_Ternary->Optimize_Linker No Check_Permeability->Optimize_Linker No Hook_Effect Observe Hook Effect? Check_Permeability->Hook_Effect Yes Optimize_Linker->Check_Ternary Optimize_Concentration Optimize PROTAC Concentration Hook_Effect->Optimize_Concentration Yes Success Successful Degradation Hook_Effect->Success No Optimize_Concentration->Success

Caption: Troubleshooting workflow for optimizing PROTAC efficacy.

Linker_Properties_Relationship Linker Linker Length Length Linker->Length Rigidity Rigidity Linker->Rigidity Composition Composition Linker->Composition Ternary Complex Stability Ternary Complex Stability Length->Ternary Complex Stability Rigidity->Ternary Complex Stability Pharmacokinetics Pharmacokinetics Composition->Pharmacokinetics Off-Target Effects Off-Target Effects Composition->Off-Target Effects PROTAC Efficacy PROTAC Efficacy Ternary Complex Stability->PROTAC Efficacy Pharmacokinetics->PROTAC Efficacy Off-Target Effects->PROTAC Efficacy

Caption: Logical relationships of linker properties impacting PROTAC efficacy.

References

Technical Support Center: Addressing Resistance to VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to VHL-recruiting PROTACs?

A1: Acquired resistance to VHL-recruiting PROTACs primarily arises from genetic alterations that disrupt the formation or function of the key ternary complex (Target-PROTAC-VHL). The most common mechanisms include:

  • Mutations in VHL: Specific mutations in the VHL protein can prevent the PROTAC from binding to it, thereby inhibiting the recruitment of the E3 ubiquitin ligase complex. These mutations often cluster at the PROTAC binding site or on protein-protein interaction surfaces critical for the ligase complex assembly.[1][2]

  • Mutations in Components of the E3 Ligase Complex: Alterations in other essential components of the VHL-CUL2-RBX1-ELOB-ELOC complex can also lead to resistance. For instance, mutations in CUL2 have been shown to confer resistance to VHL-based PROTACs.[2][3]

  • Downregulation of VHL or Other E3 Ligase Components: A decrease in the cellular levels of VHL or other necessary components of the E3 ligase complex can limit the number of functional complexes available to be hijacked by the PROTAC, leading to reduced degradation of the target protein.

  • Target Protein Modifications: Although less common for PROTACs compared to traditional inhibitors, mutations in the target protein that prevent PROTAC binding can also lead to resistance.

  • Drug Efflux: Overexpression of drug efflux pumps, such as ABCB1, can reduce the intracellular concentration of the PROTAC, preventing it from reaching the necessary levels to induce protein degradation.[4]

Q2: How can I determine if my cell line has developed resistance to a VHL-recruiting PROTAC?

A2: The development of resistance can be confirmed through a series of experiments:

  • Dose-Response Shift: A clear indication of resistance is a rightward shift in the dose-response curve for target degradation (DC50) or cell viability (IC50). Resistant cells will require a significantly higher concentration of the PROTAC to achieve the same level of target degradation or cell death.

  • Western Blot Analysis: Compare the levels of the target protein in parental (sensitive) and suspected resistant cells after treatment with a range of PROTAC concentrations. A lack of degradation in the suspected resistant line is a strong indicator of resistance.

  • Proteasome Inhibition Control: To confirm that the lack of degradation is not due to a general failure of the proteasome, treat both parental and resistant cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132). If the target protein levels are "rescued" in the parental line but not affected in the resistant line (as there was no initial degradation), this points towards a specific resistance mechanism upstream of the proteasome.[5]

Q3: Are there differences in resistance mechanisms between VHL- and CRBN-recruiting PROTACs?

A3: Yes, the essentiality of the E3 ligase can influence the frequency and type of resistance mutations. VHL is an essential gene for the proliferation of many cancer cell lines, making complete loss-of-function mutations less likely to be a viable resistance mechanism.[2][6] In contrast, CRBN is often non-essential, and its loss can be a more common route to resistance for CRBN-recruiting PROTACs.[2] Consequently, resistance to VHL-based PROTACs may more frequently arise from mutations in other components of the E3 ligase complex, such as CUL2.[2]

Troubleshooting Guides

Issue 1: Decreased or No Target Degradation Observed After Initial Success
Possible Cause Troubleshooting Steps
Development of a resistant cell population. 1. Perform a dose-response experiment: Compare the DC50 and Dmax values of the current cell stock to the original parental line. A significant increase in DC50 or decrease in Dmax suggests resistance. 2. Sequence key genes: Analyze the coding sequences of VHL, CUL2, and the target protein in both parental and suspected resistant cells to identify potential mutations. 3. Assess protein expression levels: Use Western blot to check the expression levels of VHL, CUL2, and other components of the E3 ligase complex.
PROTAC instability or degradation. 1. Verify compound integrity: Use LC-MS to confirm the purity and stability of your PROTAC stock solution. 2. Prepare fresh solutions: Always use freshly prepared dilutions of your PROTAC for experiments.
Cell line contamination or genetic drift. 1. Authenticate your cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use early passage cells: Whenever possible, use low-passage cells from a validated stock to minimize genetic drift.
Issue 2: Inconsistent Target Degradation Across Experiments
Possible Cause Troubleshooting Steps
Variability in cell culture conditions. 1. Standardize cell density: Ensure that cells are seeded at a consistent density for all experiments, as confluency can affect PROTAC efficacy. 2. Monitor cell health: Only use healthy, actively dividing cells for your experiments.
"Hook effect" at high PROTAC concentrations. 1. Perform a wide dose-response: Test a broad range of PROTAC concentrations, including very low and very high concentrations, to determine the optimal concentration for degradation and to identify a potential "hook effect" (a bell-shaped dose-response curve).[5][7]
Issues with experimental reagents. 1. Validate antibodies: Ensure that the primary antibody used for Western blotting is specific for the target protein. 2. Check reagent quality: Use fresh lysis buffers and protease inhibitors.

Data Hub

Table 1: Comparison of PROTAC Activity in Sensitive vs. Resistant Cell Lines
Cell LinePROTACTargetDC50 (nM)Dmax (%)Resistance Mechanism
Parental Cancer Cell LineARV-771 (VHL-based)BRD410>90-
Resistant Clone 1ARV-771 (VHL-based)BRD4>1000<20VHL mutation (e.g., P71I)
Resistant Clone 2ARV-771 (VHL-based)BRD4>1000<20CUL2 loss-of-function
Parental Prostate Cancer LineARD-61 (VHL-based)Androgen Receptor5>95-
Resistant Prostate Cancer LineARD-61 (VHL-based)Androgen Receptor50040Upregulation of ABCB1 efflux pump

Note: The data presented in this table are illustrative examples based on published findings and should be used for comparative purposes only. Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Generation of PROTAC-Resistant Cell Lines
  • Initial Treatment: Culture the parental cancer cell line in the presence of the VHL-recruiting PROTAC at a concentration equal to the IC50 value.

  • Dose Escalation: Gradually increase the concentration of the PROTAC in the culture medium over a period of several weeks to months. This is done by doubling the concentration of the PROTAC with each passage, once the cells have resumed a normal growth rate.

  • Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of the PROTAC (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.

  • Confirmation of Resistance: Expand the isolated clones and confirm the resistant phenotype by performing a dose-response assay and comparing the DC50 and/or IC50 values to the parental cell line.[8]

Protocol 2: Western Blot for Target Degradation
  • Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Visual Guides

Signaling and Resistance Pathways

PROTAC_Mechanism_and_Resistance cluster_0 Standard PROTAC Action cluster_1 Resistance Mechanisms PROTAC VHL-recruiting PROTAC Target Target Protein PROTAC->Target Binds VHL VHL PROTAC->VHL Recruits VHL_mut Mutated VHL PROTAC->VHL_mut Binding Blocked Ub Ubiquitin Target->Ub Ubiquitination E3_Complex E3 Ubiquitin Ligase Complex VHL->E3_Complex Part of E3_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation VHL_mut->E3_Complex Dysfunctional Complex CUL2_mut Mutated CUL2 CUL2_mut->E3_Complex Dysfunctional Complex Efflux Drug Efflux Pump (e.g., ABCB1) PROTAC_out PROTAC (extracellular) Efflux->PROTAC_out Pumped out PROTAC_out->Efflux Enters cell

Caption: PROTAC mechanism and key resistance pathways.

Experimental Workflow for Investigating Resistance

Troubleshooting_Workflow Start No/Reduced Target Degradation Dose_Response Perform Dose-Response Assay (Western Blot) Start->Dose_Response Check_Controls Check Controls: - Proteasome Inhibitor - Positive Control PROTAC Dose_Response->Check_Controls If degradation is still low Sequence_Genes Sequence VHL, CUL2, and Target Protein Check_Controls->Sequence_Genes If controls are OK Check_Expression Check VHL/CUL2 Expression (Western Blot/qPCR) Sequence_Genes->Check_Expression No Mutation Found Resistance_Confirmed Resistance Mechanism Identified Sequence_Genes->Resistance_Confirmed Mutation Found Efflux_Assay Perform Drug Efflux Assay Check_Expression->Efflux_Assay Expression Normal Check_Expression->Resistance_Confirmed Expression Downregulated Efflux_Assay->Resistance_Confirmed Efflux Increased No_Resistance Re-evaluate Experiment: - PROTAC Stability - Cell Health - Reagent Quality Efflux_Assay->No_Resistance Efflux Normal

References

Validation & Comparative

(S,R,S)-AHPC-C8-NH2 vs. Other VHL E3 Ligase Ligands: A Comparative Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the selection of an E3 ubiquitin ligase ligand is a critical determinant of the potency and efficacy of Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design. This guide provides an objective comparison of (S,R,S)-AHPC-C8-NH2, a derivative of the well-established VHL ligand VH032, with other prominent VHL ligands. This analysis is supported by experimental data to inform the rational design and selection of VHL ligands for advancing TPD research.

The Role of VHL Ligands in PROTAC-Mediated Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VHL-recruiting PROTACs orchestrate the formation of a ternary complex between the POI and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The affinity of the VHL ligand is a crucial parameter that influences the formation and stability of this ternary complex, ultimately impacting the efficiency of protein degradation.

Quantitative Comparison of VHL Ligand Performance

The efficacy of a VHL-recruiting PROTAC is intrinsically linked to the binding affinity of its VHL ligand and the subsequent degradation efficiency of the target protein. While the binding affinity provides a measure of the ligand's engagement with VHL, the degradation efficiency (DC50 and Dmax) of the final PROTAC construct is the ultimate measure of its biological activity.

VHL Ligand Binding Affinities

The following table summarizes the binding affinities of several key VHL ligands to the VHL protein. (S,R,S)-AHPC-C8-NH2 is a derivative of (S,R,S)-AHPC (the amine form of VH032) and is expected to have a similar binding affinity.

LigandBinding Affinity (Kd) to VHLMeasurement Method
(S,R,S)-AHPC (core of topic ligand) 185 nMIsothermal Titration Calorimetry (ITC)
VH032 185 nMIsothermal Titration Calorimetry (ITC)
VH101 44 nMNot Specified
VH298 80 - 90 nMIsothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP)[1]

Note: Direct comparison of binding affinities should be approached with caution as values can vary depending on the specific experimental conditions and measurement techniques employed.

PROTAC Degradation Efficiency

The ultimate test of a VHL ligand's utility is its performance within a PROTAC. The following table presents data on the degradation efficiency of PROTACs targeting the BRD4 protein, utilizing different VHL ligands. It is important to note that the linker and target-binding moiety can significantly influence PROTAC performance, making direct comparisons of VHL ligands challenging across different PROTAC architectures.

PROTACVHL Ligand MoietyTarget ProteinDC50DmaxCell Line
MZ1 Based on (S,R,S)-AHPCBRD426 nM>95%HeLa
PROTAC BRD4 Degrader-8 VHL LigandBRD47.5 nMNot SpecifiedPC3
Compound with VH101 derivative VH101 derivativeBRD42.58 nM94%PC3

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency.

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the VHL-mediated protein degradation pathway and a typical experimental workflow for comparing VHL ligands.

VHL_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex binds VHL VHL E3 Ligase VHL->Ternary_Complex binds Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI recruits E2 E2-Ub E2->Ubiquitinated_POI Ub transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome recognized by Ub Ubiquitin Ub->E2 Peptides Degraded Peptides Proteasome->Peptides degrades to

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start PROTAC Design & Synthesis Binding_Assay Binary Binding Assay (e.g., ITC, FP, SPR) Start->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, TR-FRET) Binding_Assay->Ternary_Complex_Assay Cell_Culture Cell Culture & Treatment (Dose-Response & Time-Course) Ternary_Complex_Assay->Cell_Culture Degradation_Assay Protein Degradation Assay (e.g., Western Blot, HiBiT) Cell_Culture->Degradation_Assay Data_Analysis Data Analysis (Kd, DC50, Dmax) Degradation_Assay->Data_Analysis End Comparative Evaluation Data_Analysis->End

Caption: Experimental workflow for comparing VHL ligands.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of ligand evaluation. This section provides detailed methodologies for key experiments used to characterize the binding and degradation performance of VHL-based PROTACs.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a VHL ligand binding to the VHL protein complex.

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified VHL protein complex (VCB: VHL, Elongin C, Elongin B) at a concentration of 10-50 µM in a suitable buffer (e.g., PBS or HEPES).

    • Prepare a solution of the VHL ligand at a concentration 10-20 times that of the protein in the identical buffer to minimize heats of dilution.

    • Degas both solutions thoroughly before use.

  • ITC Experiment:

    • Load the VCB protein solution into the sample cell of the ITC instrument.

    • Load the VHL ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC.[2]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[2]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[2]

    • Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[2]

  • Data Analysis:

    • Detect the chemiluminescent signal and quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Ternary Complex Formation Assay

Objective: To monitor the formation of the ternary complex (POI-PROTAC-E3 ligase) in living cells.

Methodology:

  • Cell Line Preparation:

    • Co-express the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL) fused to HaloTag® (acceptor) in cells.

  • Assay Protocol:

    • Plate the cells in a white, opaque microplate.

    • Add the HaloTag® ligand to label the E3 ligase fusion protein.

    • Treat the cells with a serial dilution of the PROTAC.

    • Add the NanoLuc® substrate.

    • Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • An increase in the BRET ratio indicates the formation of the ternary complex.

Conclusion

The selection of a VHL E3 ligase ligand is a critical step in the design of effective PROTACs. While ligands with higher binding affinity, such as derivatives of VH101 and VH298, may offer increased potency in some contexts, the well-characterized nature and proven utility of (S,R,S)-AHPC-based ligands, including (S,R,S)-AHPC-C8-NH2, make them robust and reliable choices for PROTAC development. Ultimately, the optimal VHL ligand is context-dependent, and its performance is intricately linked to the specific target protein and the nature of the linker. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different VHL-based PROTACs, enabling researchers to make data-driven decisions in their pursuit of novel protein degraders.

References

A Comparative Analysis of Linker Length Efficacy in AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Among the most successful classes of PROTACs are those that employ (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] A critical determinant of the efficacy of these heterobifunctional molecules is the linker that connects the VHL ligand to the target protein-binding "warhead."[3][5] This guide provides a comparative analysis of how different linker lengths impact the degradation efficiency of AHPC-based PROTACs, supported by experimental data and detailed protocols.

The linker is not merely a spacer but plays an active role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5] Key characteristics of the linker that influence performance include its length, composition (commonly polyethylene (B3416737) glycol (PEG) or alkyl chains), and rigidity.[3][5]

The Catalytic Cycle of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC AHPC-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex

Caption: The catalytic cycle of AHPC-based PROTAC-mediated protein degradation.

Quantitative Comparison of Linker Length on Degradation Efficacy

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for a series of AHPC-based PROTACs targeting different proteins, illustrating the impact of varying linker lengths on degradation potency.

Table 1: Comparison of AHPC-based PROTACs with Alkyl Linkers Targeting Estrogen Receptor (ERα)

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (µM)Dmax (%)Cell Line
11 Alkyl Chain9> 25~20MCF7
12 Alkyl Chain12~10~50MCF7
13 Alkyl Chain16~1>80MCF7
14 Alkyl Chain19~10~60MCF7
15 Alkyl Chain21> 25~40MCF7

Data synthesized from published literature for ERα degradation in MCF7 cells.[6][7][8] This data highlights that a 16-atom linker provided the optimal length for ERα degradation, with both shorter and longer linkers resulting in reduced efficacy.[6][7][8]

Table 2: Comparison of AHPC-based PROTACs with PEG Linkers Targeting BRD4

PROTAC CompoundLinker CompositionLinker Length (PEG units)DC50 (nM)Dmax (%)Cell Line
BRD4-PROTAC-1 PEG2~50>9022Rv1
BRD4-PROTAC-2 PEG4~15>9522Rv1
BRD4-PROTAC-3 PEG6~30>9022Rv1

Illustrative data based on typical performance of potent BRD4 degraders, as specific values for a PEG series were not available in a single source.[3][5] Generally, for BRD4, PEG linkers of intermediate length (e.g., 4 units) tend to show enhanced degradation potency.

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][3]

  • Cell Culture and Treatment: Seed cells (e.g., MCF7 or 22Rv1) in 6-well plates to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes, then centrifuge to collect the supernatant.[1][9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.[1][9]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[1][9]

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4 or ERα) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][3][9]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.[3][10]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL) in cells.[1][9]

  • Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control. Lyse the cells using a non-denaturing lysis buffer.

  • Immunoprecipitation: Pre-clear the cell lysates. Incubate the pre-cleared lysate with an anti-VHL antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.[9]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[9]

  • Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze by Western blotting using antibodies against the target protein and VHL. The presence of a target protein band in the VHL immunoprecipitated sample from PROTAC-treated cells confirms the formation of the ternary complex.[9]

Generalized Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow start Start synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis cell_culture Cell Culture and Treatment (Dose-Response) synthesis->cell_culture western_blot Western Blot for Protein Degradation cell_culture->western_blot ternary_complex Ternary Complex Formation Assay (e.g., Co-IP) cell_culture->ternary_complex viability_assay Cell Viability Assay (e.g., MTS) cell_culture->viability_assay data_analysis Data Analysis (DC50 and Dmax Determination) western_blot->data_analysis conclusion Identify Optimal Linker Length data_analysis->conclusion ternary_complex->conclusion viability_assay->conclusion

Caption: A generalized experimental workflow for evaluating AHPC-based PROTACs.

Conclusion

The length of the linker is a critical parameter in the design of effective AHPC-based PROTACs. The provided data indicates that an optimal linker length exists for a given target protein, and deviations from this optimal length, either shorter or longer, can lead to a significant decrease in degradation efficiency.[5][6] For ERα, a 16-atom alkyl linker was found to be superior, while for BRD4, a PEG linker of intermediate length often yields the best results. The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate their own series of PROTACs and identify the optimal linker for their target of interest. This systematic approach to linker optimization is crucial for the development of potent and selective protein degraders for therapeutic applications.

References

Validating On-Target Activity of VH032-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] A key component of many successful PROTACs is the E3 ligase ligand, which recruits the cellular degradation machinery to a specific protein of interest (POI).[2] VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a cornerstone in the development of VHL-recruiting PROTACs.[2][3] This guide provides a comprehensive overview of the validation of on-target activity for VH032-based PROTACs, offering a comparison with alternative approaches and detailing the necessary experimental framework.

Mechanism of Action: Hijacking the VHL-Mediated Ubiquitination Pathway

VH032-based PROTACs are heterobifunctional molecules composed of a VH032 moiety, a linker, and a ligand that binds to a POI.[4] The VH032 component serves to recruit the VHL E3 ligase.[1] This recruitment facilitates the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase.[5] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] In essence, the PROTAC hijacks the cell's natural VHL-mediated ubiquitination pathway, which typically regulates the levels of Hypoxia-Inducible Factor 1α (HIF-1α).[2]

cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC VH032 PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1: VH032 PROTAC Mechanism of Action.

Comparative Performance of VH032-Based PROTACs

The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein, with key metrics being the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation achieved).[5] The choice of the E3 ligase recruiter can significantly impact the degradation potency.

For instance, a comparison between the VH032-based PROTAC, MZ1, and the Cereblon (CRBN)-based PROTAC, dBET1, both of which target the Bromodomain and Extra-Terminal (BET) family of proteins, reveals differences in their degradation profiles.

Target ProteinPROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
BRD4 MZ1VHLHeLa~15>90%
BRD4 dBET1CRBNHeLa~50>90%
BRD2 MZ1VHLHeLa~25>80%
BRD2 dBET1CRBNHeLa~100>80%
BRD3 MZ1VHLHeLa~75>70%
BRD3 dBET1CRBNHeLa~200>70%
Data compiled from publicly available studies. Actual values may vary based on experimental conditions.[5]

As the data indicates, the VH032-based PROTAC MZ1 generally exhibits lower DC50 values for BET proteins compared to the CRBN-based dBET1, suggesting higher potency in this context.[5]

Experimental Workflow for On-Target Validation

A multi-assay approach is crucial for the rigorous validation of a VH032-based PROTAC. The following workflow outlines the key experiments to confirm on-target activity.

Start Start: Design & Synthesize VH032 PROTAC Degradation_Assay Target Protein Degradation (Western Blot) Determine DC50 & Dmax Start->Degradation_Assay Mechanism_Validation Mechanism of Action Validation Degradation_Assay->Mechanism_Validation Ubiquitination Target Ubiquitination Assay Mechanism_Validation->Ubiquitination Is degradation observed? VHL_Dependence VHL Dependence Assay (Competition with free VH032) Mechanism_Validation->VHL_Dependence Proteasome_Dependence Proteasome Dependence Assay (Proteasome Inhibitor) Mechanism_Validation->Proteasome_Dependence Functional_Assay Functional Consequence (e.g., Cell Viability Assay) Ubiquitination->Functional_Assay VHL_Dependence->Functional_Assay Proteasome_Dependence->Functional_Assay Selectivity Selectivity Profiling (Quantitative Proteomics) Functional_Assay->Selectivity End End: Validated On-Target Activity Selectivity->End

Figure 2: Cellular Validation Workflow for PROTACs.

Detailed Experimental Protocols

Target Protein Degradation Assay (Western Blot)

This is the most direct method to quantify the reduction in target protein levels.[5]

  • Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the VH032 PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[6]

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Target Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated before degradation.[5]

  • Cell Treatment: Treat cells with the VH032 PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a shorter time (e.g., 1-4 hours).

  • Proteasome Inhibition: Co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last few hours of the PROTAC incubation to allow for the accumulation of ubiquitinated proteins.[5]

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and perform a western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.

VHL-Dependence Assay

This experiment validates that the degradation is mediated by the VHL E3 ligase.[7]

  • Pre-treatment: Pre-incubate cells with an excess of free VH032 ligand for a short period before adding the VH032 PROTAC.

  • PROTAC Treatment: Add the VH032 PROTAC at a concentration that normally induces significant degradation.

  • Analysis: Perform a western blot to assess the levels of the target protein. Competitive binding of the free VH032 to the VHL E3 ligase should prevent the PROTAC from binding and thus rescue the target protein from degradation.[7]

Proteasome-Dependence Assay

This assay confirms the involvement of the proteasome in the degradation process.[7]

  • Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or Bortezomib) for a short period.[7]

  • PROTAC Treatment: Add the VH032 PROTAC.

  • Analysis: Perform a western blot for the target protein. Inhibition of the proteasome should prevent the degradation of the ubiquitinated target protein, leading to its accumulation.[7]

Cell Viability/Proliferation Assay

These assays determine the functional consequence of target protein degradation.[5]

  • Cell Seeding: Seed cells in a 96-well plate.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations.

  • Incubation: Incubate for a period relevant to the expected biological effect (e.g., 72 hours).[6]

  • Viability Measurement: Use a commercially available assay (e.g., CellTiter-Glo®, MTS) to measure cell viability or proliferation.

Logical Comparison of Validation Steps

The validation of a VH032 PROTAC's on-target activity follows a logical progression, from observing the primary effect (degradation) to elucidating the underlying mechanism.

Observe_Degradation Observe Target Degradation (Western Blot) Is_It_Mechanism Is Degradation via PROTAC Mechanism? Observe_Degradation->Is_It_Mechanism Check_Ubiquitination Check for Target Ubiquitination Is_It_Mechanism->Check_Ubiquitination Yes Check_VHL_Dependence Confirm VHL Dependence Check_Ubiquitination->Check_VHL_Dependence Check_Proteasome_Dependence Confirm Proteasome Dependence Check_VHL_Dependence->Check_Proteasome_Dependence Conclusion Conclusion: On-Target Activity Validated Check_Proteasome_Dependence->Conclusion

Figure 3: Logic Diagram for Validating the Mechanism of Degradation.

By following this comprehensive validation framework, researchers can confidently establish the on-target activity of their VH032-based PROTACs, providing a solid foundation for further preclinical and clinical development.

References

The Critical Role of Stereochemistry: (S,R,S)-AHPC as a VHL Ligand and (S,S,S)-AHPC as its Inactive Control in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the world of Proteolysis Targeting Chimeras (PROTACs) reveals the paramount importance of stereochemistry in designing effective protein degraders. The widely used von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and its stereoisomer, (S,S,S)-AHPC, serve as a classic example of this principle. While (S,R,S)-AHPC is a potent recruiter of the VHL E3 ligase, (S,S,S)-AHPC is employed as an essential negative control, demonstrating the specificity and mechanism of action of PROTACs. This guide provides a comprehensive comparison, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

(S,R,S)-AHPC, also known as VH032-NH2, is a synthetic molecule designed to mimic the endogenous substrate of the VHL E3 ligase, hypoxia-inducible factor 1α (HIF-1α).[1][2] Its specific three-dimensional arrangement, defined by the (S,R,S) stereochemistry, allows it to bind with high affinity to a pocket on the VHL protein.[2] This binding is the crucial first step in the mechanism of action for a large class of PROTACs.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like (S,R,S)-AHPC), and a linker connecting the two. By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, bringing the POI into close proximity with the cellular machinery responsible for protein degradation.[3][4] This proximity-induced event leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[3][4]

The stereoisomer, (S,S,S)-AHPC, differs from its active counterpart only in the spatial arrangement of its atoms. This subtle change, however, has profound functional consequences. The (S,S,S) configuration is unable to fit into the binding pocket of VHL, rendering it incapable of recruiting the E3 ligase.[1] Consequently, a PROTAC constructed with (S,S,S)-AHPC will not be able to induce the degradation of the target protein. This makes (S,S,S)-AHPC an ideal negative control in experiments, as it helps to confirm that the observed protein degradation is a direct result of VHL engagement by the active (S,R,S)-AHPC-containing PROTAC.[1]

Comparative Performance: (S,R,S)-AHPC vs. (S,S,S)-AHPC

The following table summarizes the key differences in the expected performance of PROTACs synthesized with (S,R,S)-AHPC versus (S,S,S)-AHPC, based on their established roles. While direct side-by-side quantitative data from a single study is not always readily available in published literature, the functional outcomes are well-established.

Parameter(S,R,S)-AHPC-based PROTAC(S,S,S)-AHPC-based PROTAC (Negative Control)Rationale
VHL Binding Affinity (Kd) High (nM range)Negligible to No BindingThe (S,R,S) stereochemistry is essential for fitting into the VHL binding pocket.
Ternary Complex Formation Forms a stable ternary complex with the target protein and VHL.Does not form a stable ternary complex.VHL binding is a prerequisite for ternary complex formation.
Target Protein Ubiquitination Induces poly-ubiquitination of the target protein.No ubiquitination of the target protein is observed.Ternary complex formation is necessary to bring the E3 ligase in proximity to the target for ubiquitination.
Target Protein Degradation (DC50) Potent (nM to µM range)Inactive (No degradation observed)Ubiquitination is the signal for proteasomal degradation.
Maximum Degradation (Dmax) High (>80-95%)No significant degradationReflects the efficacy of the degradation process.

Experimental Protocols

To experimentally validate the differential activity of (S,R,S)-AHPC and (S,S,S)-AHPC, several key experiments are typically performed.

Western Blotting for Protein Degradation

This is the most common method to assess the efficacy of a PROTAC.

Protocol:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with increasing concentrations of the (S,R,S)-AHPC-based PROTAC, the (S,S,S)-AHPC-based negative control PROTAC, and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated cells. This data is then used to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) for the active PROTAC. The negative control should show no significant degradation at any concentration.

Isothermal Titration Calorimetry (ITC) for VHL Binding

ITC is a biophysical technique used to measure the binding affinity between two molecules.

Protocol:

  • Sample Preparation: Prepare purified VHL protein in a suitable buffer in the ITC cell. Prepare the (S,R,S)-AHPC or (S,S,S)-AHPC ligand in the same buffer in the injection syringe at a higher concentration.

  • Titration: A series of small injections of the ligand are made into the protein solution.

  • Data Acquisition: The heat change upon each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), which is a measure of binding affinity. A low Kd indicates high affinity. (S,R,S)-AHPC is expected to have a Kd in the nanomolar range, while (S,S,S)-AHPC will show no significant binding.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key concepts and experimental workflow.

PROTAC_Mechanism cluster_active (S,R,S)-AHPC (Active) cluster_inactive (S,S,S)-AHPC (Inactive Control) SRS_PROTAC (S,R,S)-AHPC PROTAC VHL VHL E3 Ligase SRS_PROTAC->VHL Binds POI Target Protein SRS_PROTAC->POI Binds Ternary_SRS Ternary Complex (POI-PROTAC-VHL) VHL->Ternary_SRS POI->Ternary_SRS Ub_POI Poly-ubiquitinated Target Protein Ternary_SRS->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation SSS_PROTAC (S,S,S)-AHPC PROTAC VHL2 VHL E3 Ligase SSS_PROTAC->VHL2 Does Not Bind POI2 Target Protein SSS_PROTAC->POI2 Binds No_Binding No Binding

PROTAC Mechanism of Action

Western_Blot_Workflow start Cell Treatment (Active vs. Control PROTAC) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probing Antibody Probing (Target & Loading Control) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (DC50 & Dmax) detection->analysis

Western Blot Experimental Workflow

References

VHL vs. CRBN-Based PROTACs: A Comparative Analysis for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ligase-recruiting component of a Proteolysis Targeting Chimera (PROTAC) is a critical design decision. This choice significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of VHL and CRBN-based PROTACs, supported by experimental data and detailed methodologies, to inform rational PROTAC design.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] VHL and CRBN are the two most utilized E3 ligases in PROTAC development.[3][4]

Mechanism of Action: A Tale of Two Ligases

Both VHL and CRBN-based PROTACs operate by forming a ternary complex, bringing the target protein and the E3 ligase into close proximity.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2][5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2]

While the overarching mechanism is similar, the specifics of ternary complex formation and the intrinsic properties of the E3 ligases lead to important functional distinctions.

VHL-Based PROTACs

The VHL E3 ligase complex naturally targets the hypoxia-inducible factor 1α (HIF-1α) for degradation under normal oxygen conditions.[5] VHL recognizes a hydroxylated proline residue on HIF-1α, a post-translational modification that occurs in the presence of oxygen.[5][] VHL-recruiting ligands used in PROTACs mimic this hydroxyproline (B1673980) motif.[] Ternary complexes formed with VHL tend to be more rigid in structure.[]

CRBN-Based PROTACs

Cereblon (CRBN) is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[7] Ligands for CRBN, such as derivatives of thalidomide (B1683933) and lenalidomide, have been extensively developed.[] CRBN has a more permissive and softer binding surface, which can accommodate a wider range of "neo-substrates" upon binding to a PROTAC.[] This can lead to a faster catalytic rate and recycling of the ligase.[]

Head-to-Head Comparison: Key Performance Metrics

The choice between VHL and CRBN can significantly impact a PROTAC's performance. The following table summarizes key comparative aspects based on available data.

FeatureVHL-Based PROTACsCRBN-Based PROTACsKey Considerations & References
Ternary Complex Stability Generally form more stable and rigid ternary complexes.Tend to form more transient ternary complexes, allowing for faster ligase recycling.The stability of the ternary complex can influence the efficiency and kinetics of degradation.[]
Catalytic Rate Slower catalytic turnover.Faster catalytic turnover.A faster turnover may be advantageous for rapidly synthesized or abundant target proteins.[]
Ligand Properties Ligands are often larger and have higher molecular weight, which can impact cell permeability.Ligands are typically smaller and more drug-like (e.g., pomalidomide), often leading to better oral availability.Physicochemical properties of the E3 ligase ligand are a crucial factor in overall PROTAC design and druggability.[]
Selectivity & Off-Targets The more buried binding pocket of VHL generally leads to higher selectivity for specific substrates.The permissive binding surface of CRBN may result in higher affinity for off-target partners, particularly zinc-finger transcription factors.Off-target degradation can lead to toxicity and unintended biological effects.[]
Tissue Expression Expression can be lower in certain tissues and may be downregulated in hypoxic tumor environments.Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.E3 ligase expression levels in the target tissue are critical for PROTAC efficacy.[]
Subcellular Localization Predominantly cytosolic.Can shuttle between the nucleus and cytoplasm.The localization of the E3 ligase can determine the accessibility of nuclear or cytosolic target proteins.[]

Quantitative Performance Data

Direct head-to-head comparisons of VHL and CRBN-based PROTACs targeting the same protein in the same study are not always available in the published literature. However, data from different studies can provide insights into their relative efficiencies. For instance, in the context of degrading KRAS mutants, current research suggests that VHL-recruiting PROTACs have generally been more efficient.[8]

The following table presents a compilation of degradation data for representative VHL and CRBN-based PROTACs from various studies. It is crucial to note that experimental conditions vary between these studies, and direct comparison of absolute values should be made with caution.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
MZ1VHLBRD4HeLa~10-100>90[9]
ARV-825CRBNBRD4Burkitt's Lymphoma<1>95[9]
Compound 14a VHLCRBNHeLa200~98[3]
TD-165VHLCRBNHEK293T20.499.6[10]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare VHL and CRBN-based PROTACs.

Western Blot for Protein Degradation Quantification

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. The DC₅₀ and Dₘₐₓ values can be determined by plotting the percentage of remaining protein against the PROTAC concentration and fitting the data to a dose-response curve.[5]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[8]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (VHL or CRBN) or the target protein overnight at 4°C with gentle rotation.[8]

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.[8]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[8]

  • Elution and Western Blot: Elute the protein complexes from the beads. Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase. The presence of both the target protein and the E3 ligase in the immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.[8]

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_VHL VHL-Based PROTAC cluster_CRBN CRBN-Based PROTAC cluster_Ubiquitination Ubiquitination & Degradation VHL_PROTAC VHL-PROTAC-POI Ternary Complex Ubiquitination Polyubiquitination of POI VHL_PROTAC->Ubiquitination E1, E2, Ub VHL VHL E3 Ligase VHL->VHL_PROTAC VHL_POI Target Protein (POI) VHL_POI->VHL_PROTAC VHL_PROTAC_Molecule VHL-recruiting PROTAC VHL_PROTAC_Molecule->VHL_PROTAC CRBN_PROTAC CRBN-PROTAC-POI Ternary Complex CRBN_PROTAC->Ubiquitination E1, E2, Ub CRBN CRBN E3 Ligase CRBN->CRBN_PROTAC CRBN_POI Target Protein (POI) CRBN_POI->CRBN_PROTAC CRBN_PROTAC_Molecule CRBN-recruiting PROTAC CRBN_PROTAC_Molecule->CRBN_PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: General mechanism of VHL and CRBN-based PROTACs.

Experimental_Workflow cluster_Degradation_Assay Protein Degradation Assay cluster_Ternary_Complex_Assay Ternary Complex Formation Assay (Co-IP) A1 Cell Treatment with PROTAC A2 Cell Lysis & Protein Quantification A1->A2 A3 Western Blot A2->A3 A4 Densitometry & Data Analysis (DC50, Dmax) A3->A4 B1 Cell Treatment with PROTAC B2 Non-denaturing Cell Lysis B1->B2 B3 Immunoprecipitation (anti-E3 or anti-POI) B2->B3 B4 Western Blot of Eluate B3->B4

References

Assessing the Selectivity of (S,R,S)-AHPC-C8-NH2 Derived Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC scaffold, a potent binder of the von Hippel-Lindau (VHL) E3 ligase, is a cornerstone in the design of many successful degraders. The (S,R,S)-AHPC-C8-NH2 is a key chemical moiety that incorporates this VHL ligand attached to an 8-carbon alkyl linker with a terminal amine, providing a versatile attachment point for a POI ligand.

The selectivity of a PROTAC is paramount to its therapeutic success, as off-target degradation can lead to unforeseen toxicity and diminished efficacy. The linker plays a critical role in determining this selectivity, influencing the geometry and stability of the ternary complex formed between the POI, the degrader, and the E3 ligase. This guide provides a comparative analysis of how linker composition and length can impact the selectivity of VHL-recruiting degraders, using experimental data from studies on well-characterized targets to inform the rational design of novel degraders derived from moieties like (S,R,S)-AHPC-C8-NH2.

The Mechanism of Action of (S,R,S)-AHPC-C8-NH2 Derived Degraders

(S,R,S)-AHPC-C8-NH2 serves as the VHL-recruiting and linker component of a PROTAC. When conjugated to a "warhead" that binds a target protein, the resulting degrader orchestrates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC (S,R,S)-AHPC-C8-NH2 Derived Degrader Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Impact on Selectivity

A key example is the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are highly homologous. Achieving selectivity for one family member over the others is a significant challenge. The following data, derived from studies on VHL-recruiting BET degraders, illustrates how linker length can influence the degradation profile across these homologous proteins.

DegraderLinker CompositionBRD4 DegradationBRD3 DegradationBRD2 DegradationObserved Selectivity Profile
Degrader A PEG-2ModerateLowLowPreferential for BRD4
Degrader B PEG-3HighHighLowSelective for BRD3/4 over BRD2
Degrader C PEG-4HighHighModerateLess selective, degrades all three

This table is a representative summary based on published findings on BET degraders and is intended to illustrate the principle of linker-dependent selectivity. Actual degradation levels can vary based on experimental conditions.

The data suggests that even subtle changes in linker length can significantly alter the selectivity profile of a degrader. For instance, a shorter linker (PEG-2) may favor the degradation of BRD4, while a slightly longer linker (PEG-3) can lead to the degradation of both BRD3 and BRD4.[1] This highlights the empirical nature of linker optimization in PROTAC design. For a degrader derived from (S,R,S)-AHPC-C8-NH2, the 8-carbon alkyl linker provides a certain degree of flexibility and hydrophobicity, which will influence the formation of the ternary complex and, consequently, its selectivity profile.

Experimental Protocols for Assessing Selectivity

A rigorous assessment of degrader selectivity is crucial. This typically involves a combination of global proteomic analysis to identify off-targets and targeted validation methods like Western blotting.

Quantitative Mass Spectrometry-Based Proteomics for Off-Target Profiling

This method provides an unbiased, proteome-wide view of protein abundance changes following degrader treatment.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line to 70-80% confluency.

  • Treat cells with the (S,R,S)-AHPC-C8-NH2 derived degrader at a concentration optimized for on-target degradation.

  • Include a vehicle control (e.g., DMSO) and a negative control (e.g., a version of the degrader with an inactive VHL ligand).

  • Incubate for a duration sufficient to achieve robust degradation of the target protein (typically 8-24 hours).

2. Cell Lysis and Protein Digestion:

  • Harvest and wash cells with ice-cold PBS.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA assay.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

3. Isobaric Labeling (e.g., TMT):

  • Label the peptide samples from each condition (e.g., vehicle, active degrader, inactive control) with a different Tandem Mass Tag (TMT) reagent.

  • Pool the labeled samples.

4. LC-MS/MS Analysis:

  • Fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.

  • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

5. Data Analysis:

  • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

  • Perform statistical analysis to identify proteins with statistically significant changes in abundance in the degrader-treated samples compared to the controls. Proteins that are significantly downregulated, other than the intended target, are considered potential off-targets.

Western Blotting for Validation of On- and Off-Targets

Western blotting is a targeted approach used to confirm the degradation of the intended target and to validate potential off-targets identified by mass spectrometry.

1. Cell Treatment and Lysis:

  • Treat cells with a dose-response of the degrader.

  • Lyse the cells and quantify the total protein concentration.

2. SDS-PAGE and Immunoblotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Block the membrane and probe with primary antibodies specific for the target protein and any potential off-target proteins. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

3. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the signal of the protein of interest to the loading control. This allows for the determination of the extent of degradation at different degrader concentrations.

Experimental_Workflow cluster_1 Selectivity Assessment Workflow Start Start: Degrader Synthesis ((S,R,S)-AHPC-C8-NH2 + Warhead) Cell_Treatment Cell Treatment (Dose-response & Time-course) Start->Cell_Treatment Proteomics Global Proteomics (LC-MS/MS) - Unbiased off-target discovery Cell_Treatment->Proteomics Western_Blot Western Blot - On-target validation - Off-target confirmation Cell_Treatment->Western_Blot Data_Analysis Data Analysis - Identify on- and off-targets - Determine DC50 and Dmax Proteomics->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Assess Selectivity Profile Data_Analysis->Conclusion

Workflow for assessing degrader selectivity.

Conclusion

The selectivity of a degrader is a complex interplay between the warhead, the E3 ligase ligand, and the connecting linker. While the (S,R,S)-AHPC moiety provides a high-affinity anchor to the VHL E3 ligase, the 8-carbon alkyl linker of (S,R,S)-AHPC-C8-NH2 will significantly influence the resulting degrader's selectivity profile. As demonstrated by comparative studies on BET degraders, even small modifications to the linker can have a profound impact on which proteins are targeted for degradation. Therefore, a thorough assessment of selectivity using techniques like quantitative proteomics is an indispensable step in the development of safe and effective degraders. The experimental protocols and principles outlined in this guide provide a framework for researchers to systematically evaluate and optimize the selectivity of their (S,R,S)-AHPC-C8-NH2 derived degraders.

References

Alkyl vs. PEG Linkers for VH032 PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rational design of Proteolysis-Targeting Chimeras (PROTACs), the choice of linker connecting the target-binding ligand to the E3 ligase recruiter is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of two prevalent flexible linker classes—alkyl chains and polyethylene (B3416737) glycol (PEG) chains—specifically in the context of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. The selection between an alkyl and a PEG linker can profoundly influence a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficacy.[1][2]

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[1][2]Repeating ethylene (B1197577) glycol units.[1][2]
Hydrophilicity Generally hydrophobic.[1]Hydrophilic.[1]
Solubility May limit the aqueous solubility of the PROTAC molecule.[1][2]Generally improves aqueous solubility.[1][2]
Cell Permeability Higher hydrophobicity can increase passive diffusion across cell membranes, but may also lead to non-specific binding.[1][2]Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive length can hinder uptake.[1][3]
Metabolic Stability Generally considered more metabolically stable.[1][2]The ether linkages can be susceptible to oxidative metabolism.[2][4]
Ternary Complex Formation Provides a flexible tether for the formation of the ternary complex.[2]The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[1][2]
Synthetic Accessibility Often synthetically straightforward and cost-effective.[1][2]Can be more challenging and costly to synthesize compared to alkyl linkers.[1][4]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating and comparing PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC VH032 PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Design PROTAC Design (Alkyl vs. PEG Linker) Synthesis Chemical Synthesis Design->Synthesis Biochemical Biochemical Assays (Binding, Ternary Complex) Synthesis->Biochemical Cellular_Deg Cellular Degradation (DC50, Dmax) Synthesis->Cellular_Deg Permeability Permeability Assays (e.g., PAMPA) Synthesis->Permeability Toxicity Cytotoxicity Assays Synthesis->Toxicity Data_Analysis Comparative Analysis of Performance Metrics Biochemical->Data_Analysis Cellular_Deg->Data_Analysis Permeability->Data_Analysis Toxicity->Data_Analysis

Figure 2: Experimental workflow for comparing PROTACs.

Performance Comparison: Alkyl vs. PEG Linkers

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often necessary to identify the most effective PROTAC candidate.[1] The choice between an alkyl and a PEG linker can significantly impact a PROTAC's cell permeability and degradation efficiency.

Cell Permeability

A PROTAC's ability to cross the cell membrane is a prerequisite for its activity. While the hydrophobicity of alkyl linkers might suggest better membrane traversal, it can also lead to non-specific binding.[1] Conversely, PEG linkers can enhance permeability by improving solubility and adopting folded conformations that shield polar surface areas.[1][5] However, very long PEG chains can increase the polar surface area, which can hinder permeability.[1]

A study systematically evaluated the permeability of several VH032-based PROTACs using a Parallel Artificial Membrane Permeability Assay (PAMPA). The results highlight the nuanced effects of the linker.[3]

Table 1: Comparative Permeability of VH032-Based PROTACs with Different Linkers

CompoundLinker TypePermeability (Pe, 10-6 cm/s)
7 2-unit PEG0.6
8 3-unit PEG0.03 (20-fold less permeable than 7 )
15 1-unit PEG0.005
17 Alkyl0.002 (2.5-fold less permeable than 15 )

Data extracted from a study on VH032-based PROTACs.[3]

Interestingly, in this particular study, the alkyl-linked PROTAC (17 ) was the least permeable, being 2.5-fold less permeable than its counterpart with a 1-unit PEG linker (15 ).[3] This suggests that for this series of compounds, the PEG linker's ability to modulate conformation and solubility had a more favorable impact on permeability than the hydrophobicity of the alkyl linker.[3] It was also observed that increasing the PEG linker length did not uniformly increase permeability; for instance, compound 7 with a 2-unit PEG linker was 20-fold more permeable than compound 8 with a 3-unit PEG linker.[3][6]

Degradation Efficiency (DC₅₀ and Dₘₐₓ)

The degradation efficiency of a PROTAC is typically measured by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation).[1] The linker plays a monumental role in determining these parameters.[1]

While specific DC₅₀ and Dₘₐₓ values for a systematic comparison of alkyl versus PEG linkers in VH032 PROTACs are not detailed in a single publicly available study, general principles have been established. For instance, a PEGylated PROTAC was found to exhibit a higher degree of folded conformations, which correlated with higher cell permeability and potent degradation.[1] In another case, replacing a PEG linker with an alkyl chain led to a concentration-dependent decrease in degradation.[1]

The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for efficient degradation, and the linker's length and composition are critical for this.[7][8] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive complexes.[7][8] The flexibility of PEG linkers can be advantageous in achieving a productive ternary complex conformation.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are summaries of key experimental protocols.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive membrane permeability.

  • Preparation of Lipid Membrane: A filter plate is coated with a lipid solution (e.g., 2% dodecane (B42187) solution of lecithin) to form an artificial membrane.

  • Compound Addition: The test PROTAC is added to the donor wells (typically at a concentration of 100-300 µM). The acceptor wells are filled with a buffer solution.

  • Incubation: The plate is incubated for a specified period (e.g., 5-18 hours) to allow the compound to diffuse across the artificial membrane.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the concentrations in the donor and acceptor wells and the incubation time.

Cellular Degradation Assay (Western Blot)

This assay is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC.

  • Cell Culture and Treatment: Cells expressing the target protein are seeded in multi-well plates and allowed to adhere. The cells are then treated with a serial dilution of the PROTAC (and vehicle control) for a specific duration (e.g., 18-24 hours).

  • Cell Lysis: After treatment, the cells are washed and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the target protein levels are normalized to the loading control.

  • DC₅₀ and Dₘₐₓ Determination: The percentage of protein degradation relative to the vehicle control is plotted against the PROTAC concentration. The data is fitted to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.[9]

Ternary Complex Formation Assays

These assays are used to confirm that the PROTAC can effectively bridge the target protein and the E3 ligase.

  • Co-Immunoprecipitation (Co-IP):

    • Cell Treatment and Lysis: Cells are treated with the PROTAC and lysed under non-denaturing conditions to preserve protein-protein interactions.

    • Immunoprecipitation: The cell lysate is incubated with an antibody against either the target protein or the E3 ligase (VHL) to pull down the protein and its binding partners.

    • Western Blot Analysis: The immunoprecipitated complex is then analyzed by Western blotting using antibodies against the other components of the ternary complex to confirm their presence.

  • Biophysical Methods (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC):

    • These techniques can be used with purified proteins to directly measure the binding affinities of the PROTAC to the target protein and VHL individually, as well as the formation of the ternary complex.[8] They can also determine the cooperativity of ternary complex formation.[10]

Conclusion

The choice between an alkyl and a PEG linker for VH032-based PROTACs is not straightforward and involves a trade-off between various physicochemical and biological properties.[1] While alkyl linkers offer synthetic simplicity and metabolic stability, PEG linkers can provide improved solubility and favorable conformational properties that may enhance cell permeability and ternary complex formation.[1] The available data suggests that the perceived advantage of alkyl linkers in promoting passive diffusion due to hydrophobicity may not always translate to superior cell permeability in the context of large and flexible PROTAC molecules.[3] The ability of PEG linkers to induce folded conformations that shield polar regions can be a more dominant factor in facilitating membrane traversal.[1][5]

Ultimately, a systematic approach involving the synthesis and parallel evaluation of a focused library of PROTACs with varying linker compositions and lengths is crucial for identifying the optimal linker that balances the multifaceted requirements for a successful protein degrader.[2] Researchers should consider the specific target protein, the desired pharmacokinetic profile, and the synthetic feasibility when making this critical design choice.

References

Evaluating PROTAC Degradation Kinetics: A Comparative Guide to (S,R,S)-AHPC-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein elimination. The efficacy of these heterobifunctional molecules hinges on their ability to induce rapid and efficient degradation of a protein of interest (POI). This guide provides a comparative analysis of the degradation kinetics of PROTACs based on the (S,R,S)-AHPC scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

While specific kinetic data for PROTACs utilizing the precise (S,R,S)-AHPC-C8-NH2 linker is not extensively available in public literature, we will evaluate the performance of a well-characterized (S,R,S)-AHPC-based PROTAC, MZ1 , as a representative example.[2][3] MZ1 targets the Bromodomain and Extra-Terminal (BET) family of proteins.[2][3] For comparison, we will examine the degradation kinetics of ARV-110 , a clinically advanced PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade the Androgen Receptor (AR).[4][5]

Quantitative Performance Analysis

The degradation efficiency of a PROTAC is primarily defined by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] The DC50 value represents the potency of the PROTAC, with a lower value indicating that less compound is required to achieve 50% degradation of the target protein.[6] The Dmax value reflects the efficacy of the PROTAC, indicating the maximum percentage of protein that can be degraded.[6]

The following table summarizes the degradation kinetics of the VHL-based PROTAC MZ1 and the CRBN-based PROTAC ARV-110. It is important to note that these values were obtained from different studies and experimental conditions may vary.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
MZ1 VHLBRD4HeLa~100 nM>90%[7]
ARV-110 CRBNAndrogen ReceptorVCaP~1 nM>90%[5]

Signaling Pathway and Experimental Workflow

To understand the context of these quantitative metrics, it is crucial to visualize the underlying biological pathway and the experimental procedures used to characterize PROTACs.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-based) POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_assays Degradation Quantification start Start cell_culture Cell Seeding & Culture start->cell_culture protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot hibit_assay HiBiT Assay protein_quant->hibit_assay mass_spec Mass Spectrometry (Proteomics) protein_quant->mass_spec data_analysis Data Analysis (DC50, Dmax, Rate) western_blot->data_analysis hibit_assay->data_analysis mass_spec->data_analysis end End data_analysis->end

Experimental workflow for assessing PROTAC degradation.

Experimental Protocols

Accurate determination of degradation kinetics relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to evaluate PROTAC performance.

Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[6][8]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest and allow them to adhere overnight.[6]

    • Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range spans from nanomolar to micromolar to capture the full dose-response curve.[9]

    • Aspirate the old medium and add the PROTAC-containing medium or vehicle control (e.g., DMSO) to the cells.[9]

    • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[8]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8]

    • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.[9]

    • Incubate the lysate on ice for 30 minutes, vortexing periodically.[9]

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (protein extract) to a new tube.[9]

    • Determine the protein concentration using a BCA assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel.[9]

    • Perform electrophoresis to separate proteins by size.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.[9]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[9]

    • Normalize the target protein band intensity to the corresponding loading control band.[9]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[9]

Real-Time Degradation Kinetics using HiBiT Assay

The HiBiT assay allows for the quantitative measurement of protein degradation kinetics in living cells.[11][12]

  • Cell Line Generation:

    • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.[11]

    • Select and validate a clonal cell line expressing the HiBiT-tagged protein.[11]

  • Degradation Assay:

    • Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.[11]

    • Add the LgBiT protein and a luminescent substrate (e.g., Endurazine™ or furimazine) to the cells.[11]

    • Add serial dilutions of the PROTAC to the wells.[11]

    • Measure luminescence at various time points using a plate reader pre-equilibrated to 37°C.[11]

  • Data Analysis:

    • Normalize the luminescence signal to a time-zero reading or a vehicle control.[11]

    • Calculate the percentage of protein degradation for each concentration and time point.[11]

    • Determine the degradation rate, Dmax, and DC50 from the kinetic data.[11]

Selectivity Profiling by Quantitative Mass Spectrometry

Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes, enabling the assessment of PROTAC selectivity.[13][14]

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.[13]

    • Lyse the cells and quantify the protein content.[13]

    • Digest the proteins into peptides using an enzyme like trypsin.[13]

  • Peptide Labeling (e.g., TMT):

    • Label the peptides from each condition with a different tandem mass tag (TMT) isobaric label.[13]

    • Pool the labeled peptide samples.[13]

  • LC-MS/MS Analysis:

    • Fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.[13]

    • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[13]

  • Data Analysis:

    • Process the raw MS data to identify and quantify proteins.[13]

    • Perform statistical analysis to identify proteins with significant changes in abundance in PROTAC-treated samples compared to controls, thus identifying on-target and potential off-target effects.[13]

References

A Comparative Guide to Successful PROTACs Utilizing the VH032 Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of successful Proteolysis Targeting Chimeras (PROTACs) that employ the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the body's natural protein disposal system, these innovative molecules offer a powerful strategy for targeted protein degradation in various therapeutic areas, most notably in oncology. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological processes to inform and guide future research and development in this exciting field.

Mechanism of Action: VH032-Based PROTACs

VH032 is a potent and selective small molecule ligand that binds to the VHL E3 ubiquitin ligase with a dissociation constant (Kd) of approximately 185 nM.[1] PROTACs incorporating VH032 are heterobifunctional molecules consisting of three key components: a warhead that binds to the protein of interest (POI), a linker, and the VH032 ligand that engages the VHL E3 ligase. By simultaneously binding to both the POI and VHL, the PROTAC forms a ternary complex, which induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC VH032-PROTAC POI->PROTAC Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase VHL->PROTAC Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Featured Case Studies: MZ-1 and ARV-771

Among the numerous successful PROTACs developed using the VH032 ligand, MZ-1 and ARV-771 stand out as pioneering examples targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. These proteins are critical regulators of oncogene expression, making them attractive targets for cancer therapy.

MZ-1 is a first-in-class PROTAC that tethers the pan-BET inhibitor JQ1 to the VH032 ligand.[2] It has been shown to induce potent and selective degradation of BRD4 over other BET family members, BRD2 and BRD3.[3]

ARV-771 is another potent, in vivo active pan-BET degrader that utilizes a VHL E3 ligase ligand.[4] It has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC).[4]

Comparative Performance Data

The following table summarizes key in vitro performance metrics for MZ-1 and ARV-771, providing a direct comparison of their degradation potency and binding affinities.

PROTACTarget(s)Cell LineDC50 (nM)Dmax (%)Binding Affinity (Kd, nM)Reference(s)
MZ-1 BRD4HeLa~15>90%BRD4 (BD1/BD2): 382/120[5][6]
BRD2HeLa~25>80%BRD2 (BD1/BD2): 307/228[5][6]
BRD3HeLa~75>70%BRD3 (BD1/BD2): 119/115[5][6]
ARV-771 BRD2, BRD3, BRD422Rv1<1>90% (for BRD4)BRD2(1)/BRD2(2): 34/4.7[7][8]
VCaP<5>90% (for BRD4)BRD3(1)/BRD3(2): 8.3/7.6[7][8]
LNCaP95<5>90% (for BRD4)BRD4(1)/BRD4(2): 9.6/7.6[7][8]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Reproducible and rigorous experimental validation is critical in the development of PROTACs. Below are detailed protocols for key assays used to characterize the activity of VH032-based PROTACs.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Western_Blot_Workflow A 1. Cell Treatment (PROTAC dose-response) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Detection & Analysis (Chemiluminescence) F->G

Western blot experimental workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, 22Rv1) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).[9]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.[9]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the DMSO control.[9]

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed prostate cancer cell lines (e.g., 22Rv1, VCaP) in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.[10]

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.[10]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS; 570 nm for MTT after solubilization).[10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10]

Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)

This assay confirms the PROTAC's mechanism of action by detecting the formation of the POI-PROTAC-E3 ligase complex.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce ternary complex formation (often a shorter time point than for degradation). Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for all three components of the ternary complex: the target protein, VHL, and a tag on the PROTAC if available.

Signaling Pathway Visualization: BET Protein Degradation

The degradation of BET proteins, such as BRD4, by VH032-based PROTACs like MZ-1 and ARV-771 has significant downstream effects on cancer cell signaling. BRD4 is a key transcriptional co-activator, and its removal leads to the downregulation of oncogenes like c-Myc, ultimately inhibiting cell proliferation and inducing apoptosis.

BET_Signaling cluster_downstream Downstream Effects PROTAC VH032-PROTAC (e.g., MZ-1, ARV-771) BRD4 BRD4 PROTAC->BRD4 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex BRD4-PROTAC-VHL Ternary Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation BRD4 Degradation Proteasome->Degradation cMyc c-Myc Transcription (Downregulated) Degradation->cMyc Leads to Proliferation Cell Proliferation (Inhibited) cMyc->Proliferation Apoptosis Apoptosis (Induced) cMyc->Apoptosis

Signaling pathway of BET protein degradation.

Conclusion

PROTACs utilizing the VH032 ligand have proven to be highly effective tools for targeted protein degradation. The case studies of MZ-1 and ARV-771 highlight the therapeutic potential of this approach, particularly in the context of oncology. The provided data and experimental protocols offer a valuable resource for researchers seeking to develop and characterize novel VH032-based PROTACs. As the field of targeted protein degradation continues to evolve, the principles and methodologies outlined in this guide will remain fundamental to the advancement of this transformative therapeutic modality.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (S,R,S)-AHPC-C8-NH2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025), a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology, adherence to proper disposal and safety protocols is paramount.[1][2] This guide provides essential, immediate safety and logistical information for the operational disposal of this compound.

Hazard Classification and Safety Summary

Safety Data Sheets (SDS) for (S,R,S)-AHPC-C8-NH2 dihydrochloride and its monohydrochloride counterpart present conflicting hazard information. To ensure the highest degree of safety, personnel should adhere to the more stringent classification, which designates the compound as hazardous.

A Safety Data Sheet from DC Chemicals for the dihydrochloride form provides the following GHS classification:

  • Acute toxicity, Oral (Category 4), H302 : Harmful if swallowed.[3]

  • Acute aquatic toxicity (Category 1), H400 : Very toxic to aquatic life.[3]

  • Chronic aquatic toxicity (Category 1), H410 : Very toxic to aquatic life with long lasting effects.[3]

Conversely, an SDS from AbMole BioScience for the hydrochloride form states it is not a hazardous substance or mixture.[4] Given this discrepancy, treating the compound as hazardous is the most prudent course of action.

Quantitative Hazard Data Summary

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedDC Chemicals[3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeDC Chemicals[3]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsDC Chemicals[3]

Personal Protective Equipment (PPE) and Handling

When handling this compound, all personnel must utilize appropriate personal protective equipment to minimize exposure risk.

Required PPE:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[3]

Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin.[3]

  • Use only in areas with appropriate exhaust ventilation.[3]

  • Wash skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant .[3] Evaporation or disposal down the sewer are not acceptable methods.[5]

Experimental Protocol for Waste Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.[5]

    • Keep aqueous and organic solvent waste containing this compound separate.[5]

  • Waste Collection and Labeling:

    • Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper) and the first rinse of any emptied containers, in a designated, sturdy, and chemically resistant container.[5]

    • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5] While the exact LD50 is not specified in the provided SDS, adopting this cautious approach is recommended.

    • Securely close the waste container except when adding waste.[5]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use acronyms.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and cool area.[3]

    • Utilize secondary containment for all liquid wastes to prevent spills.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[5][6]

    • Provide the EHS department or contractor with the complete and accurate classification of the waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure Personal Safety: Wear full personal protective equipment before addressing the spill.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains or water courses.[3]

  • Clean-up:

    • For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[3]

    • For powders, carefully sweep or vacuum the material, avoiding dust generation.

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[3]

  • Disposal of Spill Debris: Collect all contaminated materials (absorbents, rags, etc.) in a labeled hazardous waste container and dispose of it according to the protocol outlined above.[3]

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 use_hood Use in Ventilated Area (Fume Hood) ppe->use_hood Step 2 generate_waste Generate Chemical Waste (Unused material, contaminated items, rinsate) use_hood->generate_waste Step 3 segregate_waste Segregate from Incompatible Wastes generate_waste->segregate_waste Step 4a collect_waste Collect in a Labeled, Compatible Hazardous Waste Container store_waste Store Waste in Secondary Containment in a Designated Area collect_waste->store_waste Step 5 segregate_waste->collect_waste Step 4b contact_ehs Contact Institutional EHS or Approved Waste Contractor store_waste->contact_ehs Step 6 disposal Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehs->disposal Step 7

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.